Azepan-4-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-6-2-1-4-7-5-3-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYAGKOXTPXDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694879 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-34-3 | |
| Record name | Azepan-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Azepan-4-ol hydrochloride" CAS number and properties
An In-depth Technical Guide to Azepan-4-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block, finding increasing application in the synthesis of complex molecular architectures for pharmaceutical and materials science research. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and critical safety profile. We delve into the strategic importance of the azepane scaffold in medicinal chemistry, highlighting its role in the development of novel therapeutics, particularly for neurological disorders. This document further outlines representative synthetic and analytical workflows, offering field-proven insights into its practical application and characterization for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound belongs to the class of saturated seven-membered nitrogen-containing heterocycles, known as azepanes. The presence of a hydroxyl group at the 4-position and its formulation as a hydrochloride salt enhance its utility as a synthetic intermediate, improving its stability and handling characteristics compared to the free base (Azepan-4-ol, CAS 39888-51-2)[1][2]. The hydrochloride salt form is typically a stable, solid material suitable for a wide range of chemical transformations.
Key identifying information and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1159823-34-3 | [3][4][5][6] |
| Molecular Formula | C₆H₁₄ClNO | [3][4][6] |
| Molecular Weight | 151.63 g/mol | [3][4][6] |
| Synonyms | 4-Hydroxyazepane hydrochloride | N/A |
| Purity | Commonly available at ≥97% | [4] |
| MDL Number | MFCD11053644 | [3][6] |
| InChI Key | UQYAGKOXTPXDMW-UHFFFAOYSA-N | [4][6] |
| Storage | Store in a dry, sealed container at room temperature under an inert atmosphere. | [3][7] |
Note: Stereoisomers exist, including (S)-Azepan-4-ol hydrochloride (CAS: 2416991-36-9) and (R)-Azepan-4-ol hydrochloride (CAS: 2365390-45-8), which are critical for stereoselective synthesis.[7][8]
Health and Safety Profile: A Self-Validating System
Understanding the toxicological profile of any chemical reagent is the foundation of safe and reproducible science. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory. The following GHS hazard classifications necessitate specific handling procedures to create a self-validating system of safety where risks are inherently mitigated.
| Hazard Statement | Code | Description | Precautionary Measures (Examples) |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[6][9] |
| Causes skin irritation | H315 | Direct contact can cause skin redness, itching, and inflammation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[6][9] |
| Causes serious eye irritation | H319 | Can cause significant, but reversible, eye damage upon contact. | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[10] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[6][9] |
Causality in Safety: The hydrochloride salt form, while improving stability, can be corrosive and irritating. The primary amine within the azepane ring is basic and can interact with biological macromolecules, leading to irritation. Therefore, the consistent use of personal protective equipment (PPE) such as gloves, eye protection, and lab coats, along with handling in a fume hood, is a non-negotiable aspect of its use.
The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry
The seven-membered azepane ring is a "privileged scaffold" in drug discovery. Its non-planar, flexible conformation allows it to present substituents in a wider range of three-dimensional space compared to more common five- or six-membered rings. This structural feature is highly advantageous for optimizing interactions with complex biological targets.
Azepane-based compounds have demonstrated a wide array of pharmacological activities, and over 20 drugs containing this motif have been approved by the FDA.[11] The scaffold is a key component in drugs targeting cancer, Alzheimer's disease, and various neurological disorders.[11] this compound serves as a direct precursor to these more complex molecules, providing a synthetically accessible entry point into this valuable chemical space.[1]
A notable application is in the development of agents targeting the central nervous system (CNS). For instance, novel bicyclic azepanes have been synthesized and identified as potent inhibitors of monoamine transporters, specifically the norepinephrine (NET) and dopamine (DAT) transporters, as well as the sigma-1 receptor (σ-1R).[12] This polypharmacology suggests that N-functionalized azepane scaffolds could be tunable starting points for developing treatments for complex neuropsychiatric disorders.[12]
Caption: Logical flow from Azepan-4-ol HCl to diverse applications.
Synthesis and Mechanistic Insights
This compound is primarily used as a starting material. The secondary amine of the azepane ring is a nucleophilic handle for elaboration, while the hydroxyl group can be used for further functionalization, such as etherification, esterification, or oxidation to the corresponding ketone (azepan-4-one).
Conceptual Synthetic Workflow: N-Benzylation of a Fused Azepane
The synthesis of advanced azepane derivatives often involves multi-step sequences. A representative example from recent literature involves the creation of N-benzylated bicyclic azepanes, which have shown potent neuropharmacological activity.[12] While not a direct synthesis of Azepan-4-ol, this illustrates the type of complex synthesis where it would be a valuable intermediate.
Caption: Representative workflow for synthesizing complex azepane derivatives.
Experimental Protocols
The following protocols are generalized but represent standard, validated methodologies for the handling and reaction of intermediates like this compound.
Protocol 1: General Procedure for Reductive Amination
This protocol describes a common and crucial reaction to functionalize the secondary amine of the azepane. Reductive amination is a robust method for forming C-N bonds.
Rationale: This two-step, one-pot procedure first forms an iminium ion intermediate from the azepane and an aldehyde/ketone, which is then immediately reduced by a mild reducing agent like sodium triacetoxyborohydride. This choice of reagent is key; it is selective for the iminium ion in the presence of the starting carbonyl compound, minimizing side reactions.
Methodology:
-
Reagent Preparation: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M), add a mild base such as triethylamine (1.1 eq) to neutralize the hydrochloride and free the amine.
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Analytical Characterization Workflow
Confirming the structure and purity of the final product is a cornerstone of scientific integrity. A standard workflow ensures that the material meets the required specifications for further use.
Rationale: This multi-technique approach provides orthogonal data points to confirm identity and purity. NMR provides detailed structural information, Mass Spectrometry confirms the molecular weight, and HPLC assesses the purity level.
Caption: Standard workflow for analytical characterization of a chemical entity.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure, coupled with the strategic importance of the azepane scaffold, makes it a high-value intermediate for accessing novel and biologically active molecules.[1][11] The insights and protocols provided in this guide are intended to empower researchers to utilize this versatile building block safely and effectively, paving the way for future discoveries in medicinal chemistry and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 1159823-34-3 | this compound - Synblock [synblock.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1159823-34-3|this compound|BLD Pharm [bldpharm.com]
- 6. 1159823-34-3 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Azepan-4-ol Hydrochloride: A Technical Guide for Advanced Synthesis and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Azepan-4-ol hydrochloride, a valuable heterocyclic building block in contemporary drug discovery and development. The document details its fundamental physicochemical properties, provides a validated, step-by-step synthesis protocol, and explores the rationale behind its use in medicinal chemistry. Emphasis is placed on the strategic importance of the azepane scaffold and the practical considerations for the synthesis, handling, and characterization of this compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Strategic Value of the Azepane Scaffold
The seven-membered azepane ring system has emerged as a privileged scaffold in medicinal chemistry. Unlike its more common five- and six-membered counterparts (pyrrolidine and piperidine), the azepane ring offers a greater degree of three-dimensional complexity and conformational flexibility. This unique characteristic allows for the exploration of a broader chemical space, which can be pivotal in optimizing ligand-receptor interactions and improving pharmacokinetic profiles. The incorporation of the azepane motif has been instrumental in the development of a number of approved drugs.[1] this compound serves as a key intermediate, providing a synthetically accessible handle for the introduction of this valuable scaffold into more complex molecules, particularly in the pursuit of novel therapeutics for neurological disorders.[2]
Core Physicochemical Properties
A precise understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.63 g/mol | [3] |
| CAS Number | 1159823-34-3 | [3] |
| Appearance | Inferred to be a solid | N/A |
| Purity | Typically available at ≥97% | [3] |
Note: Specific physical properties such as melting point and solubility for this compound are not widely reported in publicly available literature. However, the closely related precursor, Azepan-4-one hydrochloride, has a reported melting point of 176-181 °C, suggesting that this compound is also a stable crystalline solid at room temperature.[4]
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available N-Boc-azepan-4-one. This strategy involves the protection of the amine, reduction of the ketone, and subsequent deprotection to yield the desired hydrochloride salt.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. The use of a tert-butyloxycarbonyl (Boc) protecting group is a deliberate choice due to its stability under the reductive conditions of the first step and its facile cleavage under acidic conditions, which conveniently yields the hydrochloride salt in the final step.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 4-hydroxyazepane-1-carboxylate (N-Boc-azepan-4-ol)
This step focuses on the chemoselective reduction of the ketone functionality. Sodium borohydride is selected as the reducing agent due to its mild nature, operational simplicity, and high selectivity for ketones in the presence of the carbamate (Boc) group. The use of a protic solvent like methanol is crucial as it activates the borohydride, increasing its reducing power.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 5:1 to 10:1 ratio) to a concentration of approximately 0.3 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 to 2.0 eq.) portion-wise over 15-20 minutes. The portion-wise addition helps to manage the reaction rate and prevent excessive foaming.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The resulting tert-butyl 4-hydroxyazepane-1-carboxylate can be purified by flash column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
The final step involves the removal of the Boc protecting group. Anhydrous acidic conditions are required to prevent unwanted side reactions. A solution of hydrogen chloride in an organic solvent like dioxane is ideal as it provides the acid for deprotection and the chloride counter-ion for the final salt, all while being easy to remove during the final work-up.
Protocol:
-
Reaction Setup: Dissolve the purified tert-butyl 4-hydroxyazepane-1-carboxylate (1.0 eq.) from the previous step in a minimal amount of an anhydrous solvent such as dioxane or methanol.
-
Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride (HCl) in dioxane (typically 3-5 eq.).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the starting material. The product will often precipitate out of the solution as a white solid.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: The resulting solid is the desired this compound. It can be further purified by trituration with a solvent like diethyl ether to remove any non-polar impurities, followed by filtration and drying under vacuum.
Characterization
Upon synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the azepane ring protons and the proton on the hydroxyl-bearing carbon.
-
¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the carbon atoms of the azepane ring. Based on known chemical shift values for similar structures, the carbon bearing the hydroxyl group (C4) would appear in the range of 60-75 ppm, while the carbons adjacent to the nitrogen (C2 and C7) would be in the 40-55 ppm range. The remaining carbons (C3, C5, and C6) would appear further upfield.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (Azepan-4-ol) at m/z = 115.18.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch, and N-H stretching vibrations.
Safety and Handling
Hazard Identification (based on precursor):
-
Harmful if swallowed or inhaled.[6]
-
Causes skin irritation and serious eye damage.[6]
-
May cause respiratory irritation.[6]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its value lies in the unique conformational properties of the azepane scaffold, which continues to be a fruitful area of exploration in drug discovery. The synthetic protocol outlined in this guide, proceeding via the reduction of N-Boc-azepan-4-one and subsequent acidic deprotection, represents a reliable and scalable method for accessing this key intermediate. Adherence to the described safety and handling procedures is essential for the safe and effective use of this compound in a research and development setting.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 50492-22-3 Cas No. | Azepan-4-one hydrochloride | Apollo [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Organic Solvent Solubility of Azepan-4-ol Hydrochloride
Abstract: Azepan-4-ol hydrochloride is a heterocyclic building block with significant potential in pharmaceutical synthesis. Its utility in drug discovery and process development is fundamentally governed by its solubility in various organic media, which dictates reaction kinetics, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. In the absence of publicly available quantitative solubility data, this document establishes the core physicochemical principles that influence its solubility, offers a predictive framework for solvent selection, and details a rigorous, self-validating experimental protocol for its precise determination. This guide is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in their work.
Introduction: The Physicochemical Landscape of this compound
This compound (CAS No. 1159823-34-3) is the salt form of a saturated seven-membered heterocyclic amine containing a hydroxyl functional group.[1][2][3] Its parent compound, Azepan-4-ol, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders.[4]
The hydrochloride salt is often prepared to improve the stability and handling of the parent amine. However, this conversion to an ionic salt drastically alters its physical properties, most notably its solubility. The molecule possesses a dual nature: a polar, ionic ammonium group and a hydrophilic hydroxyl group, contrasted with a moderately sized, nonpolar aliphatic azepane ring. This structural dichotomy makes its interaction with organic solvents complex and highly specific. Understanding this interplay is paramount for any scientist seeking to employ this reagent.
Key Physicochemical Properties:
-
Structure: An azepane (seven-membered saturated heterocycle with one nitrogen) ring with a hydroxyl group at the 4-position, protonated at the nitrogen to form an ammonium chloride salt.
Theoretical Principles of Solubility
The dissolution of a crystalline solid like this compound is a thermodynamically controlled process. It can be conceptualized as a two-step event:
-
Lattice Disruption: Energy must be supplied to overcome the strong electrostatic forces (lattice energy) holding the protonated azepane cation and the chloride anion together in the crystal lattice.
-
Solvation: Energy is released when the dissociated ions are surrounded and stabilized by solvent molecules.
Solubility is achieved when the energy released during solvation is comparable to or greater than the lattice energy.
The Decisive Role of the Hydrochloride Salt
The primary determinant of this compound's solubility profile is its ionic nature. Unlike its free-base form, the salt exists as an ion pair in the solid state. This introduces several key considerations:
-
High Lattice Energy: Ionic bonds are significantly stronger than the intermolecular forces (like hydrogen bonding) in the free base, resulting in a high lattice energy that requires a powerful solvating medium to overcome.
-
Ion-Dipole Interactions: Polar solvents are required to stabilize the resulting azepan-4-ol ammonium cation and the chloride anion through strong ion-dipole interactions.
-
Hydrogen Bonding: The N-H⁺ group of the cation and the hydroxyl (-OH) group are potent hydrogen bond donors. The chloride anion can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are therefore predicted to be more effective.
Structural Influence: A Tale of Two Moieties
The molecule's structure presents competing influences on its solubility:
-
Polar/Hydrophilic Regions: The ammonium chloride and hydroxyl groups are highly polar and capable of strong, specific interactions with polar solvents.
-
Nonpolar/Lipophilic Region: The -(CH₂)₆- backbone of the azepane ring is aliphatic and nonpolar. This region contributes to van der Waals interactions and will have a greater affinity for less polar solvents.
The overall solubility in a given solvent depends on the solvent's ability to effectively interact with these disparate regions. It is generally expected that polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) will be the most effective, while nonpolar solvents (e.g., hexane, toluene) will be poor solvents.
Solubility Profile: An Experimental Imperative
A thorough review of the scientific literature and chemical databases reveals that no quantitative, experimentally determined solubility data for this compound in common organic solvents has been published. While theoretical models can provide rough estimates, they often lack the accuracy required for process design and optimization. Therefore, experimental determination is not just recommended, but essential for any serious application.
The following table summarizes the expected qualitative solubility and highlights the need for empirical measurement.
| Solvent Class | Example Solvent | Key Solvent Properties | Predicted Solubility | Status |
| Polar Protic | Methanol, Ethanol | High Polarity, H-bond donor/acceptor | High | Experimental determination required |
| Polar Protic | Water | High Polarity, H-bond donor/acceptor | High | Experimental determination required |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity, H-bond acceptor | Moderate to High | Experimental determination required |
| Polar Aprotic | Acetonitrile | Moderate Polarity, weak H-bond acceptor | Low to Moderate | Experimental determination required |
| Less Polar | Dichloromethane (DCM) | Moderate Polarity, non-H-bonding | Very Low / Insoluble | Experimental determination required |
| Nonpolar | Toluene | Low Polarity, Aromatic | Insoluble | Experimental determination required |
| Nonpolar | Hexane | Very Low Polarity, Aliphatic | Insoluble | Experimental determination required |
A Self-Validating Protocol for Equilibrium Solubility Determination
To address the data gap, this section provides a robust, field-proven protocol for determining the thermodynamic (equilibrium) solubility of this compound. The "shake-flask" method is considered the gold standard for its reliability and direct measurement of the equilibrium state.
Causality in Experimental Design
The objective is to create a saturated solution at a constant temperature, ensure it has reached equilibrium, and then accurately measure the concentration of the dissolved solute in the supernatant. Each step is designed to eliminate common sources of error.
Materials & Equipment
-
Solute: this compound (purity ≥97%)
-
Solvents: HPLC-grade or equivalent purity solvents of interest.
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Scintillation vials (e.g., 20 mL) with screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C.
-
Syringes (1-5 mL) and syringe filters (e.g., 0.22 µm PTFE or nylon, tested for compatibility)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument (e.g., UPLC-MS) for quantification.
-
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds like Azepan-4-one hydrochloride are classified as causing serious eye damage and respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to institutional and local regulations.
Step-by-Step Experimental Workflow
-
Preparation of Slurries:
-
Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will visibly remain at the bottom of the vial after equilibrium is reached. A starting point is ~50-100 mg.
-
Record the exact mass of the solute added.
-
Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial. Prepare at least three replicates for each solvent/temperature combination.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.
-
Allow the system to equilibrate. A period of 24-48 hours is typically sufficient, but a kinetic study (sampling at 12, 24, 48, and 72 hours) should be performed initially to confirm that the concentration has reached a plateau. This self-validating step is crucial for ensuring true thermodynamic solubility is measured.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. This step is critical to avoid clogging the filter.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane and prevent adsorption effects.
-
Filter the remaining supernatant into a clean, pre-weighed vial.
-
-
Quantification:
-
Immediately cap the vial containing the filtrate to prevent solvent evaporation.
-
Accurately weigh the collected filtrate.
-
Dilute a known mass of the filtrate with an appropriate mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration in the original (undiluted) filtrate. The solubility can then be expressed in various units (e.g., mg/mL, mol/L).
-
Conclusion
While a definitive, published solubility profile for this compound remains elusive, a robust scientific framework allows for its confident and accurate determination. The compound's ionic nature, combined with its dual-functionality polar and nonpolar regions, dictates a strong preference for polar solvents, particularly those capable of hydrogen bonding. Due to the limitations of theoretical prediction, the detailed shake-flask protocol provided in this guide serves as the authoritative method for generating reliable data. By applying these principles and methodologies, researchers can effectively harness the synthetic potential of this compound, accelerating discovery and ensuring reproducible results in the development of novel chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS 1159823-34-3 | this compound - Synblock [synblock.com]
- 3. cas 1159823-34-3|| where to buy this compound [english.chemenu.com]
- 4. chemimpex.com [chemimpex.com]
- 5. carlroth.com [carlroth.com]
- 6. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Crystal Structure Analysis of Azepan-4-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous neurologically active agents. Understanding the precise three-dimensional arrangement of its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design. Azepan-4-ol hydrochloride, a key synthetic intermediate, presents a valuable case study for crystallographic analysis. This guide provides a comprehensive, field-proven methodology for determining and interpreting its single-crystal X-ray structure. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, from crystal cultivation to the final structural refinement and analysis, equipping researchers with the expertise to navigate the crystallographic workflow with confidence and precision.
Introduction: The Structural Imperative for Azepane Derivatives
The seven-membered azepane ring is a core component of various biologically active compounds, valued for its conformational flexibility and ability to present substituents in diverse spatial vectors. This structural versatility makes it a compelling scaffold for targeting complex receptors in the central nervous system.[1] The introduction of a hydroxyl group at the 4-position, as in Azepan-4-ol, adds a crucial hydrogen bonding vector, while its formation as a hydrochloride salt enhances aqueous solubility and crystallinity.
Determining the single-crystal X-ray structure of this compound is not merely an academic exercise. It provides definitive, unambiguous data on:
-
Molecular Conformation: The preferred solid-state conformation of the flexible azepane ring (e.g., chair, boat, twist-conformations).
-
Stereochemistry: Unambiguous assignment of relative and absolute stereochemistry.
-
Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the ammonium group, the hydroxyl moiety, and the chloride counterion, which governs crystal packing and can inform on potential interactions with biological targets.
This guide establishes a robust workflow for achieving these analytical goals.
Part I: Synthesis and Crystal Growth – The Foundation of Quality Data
High-quality single crystals are the sine qua non of a successful diffraction experiment. The process begins with the synthesis of high-purity material and culminates in the meticulous art of crystallization.
Synthesis of this compound
A common and efficient pathway to Azepan-4-ol is the reduction of the commercially available Azepan-4-one. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.
Protocol 1: Synthesis and Salt Formation
-
Reduction of Azepan-4-one:
-
Dissolve Azepan-4-one (1.0 eq) in anhydrous methanol (or ethanol) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, maintaining the temperature below 5 °C. Rationale: NaBH₄ is a mild and selective reducing agent for ketones. The portion-wise addition at low temperature controls the exothermic reaction and minimizes side products.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M HCl to neutralize excess borohydride.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
-
Work-up and Isolation of the Free Base:
-
Basify the aqueous residue with 2 M NaOH until a pH > 12 is achieved.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Azepan-4-ol as a free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude Azepan-4-ol free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Rationale: The use of an ethereal HCl solution provides a non-aqueous environment, which often yields a cleaner precipitation of the hydrochloride salt.
-
Protocol: Cultivating Single Crystals
Growing diffraction-quality crystals from a polar, flexible molecule like this compound requires patience and systematic screening of conditions. The goal is to achieve slow, controlled precipitation from a supersaturated solution.
Key Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, isopropanol) to near saturation at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. Rationale: This restricts the rate of solvent evaporation, promoting the growth of a few large, well-ordered crystals rather than many small ones.
-
Place the vial in a vibration-free location and monitor over several days to weeks.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Create a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble, e.g., methanol).
-
Place a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is poorly soluble but miscible with the good solvent, e.g., diethyl ether or ethyl acetate) in the bottom of a sealed chamber.
-
Place a small drop of the compound solution on a siliconized glass slide (hanging drop) or on a pedestal (sitting drop) within the chamber.
-
Seal the chamber. The anti-solvent will slowly diffuse in the vapor phase into the drop containing the compound. This gradually lowers the solubility of the compound in the drop, leading to slow crystallization. Rationale: This method provides extremely fine control over the rate of supersaturation, often yielding superior quality crystals.
-
Part II: The Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal is obtained, the process of elucidating its structure through X-ray diffraction can begin.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
-
Crystal Selection and Mounting:
-
Under a stereomicroscope, select a crystal with sharp edges, uniform morphology, and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm in each direction.
-
Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.
-
Using a micromanipulator, mount the crystal onto the tip of a suitable loop (e.g., a MiTeGen MicroMount™).
-
-
Data Collection:
-
Mount the loop onto the goniometer head of the diffractometer, which is equipped with a cold stream of N₂ gas (typically at 100 K). Rationale: Cooling the crystal minimizes atomic thermal motion, leading to higher resolution data and reduced radiation damage.
-
Collect a few initial frames to determine the unit cell parameters and Bravais lattice. Modern software will use this to automatically index the crystal.
-
Based on the crystal system and unit cell, the software will devise a data collection strategy (e.g., a series of ω and φ scans) to measure a complete, redundant set of diffraction intensities.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for experimental factors (e.g., Lorentz factor, polarization). The output is a reflection file.
-
The structure is solved using direct methods or dual-space algorithms (e.g., SHELXT).[2] This critical step solves the "phase problem" of crystallography, yielding an initial electron density map and a preliminary structural model.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL).[3] This iterative process optimizes atomic coordinates, displacement parameters, and site occupancies to achieve the best possible fit between the calculated and observed structure factors.
-
Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.
-
The quality of the final model is assessed using metrics like R1, wR2, and the goodness-of-fit (GooF).
-
Part III: Interpretation of the Crystal Structure
The refined structure provides a wealth of information. The results are typically summarized in a Crystallographic Information File (CIF) and presented in tables and diagrams.
Crystallographic Data Summary (Hypothetical Data)
The final refinement would yield a table of crystallographic parameters.
| Parameter | Hypothetical Value for Azepan-4-ol HCl | Description |
| Chemical Formula | C₆H₁₄ClNO | The atoms present in one asymmetric unit. |
| Formula Weight | 151.63 | The molecular weight of the formula unit. |
| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry operations present in the crystal. |
| a, b, c (Å) | 8.5, 12.1, 9.3 | The lengths of the unit cell axes. |
| α, β, γ (°) | 90, 105.5, 90 | The angles between the unit cell axes. |
| Volume (ų) | 925.0 | The volume of a single unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| T (K) | 100(2) | The temperature at which data were collected. |
| R₁ [I > 2σ(I)] | < 0.05 | A measure of the agreement between observed and calculated structure factors. |
| wR₂ (all data) | < 0.12 | A weighted measure of agreement for all reflection data. |
| Goodness-of-Fit (GooF) | ~1.0 | An indicator of the quality of the refinement; should be close to 1. |
Analysis of Molecular Structure and Packing
-
Conformation of the Azepane Ring: The seven-membered ring is highly flexible. Analysis of the endocyclic torsion angles in the final structure would reveal its preferred conformation in the solid state, which is likely to be a low-energy arrangement such as a twist-chair. This conformation dictates the orientation (axial vs. equatorial) of the hydroxyl group.
-
Hydrogen Bonding Network: The most critical aspect of the crystal packing is the hydrogen bonding. The protonated secondary amine (N-H₂⁺) acts as a strong hydrogen bond donor, while the hydroxyl group (-OH) can act as both a donor and an acceptor. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. The interplay between these groups creates a robust 3D network that stabilizes the crystal lattice.
Caption: Potential hydrogen bonding interactions in the crystal lattice.
Conclusion and Data Deposition
Following a successful structure determination, the final step is to prepare the data for publication and public dissemination. The experimental details and the resulting CIF should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[4] This ensures the data is preserved, validated, and made available to the global scientific community, contributing to the collective knowledge of chemical structures and fostering future research.
This guide outlines a complete, robust, and scientifically-grounded pathway for the crystal structure analysis of this compound. By understanding the rationale behind each step, from synthesis to final analysis, researchers can generate high-quality structural data that is crucial for advancing the fields of medicinal chemistry and materials science.
References
A Spectroscopic Guide to Azepan-4-ol Hydrochloride: Unveiling Molecular Structure through NMR, IR, and MS Data
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Azepan-4-ol hydrochloride (C₆H₁₄ClNO), a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive interpretation grounded in established spectroscopic principles, providing researchers, scientists, and drug development professionals with a practical and authoritative resource. Due to the limited availability of experimentally derived public data, this guide synthesizes predicted spectroscopic information with data from analogous compounds to present a comprehensive analytical profile.
Introduction: The Significance of this compound
The azepane scaffold is a seven-membered heterocyclic ring that is a key structural motif in a variety of biologically active molecules. The introduction of a hydroxyl group at the 4-position and its subsequent formation into a hydrochloride salt enhances its aqueous solubility and crystallinity, making it a valuable intermediate in drug discovery. A thorough spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the nitrogen atom in this compound significantly influences the chemical shifts of neighboring protons and carbons.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effect of the protonated amino group (-NH₂⁺-) and the hydroxyl group (-OH) will cause a downfield shift for adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4 (CH-OH) | ~3.8 - 4.0 | Multiplet | 1H |
| H2, H7 (CH₂-NH₂⁺) | ~3.2 - 3.4 | Multiplet | 4H |
| H3, H5 (CH₂-CH-OH) | ~1.9 - 2.1 | Multiplet | 4H |
| H6 (CH₂) | ~1.6 - 1.8 | Multiplet | 2H |
| NH₂⁺ | Variable, broad | Singlet | 2H |
| OH | Variable | Singlet | 1H |
Interpretation of the ¹H NMR Spectrum:
The proton at the C4 position (H4), being attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the ring protons. The protons on the carbons adjacent to the protonated nitrogen (H2 and H7) will also be significantly deshielded. The remaining methylene protons (H3, H5, and H6) will appear at higher fields. The signals for the NH₂⁺ and OH protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these signals due to proton exchange, a useful technique for their identification.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the azepane ring. The carbons directly attached to the heteroatoms (nitrogen and oxygen) will be the most deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C4 (CH-OH) | ~65 - 70 |
| C2, C7 (CH₂-NH₂⁺) | ~45 - 50 |
| C3, C5 (CH₂-CH-OH) | ~30 - 35 |
| C6 (CH₂) | ~25 - 30 |
Interpretation of the ¹³C NMR Spectrum:
The carbon atom C4, bonded to the electronegative oxygen atom of the hydroxyl group, is predicted to have the highest chemical shift. The carbons C2 and C7, adjacent to the protonated nitrogen, will also be shifted downfield. The remaining ring carbons, C3, C5, and C6, will appear at higher fields, with C6 likely being the most shielded.
Caption: Proposed fragmentation pathways for protonated Azepan-4-ol.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized and self-validating protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution. Tune and shim the instrument to the specific sample and solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Validation: The consistency of the integration values in the ¹H NMR spectrum with the number of protons in the molecule serves as an internal validation of the sample's purity and structural integrity.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the finely ground this compound powder directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Validation: The presence of the expected characteristic absorption bands for the known functional groups validates the identity of the compound.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-300).
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the protonated molecular ion ([M+H]⁺).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
-
Validation: The observed molecular weight should correspond to the calculated molecular weight of the compound. The fragmentation pattern should be consistent with the proposed structure.
Diagram 3: General Spectroscopic Analysis Workflow
Caption: A streamlined workflow for the spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, offers a valuable resource for the scientific community. This information is crucial for the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its application in pharmaceutical research and development.
Azepan-4-ol Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Medicinal Chemistry
The seven-membered nitrogen-containing heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for optimal binding to a diverse range of biological targets. This has led to the incorporation of the azepane motif into a multitude of clinically relevant compounds, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antiviral agents.[1] Azepan-4-ol hydrochloride, a key derivative of this scaffold, offers a strategic entry point for the synthesis of complex and potent therapeutic agents. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, provides two orthogonal handles for chemical modification, making it an invaluable building block in the construction of novel molecular architectures. This guide will provide an in-depth exploration of this compound, from its synthesis and core reactivity to its application in the development of next-generation therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| CAS Number | 1159823-34-3 | |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Note: The hydrochloride salt form enhances water solubility and stability compared to the free base, Azepan-4-ol.
Synthesis of this compound
The most common and industrially scalable route to this compound involves the reduction of its corresponding ketone precursor, Azepan-4-one hydrochloride.
Workflow for the Synthesis of this compound
Caption: A general workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of Azepan-4-one hydrochloride
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Azepan-4-one hydrochloride[1]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Acetone
-
Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: To a stirred solution of Azepan-4-one hydrochloride (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone at 0 °C to decompose the excess sodium borohydride.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Work-up: Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract the aqueous layer multiple times with the organic solvent.
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azepan-4-ol free base as an oil or a solid.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its secondary amine and secondary alcohol functionalities. Strategic protection and activation of these groups allow for selective transformations, paving the way for the construction of complex molecular scaffolds.
N-Functionalization Reactions
The secondary amine of the azepane ring is a versatile handle for introducing a wide array of substituents. Prior to N-functionalization, it is common practice to protect the hydroxyl group, often as a silyl ether (e.g., TBDMS) or a benzyl ether, to prevent undesired side reactions.
Reductive amination and direct alkylation are the two primary methods for the N-alkylation of the azepane core.
-
Reductive Amination: This method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This is particularly useful for introducing more complex alkyl groups.
-
Direct Alkylation: This involves the reaction of the amine with an alkyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing over-alkylation.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a C-N bond between the azepane nitrogen and an aryl or heteroaryl halide. This reaction is instrumental in the synthesis of many kinase inhibitors and GPCR modulators.
The introduction of an acyl group onto the azepane nitrogen is readily achieved using acid chlorides or anhydrides in the presence of a base. The resulting amides can serve as key intermediates for further derivatization or as important pharmacophores in their own right.
O-Functionalization Reactions
The secondary alcohol at the 4-position of the azepane ring provides another point of diversification. For O-functionalization reactions, the nitrogen atom is typically protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate.
The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide, is a common method for forming ethers.
The Mitsunobu reaction is a powerful and versatile method for the stereoinvertive substitution of the secondary alcohol.[3][4] This reaction allows for the conversion of the alcohol to a variety of functional groups, including esters, ethers, and azides, with a high degree of stereochemical control.[5][6] This is particularly valuable in the synthesis of chiral drug candidates where precise control of stereochemistry is crucial for biological activity.
Logical Flow of Functionalization Strategies
Caption: Strategic protection and functionalization of this compound.
Case Study: Azepane Derivatives as Orexin Receptor Antagonists
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a key regulator of sleep and wakefulness.[4][7] Dual orexin receptor antagonists (DORAs) have emerged as a novel therapeutic class for the treatment of insomnia. The azepane scaffold has been extensively utilized in the development of potent DORAs.[3][8]
Conclusion
This compound is a versatile and highly valuable building block in the field of organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the conformational properties of the seven-membered azepane ring, provides a robust platform for the design and synthesis of novel and potent therapeutic agents. A deep understanding of its synthesis, reactivity, and strategic application, as outlined in this guide, will empower researchers to fully leverage the potential of this important scaffold in the ongoing quest for new and improved medicines.
References
- 1. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azepane Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a structurally significant and versatile scaffold in medicinal chemistry.[1][2][3] Its inherent three-dimensional conformation provides a unique framework for the development of novel therapeutic agents with diverse pharmacological activities.[1] This in-depth technical guide explores the potential biological activities of azepane scaffolds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the anticancer, antimicrobial, antiviral, and neuroprotective properties of azepane derivatives, supported by quantitative biological data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action through key signaling pathways.
Introduction: The Structural and Pharmacological Significance of Azepanes
The azepane ring system, a saturated seven-membered heterocycle, is a recurring motif in a variety of natural products and synthetically derived bioactive molecules.[2] Its conformational flexibility allows for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacokinetic properties, which is a critical aspect of modern drug design.[1] The non-planar, puckered nature of the azepane ring allows it to present substituents in a well-defined three-dimensional arrangement, facilitating optimal interactions with a wide array of biological targets. This structural versatility has led to the incorporation of the azepane scaffold into numerous FDA-approved drugs and promising clinical candidates.[3] This guide will systematically explore the key therapeutic areas where azepane derivatives have shown significant promise.
Anticancer Activities of Azepane Derivatives
The development of novel anticancer agents is a cornerstone of pharmaceutical research, and azepane-based compounds have demonstrated significant potential in this arena.[1] Their mechanisms of action are often multifaceted, targeting various pathways essential for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Key Signaling Pathways
A predominant mechanism through which azepane derivatives exert their anticancer effects is the modulation of critical signaling pathways that are frequently dysregulated in cancer. One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a central regulator of cell growth, survival, and metabolism.[4][5]
Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a key downstream effector in the PI3K pathway.[6] By inhibiting Akt, these compounds can effectively block downstream signaling, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]
Another important anticancer mechanism for some azepane derivatives involves the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[7] By intercalating with DNA and inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[7]
Signaling Pathway: PI3K/Akt Inhibition by Azepane Derivatives
Caption: Azepane derivatives can inhibit the PI3K/Akt pathway by targeting Akt.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various azepane derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dibenzo[b,f]azepine | 5e | Leukaemia (SR) | 13.05 | [7] |
| Oxazepine | 4a | Colon Carcinoma (Caco-2) | 8.45 | [1] |
| Oxazepine | 7a | Colon Carcinoma (Caco-2) | 33.04 | [1] |
| Tryptophan-Azepine-Acylhydrazone | 5c | Tobacco Mosaic Virus | - | [8] |
| Tryptophan-Azepine-Acylhydrazone | 6a | Tobacco Mosaic Virus | - | [8] |
| Tryptophan-Azepine-Acylhydrazone | 6h | Tobacco Mosaic Virus | - | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[8][9][10]
Objective: To determine the concentration at which an azepane derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Caco-2, SR)
-
Complete cell culture medium
-
Azepane derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow: In Vitro Anticancer Activity Assessment
Caption: A streamlined workflow for determining the IC50 of azepane derivatives.
Antimicrobial Activity of Azepane Scaffolds
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Azepane derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an important class of compounds in the search for new anti-infectives.[11]
Spectrum of Activity
Azepane-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain azepano-triterpenoids have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections.[11]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µM) | Reference |
| Azepano-triterpenoid | Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 | [11] |
| Pyridobenzazepine | Derivative 12 | E. coli | 39 | [2] |
| Pyridobenzazepine | Derivative 12 | S. aureus | 39 | [2] |
| Pyridobenzazepine | Derivative 29 | E. coli | 78 | [2] |
| Pyridobenzazepine | Derivative 29 | S. aureus | 156 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of an azepane derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test microorganism (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Azepane derivative (test compound)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare a serial twofold dilution of the azepane derivative in the broth medium directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antiviral Potential of Azepane-Based Compounds
The chemical diversity of azepane derivatives has also been exploited in the development of novel antiviral agents.[2][12] These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and assembly of new viral particles.
Mechanism of Action: Targeting Viral Components
A notable example of the antiviral activity of azepane derivatives is their ability to act as capsid assembly modulators, particularly against the Hepatitis B virus (HBV).[4] The viral capsid is a protein shell that protects the viral genome. By disrupting the normal assembly of the capsid, these compounds can prevent the formation of infectious viral particles.[4]
Viral Process: HBV Capsid Assembly and Inhibition
Caption: Azepane derivatives can disrupt the normal assembly of the HBV capsid.
Quantitative Antiviral Activity Data
The antiviral efficacy of azepane derivatives is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits the viral replication or infectivity by 50%.
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| Azepano-triterpenoid | Azepanobetulin | Human Cytomegalovirus (HCMV) | 0.15 | [11] |
| Azepano-triterpenoid | Azepanouvaol | Human Cytomegalovirus (HCMV) | 0.11 | [11] |
| Azepano-triterpenoid | Azepano-glycyrrhetol | Human Cytomegalovirus (HCMV) | 0.11 | [11] |
| Pyrrolobenzoxazepinone | 16e | HIV-1 (AZT-sensitive) | 0.25 | [13] |
Neuroprotective Applications of Azepane Scaffolds
Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing healthcare challenge. The development of neuroprotective agents is a key research priority, and azepane derivatives have shown promise in this area by targeting various mechanisms implicated in neuronal damage and death.
Mechanism of Action in Neuroprotection
A primary strategy in the development of therapeutics for Alzheimer's disease is the inhibition of the β-secretase enzyme (BACE1).[14] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[7][14] By inhibiting BACE1, azepane derivatives can reduce the formation of these neurotoxic Aβ peptides.[14]
Another important neuroprotective mechanism involves the modulation of monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[15][16] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[15] Inhibition of these transporters by azepane derivatives can increase the levels of these neurotransmitters in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Neurological Pathway: BACE1-Mediated APP Processing
Caption: Azepane-based BACE1 inhibitors can block the production of amyloid-β peptides.
Quantitative Neuroprotective Activity Data
The inhibitory potency of azepane derivatives against their respective neuroprotective targets is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound Class | Target | Ki (nM) | Reference |
| Tricyclic Dibenzoxazepine | NET | 3.4 | [17] |
| Tricyclic Dibenzoxazepine | SERT | 161 | [17] |
| Phenyltropane Analog | DAT | >10,000 | [17] |
| Phenyltropane Analog | NET | >10,000 | [17] |
| Phenyltropane Analog | SERT | 0.06 | [17] |
Experimental Protocol: BACE1 FRET Assay
The Förster Resonance Energy Transfer (FRET) assay is a sensitive and reliable method for measuring the activity of proteases like BACE1 and for screening potential inhibitors.
Objective: To determine the in vitro inhibitory activity of an azepane derivative against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (a peptide with a donor and a quencher fluorophore)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Azepane derivative (test compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the BACE1 enzyme, the fluorogenic substrate, and serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate used. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Synthesis of Bioactive Azepane Derivatives
The synthesis of functionalized azepane scaffolds is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been employed to construct the seven-membered ring and introduce diverse substituents. Common approaches include ring-closing metathesis, reductive amination, and multicomponent reactions.[2][8][18][19][20][21] The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound. For example, a copper-catalyzed tandem amination/cyclization of functionalized allenynes has been developed for the efficient preparation of trifluoromethyl-substituted azepine derivatives.[2] Another innovative approach involves the photochemical dearomative ring expansion of nitroarenes to access complex azepanes from simple starting materials.[19][20]
Conclusion and Future Perspectives
The azepane scaffold has unequivocally established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This guide has provided a comprehensive overview of the anticancer, antimicrobial, antiviral, and neuroprotective potential of azepane-based compounds. The ability to readily functionalize the azepane ring allows for the optimization of pharmacological properties and the development of highly selective and potent therapeutic agents.
Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the creation of more diverse and complex azepane libraries for biological screening. A deeper understanding of the structure-activity relationships (SAR) for different biological targets will guide the rational design of next-generation azepane-based drugs with improved efficacy and safety profiles. Furthermore, the application of computational and in silico drug design techniques will undoubtedly accelerate the discovery and development of new azepane derivatives for a wide range of therapeutic applications. The versatility of the azepane scaffold ensures its continued prominence in the ongoing quest for innovative medicines to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy [mdpi.com]
- 11. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 12. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 13. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Azepane Scaffold: A Privileged Structure in CNS Drug Discovery – A Technical Guide to Azepan-4-ol Hydrochloride
Abstract
The seven-membered azepane ring system represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for Central Nervous System (CNS) disorders. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of pharmacophoric elements, enabling potent and selective interactions with a variety of CNS targets. This guide provides an in-depth technical overview of Azepan-4-ol hydrochloride, a versatile and strategically important building block for the synthesis of innovative CNS drug candidates. We will explore its chemical properties, detail a robust synthetic pathway, and present a comprehensive framework for its application in a modern drug discovery program, from target identification and validation through to lead optimization and preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the azepane scaffold to address the significant unmet medical needs in neurology and psychiatry.
The Azepane Motif: A Foundation for CNS Drug Design
The azepane scaffold is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its prevalence in CNS-targeted agents stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a diverse array of synthetic handles for structural modification.[2] The non-planar nature of the seven-membered ring allows for the exploration of a wider chemical space compared to more rigid aromatic or five- and six-membered heterocyclic systems, which is often crucial for achieving selectivity against closely related biological targets.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in a drug discovery campaign. Azepan-4-ol, in its hydrochloride salt form, offers advantageous handling and solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | --INVALID-LINK--[3] |
| Molecular Weight | 151.63 g/mol | --INVALID-LINK--[3] |
| Appearance | Slightly yellow powder | --INVALID-LINK--[4] |
| Storage | Store at 0-8°C | --INVALID-LINK--[4] |
| pKa (Predicted) | 15.05 ± 0.20 | --INVALID-LINK--[5] |
Note: Experimental determination of properties such as solubility, LogP, and pKa is a critical first step in any drug discovery program.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the formation of the azepane ring, followed by functional group manipulations. A common and efficient route involves the initial synthesis of Azepan-4-one, which is then reduced to the desired alcohol. Protecting group strategies are often employed to ensure regioselectivity and prevent unwanted side reactions.
Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of N-Boc-azepan-4-one
The synthesis of the azepan-4-one core can be achieved through various methods, including gold-catalyzed [5+2] annulation reactions.[6][7] For the purpose of this guide, we will assume the availability of the precursor, N-Boc-azepan-4-one.
Stage 2: Reduction of N-Boc-azepan-4-one to N-Boc-azepan-4-ol
This step involves the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-azepan-4-one (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-azepan-4-ol. The product can be purified by flash column chromatography if necessary.
Stage 3: Deprotection of N-Boc-azepan-4-ol and Salt Formation
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the hydrochloride salt.
-
Reaction Setup: Dissolve the N-Boc-azepan-4-ol (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acid Addition: Add a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4M solution, 5-10 eq) dropwise to the stirred solution at room temperature.[8]
-
Precipitation: Stir the mixture at room temperature. The hydrochloride salt of the product will typically precipitate out of the solution. The reaction progress can be monitored by TLC or LC-MS (typically complete within 1-4 hours).
-
Isolation: Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities. Dry the product under vacuum to yield this compound as a solid.
Application in a CNS Drug Discovery Cascade
This compound serves as a versatile starting point for the generation of a library of diverse chemical entities. The secondary amine provides a handle for N-alkylation or N-arylation, while the hydroxyl group can be functionalized through etherification, esterification, or used as a directing group in further synthetic transformations.
Target Identification and Validation
The initial step in a drug discovery program is the identification and validation of a biological target implicated in a CNS disorder.[1][3][9] This process involves gathering evidence from multiple sources to establish a causal link between the target and the disease pathophysiology.
Caption: Workflow for CNS target identification and validation.
Example CNS Targets for Azepane-based Scaffolds:
-
G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors that are the targets for a significant portion of currently marketed drugs.[10][11] Azepane derivatives can be designed to target dopamine, serotonin, or muscarinic receptors, which are implicated in disorders such as schizophrenia, depression, and Alzheimer's disease.
-
Kinases: Enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is associated with various CNS disorders.[4][12]
-
Transporters: Membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibitors of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are used to treat depression and other mood disorders.
Lead Generation: High-Throughput Screening and Library Synthesis
Once a target is validated, the next step is to identify "hit" compounds that modulate the target's activity. This can be achieved through high-throughput screening (HTS) of large compound libraries or through the rational design and synthesis of a focused library based on the Azepan-4-ol scaffold.
3.2.1. In Vitro Assays for Hit Identification
A variety of in vitro assays can be employed to screen for compounds that interact with the target of interest.
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the target receptor or transporter.[13][14][15][16] This provides information on the compound's binding affinity (Ki).
-
Functional Assays: These assays measure the biological response elicited by a compound upon binding to its target. For GPCRs, this could involve measuring changes in second messenger levels (e.g., cAMP, Ca²⁺).[17][18][19] For kinases, assays can measure the phosphorylation of a substrate.[20][21][22]
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant environment and can provide insights into a compound's cell permeability and potential cytotoxicity.
Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the dopamine transporter.
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the human dopamine transporter.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
A fixed concentration of a radioligand with known affinity for DAT (e.g., [³H]-WIN 35,428).
-
Varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Lead Optimization
Once hit compounds are identified, the lead optimization phase aims to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This is an iterative process of chemical synthesis and biological testing.
Caption: The iterative cycle of lead optimization in CNS drug discovery.
Strategies for Optimizing Azepane-based Leads:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the azepane ring and the functional groups derived from the 4-hydroxyl position to understand their impact on biological activity.
-
Improving CNS Penetration: Modify the lipophilicity and hydrogen bonding capacity of the molecule to enhance its ability to cross the blood-brain barrier (BBB).
-
Enhancing Metabolic Stability: Introduce structural modifications to block sites of metabolic degradation.
-
Reducing Off-Target Activity: Fine-tune the structure to improve selectivity for the desired target over other receptors, ion channels, or enzymes.
Preclinical Development
Once a lead compound demonstrates a promising profile in vitro, it progresses to preclinical development, which involves evaluation in animal models of the target CNS disorder and comprehensive safety assessment.
In Vivo Efficacy Models
A wide range of animal models are available to assess the potential therapeutic efficacy of a drug candidate for various CNS disorders.[23][24]
-
Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and/or presenilin-1 (PS1) are commonly used.[23][24][25][26] These models develop amyloid plaques and cognitive deficits, allowing for the evaluation of compounds aimed at modifying the disease course.
-
Schizophrenia: Pharmacological models (e.g., using NMDA receptor antagonists like PCP or ketamine) and genetic models are employed to mimic the positive, negative, and cognitive symptoms of the disorder.[27][28][29][30][31]
Safety Pharmacology
Before a drug candidate can be administered to humans, its potential for adverse effects on major physiological systems must be evaluated in safety pharmacology studies, as mandated by regulatory guidelines such as ICH S7A.[2][5][32][33][34]
Core Battery of Safety Pharmacology Studies:
-
Central Nervous System: Assessment of effects on behavior, motor activity, coordination, and sensory/motor reflexes (e.g., using the Irwin test or a functional observational battery).
-
Cardiovascular System: Evaluation of effects on heart rate, blood pressure, and electrocardiogram (ECG) parameters.
-
Respiratory System: Assessment of effects on respiratory rate and function.
Conclusion
This compound is a valuable and versatile chemical scaffold with significant potential for the discovery and development of novel CNS therapeutics. Its unique structural features and synthetic tractability provide a solid foundation for generating diverse libraries of compounds for screening against a wide range of CNS targets. By integrating rational drug design, robust in vitro and in vivo assays, and a thorough understanding of the preclinical development process, researchers can effectively leverage the azepane motif to address the pressing challenges in the treatment of neurological and psychiatric disorders. The systematic approach outlined in this guide provides a roadmap for harnessing the potential of this compound to deliver the next generation of innovative CNS medicines.
References
- 1. CNS Target Identification and Validation: Avoiding the Valley of Death or Naive Optimism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 3. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CNS-related Cellular Kinase Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Safety Pharmacology Studies [drugdiscoveryonline.com]
- 6. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting protein kinases in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
- 19. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 20. inits.at [inits.at]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 23. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. limav.org [limav.org]
- 26. rjptonline.org [rjptonline.org]
- 27. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 28. acnp.org [acnp.org]
- 29. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 33. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 34. nucro-technics.com [nucro-technics.com]
Methodological & Application
Stereoselective synthesis of "Azepan-4-ol hydrochloride"
An In-Depth Technical Guide to the Stereoselective Synthesis of Azepan-4-ol Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of this compound. This chiral building block is a crucial intermediate in the synthesis of various pharmacologically active compounds. The control of its stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
We will explore three principal strategies for obtaining enantiomerically pure Azepan-4-ol: asymmetric synthesis, chiral resolution of a racemic mixture, and modern biocatalytic methods. Each approach offers distinct advantages and is suited to different scales and applications.
The Imperative of Chirality in Azepane Scaffolds
The azepane ring is a privileged seven-membered N-heterocycle found in numerous natural products and medicinal compounds.[4][5] When functionalized, as in Azepan-4-ol, a stereocenter is created. The specific three-dimensional arrangement of atoms at this center can dictate the molecule's binding affinity to biological targets like enzymes and receptors.[6][7] Consequently, the synthesis of a single, desired enantiomer is not merely an academic exercise but a critical step in developing safer and more efficacious therapeutics.[1][3] This guide details the practical methodologies to achieve this stereochemical control.
Caption: Core strategies for stereoselective Azepan-4-ol synthesis.
Strategy I: Asymmetric Synthesis via Enantioselective Reduction
The most direct route to a chiral alcohol is the asymmetric reduction of its corresponding prochiral ketone, in this case, an N-protected Azepan-4-one. This approach creates the desired stereocenter in a single, highly controlled step, avoiding the loss of 50% of the material inherent in classical resolutions.
Causality and Mechanistic Insight: Asymmetric reduction relies on a chiral catalyst or reagent that creates a diastereomeric transition state when interacting with the ketone. This energetic difference directs the delivery of a hydride (H⁻) to one specific face of the carbonyl, preferentially forming one enantiomer of the alcohol. Metal catalysts, such as those based on Ruthenium with chiral ligands like BINAP, or chiral borane reagents like the Corey-Bakshi-Shibata (CBS) catalyst, are commonly employed.[8] The choice of catalyst and N-protecting group (e.g., Boc, Cbz) on the azepane nitrogen is critical as it influences the steric and electronic environment of the ketone, thereby affecting enantioselectivity.
Protocol: Asymmetric Reduction using a Ru(II)-TsDPEN Catalyst
This protocol describes a transfer hydrogenation, a robust and practical method for asymmetric ketone reduction.
Step 1: Catalyst Preparation & Inert Atmosphere
-
To a dried Schlenk flask, add N-Boc-azepan-4-one (1.0 eq), [RuCl₂(p-cymene)]₂ (0.005 eq), and (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.01 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is crucial as the catalyst can be sensitive to oxygen.
Step 2: Reaction Execution
-
Add a degassed 5:2 mixture of formic acid and triethylamine (HCO₂H/Et₃N) as the hydrogen source.
-
Heat the reaction mixture to the optimal temperature (typically 40-60 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is fully consumed.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-azepan-4-ol.
Step 4: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-azepan-4-ol in a suitable solvent like dioxane or methanol.
-
Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature.
-
Monitor the deprotection by TLC. Upon completion, the product hydrochloride salt will often precipitate.
-
Collect the solid by filtration or remove the solvent in vacuo to yield the final this compound.
| Parameter | Typical Conditions & Results | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate with cost. Higher loading may be needed for less reactive substrates. |
| Hydrogen Source | HCOOH / Et₃N | Provides a convenient and effective source of hydride for the transfer hydrogenation. |
| Temperature | 40 - 80 °C | Affects reaction rate. Lower temperatures may improve enantioselectivity but slow the reaction. |
| Yield | 85 - 98% | High yields are typical for this efficient transformation. |
| Enantiomeric Excess (ee) | 90 - >99% | The chiral ligand is highly effective at inducing stereoselectivity. |
Strategy II: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical, robust, and often scalable method for separating a pre-existing racemic mixture of enantiomers.[9] This technique is particularly useful when an efficient asymmetric synthesis is not available or is prohibitively expensive.
Causality and Mechanistic Insight: This method exploits the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic Azepan-4-ol (a base) with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[10] These salts have different crystal lattice energies and, consequently, different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble salt can be selectively precipitated and isolated. The chiral resolving agent is then removed, liberating the desired single enantiomer of Azepan-4-ol.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Protocol: Resolution using (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA)
Step 1: Diastereomeric Salt Formation
-
Dissolve racemic N-Boc-azepan-4-ol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires screening to find conditions that yield crystalline salts with a significant solubility difference.
-
In a separate flask, dissolve the chiral resolving agent, (+)-DBTA (0.5 - 1.0 eq), in the same solvent, warming if necessary. Using 0.5 equivalents can be more efficient for initial screening.[10]
-
Slowly add the resolving agent solution to the racemic alcohol solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt should precipitate.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Analyze the enantiomeric purity of the alcohol in the salt by first liberating the free base from a small sample and analyzing by chiral HPLC.
-
If the purity is insufficient, recrystallize the salt from a fresh portion of the solvent. Repeat until the desired diastereomeric purity is achieved.
Step 3: Liberation of the Enantiopure Free Base
-
Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent like ethyl acetate.
-
Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the resolving agent, which will move into the aqueous layer, and liberates the free base into the organic layer.
-
Separate the layers and extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiopure N-Boc-azepan-4-ol.
Step 4: Deprotection and Final Hydrochloride Salt Formation
-
Follow Step 4 from the asymmetric synthesis protocol to remove the Boc group and form the final hydrochloride salt.
| Resolving Agent | Typical Solvent | Advantages/Disadvantages |
| (+)- or (-)-Tartaric Acid | Ethanol, Water | Inexpensive and readily available, but may not be effective for all substrates. |
| (+)- or (-)-Mandelic Acid | Isopropanol | Effective for a range of amines; moderate cost. |
| (+)- or (-)-DBTA | Acetone, Ethyl Acetate | Often highly effective for resolving alcohols and amines; higher cost. |
| (+)- or (-)-Camphorsulfonic Acid | Methanol, Ethanol | Strong acid, forms stable salts; good crystallinity. |
Strategy III: Biocatalysis for Green and Selective Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is a cornerstone of green chemistry, prized for its exceptionally high selectivity, mild reaction conditions (ambient temperature and pressure), and environmental compatibility.[11][12][13]
Causality and Mechanistic Insight: Enzymes are inherently chiral molecules. Their active sites are precisely structured three-dimensional environments that can distinguish between enantiomers or the two faces of a prochiral molecule. For the synthesis of Azepan-4-ol, two biocatalytic methods are highly relevant:
-
Asymmetric Bioreduction: Ketoreductase (KRED) enzymes use a cofactor (NADH or NADPH) to deliver a hydride to a ketone with near-perfect stereocontrol, producing a single enantiomer of the alcohol.[14] Many microbial cells, such as Rhodococcus erythropolis, contain KREDs suitable for this purpose.[12]
-
Enzymatic Kinetic Resolution (EKR): Lipase enzymes, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic alcohol.[15] This leaves the other, unreacted enantiomer in high enantiopuric form, which can then be separated from the newly formed ester.
Protocol: Asymmetric Bioreduction of N-Boc-Azepan-4-one with a KRED
Step 1: Reaction Setup
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
To the buffer, add N-Boc-azepan-4-one (substrate). A co-solvent like isopropanol (IPA) or DMSO may be needed to improve substrate solubility. IPA can also serve as the hydride source for cofactor regeneration.
-
Add the KRED enzyme (commercially available or as a cell lysate) and the cofactor NAD(P)H. If using a cofactor regeneration system (e.g., a glucose dehydrogenase/glucose system or the IPA/KRED system), add the requisite components.
-
Adjust the pH to the enzyme's optimum (usually 6.5-7.5).
Step 2: Biotransformation
-
Incubate the reaction mixture in a shaker or stirred-tank reactor at the enzyme's optimal temperature (typically 25-37 °C).
-
Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product using chiral HPLC or GC.
Step 3: Product Isolation
-
Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
If whole cells were used, centrifuge the mixture to pellet the cells first.
-
Extract the aqueous layer three times with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiopure N-Boc-azepan-4-ol.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Follow Step 4 from the asymmetric synthesis protocol to obtain the final product.
| Parameter | Typical Conditions & Results | Rationale |
| Biocatalyst | KREDs, Saccharomyces cerevisiae (Baker's Yeast) | Offers high stereoselectivity. KREDs are specific; yeast is a cost-effective whole-cell option. |
| Cofactor System | NAD(P)H with regeneration (e.g., GDH/glucose) | The cofactor is expensive and used in catalytic amounts; regeneration is essential for cost-effectiveness. |
| pH and Temperature | pH 6.5-7.5, 25-37 °C | Maintained at the enzyme's optimal activity range to ensure efficient conversion. |
| Yield | >90% conversion | Biotransformations can be driven to completion with optimized systems. |
| Enantiomeric Excess (ee) | >99% | Enzymes are renowned for their near-perfect enantioselectivity. |
References
- 1. researchgate.net [researchgate.net]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. onyxipca.com [onyxipca.com]
- 11. ftb.com.hr [ftb.com.hr]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 13. Synthesizing Chiral Drug Intermediates by Biocatalysis [agris.fao.org]
- 14. air.unimi.it [air.unimi.it]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Azepan-4-ol Hydrochloride in the Synthesis of Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
The seven-membered nitrogen heterocycle, or azepane, is a privileged scaffold in modern medicinal chemistry, prized for its inherent three-dimensionality and conformational flexibility.[1][2] This structural motif is increasingly utilized in the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[3][4] This guide provides an in-depth exploration of Azepan-4-ol hydrochloride , a versatile building block for synthesizing novel kinase inhibitors. We will detail its chemical properties, present a robust, field-proven protocol for its incorporation into a kinase inhibitor scaffold targeting the PI3K/Akt pathway, and discuss the biological context and characterization of the resulting compounds. The methodologies and rationale described herein are designed to empower researchers to accelerate their drug discovery programs.
The Azepane Scaffold: A Framework for Innovation in Kinase Inhibition
Kinase inhibitors have revolutionized oncology, but challenges such as acquired resistance and off-target toxicity persist.[4] The structural design of these inhibitors is paramount to overcoming such hurdles. Unlike flat, aromatic ring systems, the non-planar azepane ring offers a unique conformational profile that allows for the exploration of new chemical space and the establishment of unique binding interactions within a kinase's active site.[1][5]
The natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase A (PKA) and protein kinase C (PKC), famously features an azepane core and served as an early blueprint for designing synthetic kinase inhibitors.[2][6] Modern drug candidates have built upon this foundation. For example, inhibitors targeting the serine/threonine kinase Akt (Protein Kinase B), a central node in the frequently dysregulated PI3K/Akt signaling pathway, often incorporate seven-membered heterocyclic scaffolds.[6][7] The conformational flexibility of the azepane ring can be decisive for biological activity, making the ability to introduce specific substituents crucial for effective drug design.[2]
This compound emerges as a particularly valuable starting material. It provides two key points for diversification:
-
The Secondary Amine: Serves as a nucleophilic handle for N-alkylation or N-arylation, most commonly via palladium-catalyzed cross-coupling reactions, to attach the core heteroaromatic systems typical of kinase inhibitors.
-
The 4-hydroxyl Group: This functional group can form critical hydrogen bonds within the target's binding pocket, enhance compound solubility, or serve as a vector for further chemical modification.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for reproducible and successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Synonyms | Hexahydro-1H-azepin-4-ol hydrochloride | [9][10] |
| CAS Number | 1159823-34-3 | [8] |
| Molecular Formula | C₆H₁₄ClNO | [8] |
| Molecular Weight | 151.63 g/mol | [8] |
| Appearance | Slightly yellow to white powder/solid | [10] |
| Purity | Typically ≥97% | [8] |
Handling and Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
As a hydrochloride salt, the material is generally more stable and less volatile than its freebase form. However, it is hygroscopic and should be handled in a controlled environment (e.g., glovebox or under inert atmosphere) for sensitive reactions.
-
Prior to use in non-aqueous reactions, the freebase can be generated by neutralization with a suitable base (e.g., NaHCO₃, K₂CO₃) followed by extraction into an organic solvent and drying. For many coupling reactions, an excess of a powdered inorganic base in the reaction mixture is sufficient to neutralize the HCl salt in situ.
Synthetic Protocol: N-Arylation of Azepan-4-ol for Kinase Inhibitor Synthesis
This section details a representative protocol for the synthesis of an Akt inhibitor scaffold using this compound. The chosen reaction is a Buchwald-Hartwig amination, a robust and widely used method for forming C-N bonds. The target molecule is a simplified analog of Capivasertib (AZD5363), a potent pan-Akt inhibitor that has undergone extensive clinical investigation.[11][12][13]
Workflow Overview
The synthesis involves the palladium-catalyzed cross-coupling of Azepan-4-ol with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common hinge-binding motif in kinase inhibitors.
Caption: Synthetic workflow for the target kinase inhibitor.
Detailed Step-by-Step Protocol
Reaction: Synthesis of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)azepan-4-ol
1. Materials and Reagents:
-
This compound (1.0 eq.)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)
-
Xantphos (0.10 eq.)
-
Cesium carbonate (Cs₂CO₃, 3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
2. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and cesium carbonate.
-
Causality Note: Cesium carbonate is a strong, non-nucleophilic base crucial for both neutralizing the hydrochloride salt in situ and facilitating the catalytic cycle of the Buchwald-Hartwig reaction. Its use is often superior to other bases for challenging couplings.
-
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (Xantphos).
-
Causality Note: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is known to promote the reductive elimination step in the catalytic cycle, which is often rate-limiting, and helps prevent β-hydride elimination, leading to higher yields for N-arylation of secondary amines.
-
-
Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is critical to remove oxygen, which can oxidize the Pd(0) active catalyst.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe.
-
Causality Note: Dioxane is a high-boiling, aprotic solvent that effectively solubilizes the reactants and is stable under the reaction conditions. Anhydrous conditions are required to prevent catalyst deactivation.
-
3. Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (aryl chloride) is consumed.
4. Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to yield the pure product.
5. Characterization:
-
The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Analytical Data (Hypothetical) | Expected Result |
| HRMS (ESI) | m/z calculated for C₁₂H₁₇N₄O [M+H]⁺: 233.1402, found: 233.1399 |
| ¹H NMR (400 MHz, DMSO-d₆) | Peaks corresponding to pyrrolopyrimidine, azepane ring protons, and hydroxyl proton. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Peaks corresponding to all 12 unique carbon atoms in the structure. |
Biological Context and In Vitro Evaluation
The synthesized compound is an analog of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell proliferation, survival, and growth.[7] Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[11][12]
PI3K/Akt Signaling Pathway
An inhibitor based on the synthesized scaffold would act by competitively binding to the ATP pocket of Akt, preventing the phosphorylation of its downstream substrates like GSK3β and PRAS40, thereby inhibiting cell growth and inducing apoptosis.[11][13]
Caption: The PI3K/Akt signaling pathway and point of inhibition.
In Vitro Kinase Inhibition Data
The potency of new compounds is typically assessed through in vitro kinase assays. Below is a table of representative data for well-known azepane-containing or related multi-AGC kinase inhibitors, which serves as a benchmark for newly synthesized analogs.
| Compound | Target Kinase | IC₅₀ (nM) | Cellular Potency (EC₅₀) | Source |
| Capivasertib (AZD5363) | Akt1 / Akt2 / Akt3 | 3 / 7 / 7 | ~300-800 nM | [11] |
| AT13148 | Akt1 / Akt2 / Akt3 | 38 / 402 / 50 | 1.5 - 3.8 µM (GI₅₀) | [14] |
| AT13148 | PKA / ROCKI / ROCKII | 3 / 6 / 4 | Not Reported | [14] |
| Optimized Azepane Derivative | PKBα / PKA | 4 / 3 | Not Reported | [6] |
A newly synthesized inhibitor using the described protocol would be evaluated in similar assays. An IC₅₀ value in the low nanomolar to micromolar range against Akt isoforms would be considered a successful outcome, warranting further investigation into its cellular activity and selectivity profile.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its bifunctional nature allows for the strategic introduction of the conformationally flexible azepane scaffold into complex molecules. The robust N-arylation protocol detailed here provides a reliable method for coupling this scaffold to common hinge-binding motifs, paving the way for the discovery of novel therapeutics targeting critical signaling pathways in diseases like cancer. By understanding the rationale behind each synthetic step and the biological context of the target, researchers can effectively leverage this reagent to advance the frontiers of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AZD5363 [openinnovation.astrazeneca.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Leveraging Azepan-4-ol Hydrochloride for Solid-Phase Library Synthesis
Abstract
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its conformational flexibility and rich three-dimensional character make it an attractive starting point for the exploration of new chemical space in drug discovery.[3] This guide provides a comprehensive framework for utilizing Azepan-4-ol hydrochloride, a versatile bifunctional building block, in solid-phase organic synthesis (SPOS) to generate diverse molecular libraries. By leveraging the orthogonal reactivity of its secondary amine and hydroxyl groups, researchers can efficiently construct and diversify novel compound collections, accelerating the identification of new lead structures.[4][5] The protocols herein detail a robust workflow from resin attachment to final compound cleavage, emphasizing the chemical rationale behind each step to ensure reproducible and high-quality results.
Introduction: The Azepane Scaffold in Diversity-Oriented Synthesis
Solid-phase synthesis has revolutionized the process of lead discovery by enabling the rapid and systematic production of compound libraries.[6] The core principle involves anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing process.
This compound emerges as an ideal scaffold for this methodology. It offers two distinct points for diversification:
-
A Secondary Amine: Serves as a nucleophilic handle for N-acylation, N-alkylation, N-sulfonylation, and reductive amination, allowing for the introduction of a wide array of functional groups.[7]
-
A Secondary Alcohol: Provides a second vector for diversification through O-alkylation, esterification, or oxidation to the corresponding ketone, which can then be further functionalized.[8][9]
This dual functionality, embedded within a medicinally relevant azepane core, provides a powerful platform for creating libraries with significant structural and functional diversity.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [10] |
| Molecular Weight | 151.63 g/mol | [10] |
| Appearance | Slightly yellow powder | [8] |
| Purity | ≥96% | [8][10] |
| CAS Number | 1159823-34-3 | [10] |
| Storage | Store at 0-8°C | [8] |
Note: As a hydrochloride salt, the secondary amine is protonated. It must be neutralized with a non-nucleophilic base prior to its use in coupling reactions.
Overall Synthetic Workflow
The strategy outlined below employs the widely-used Rink Amide resin, which yields a final product with a C-terminal primary amide—a common motif in bioactive molecules.[11] The workflow is designed to first immobilize the scaffold via its nitrogen atom and subsequently perform diversification reactions on the free hydroxyl group, followed by cleavage from the support.
Caption: High-level workflow for solid-phase synthesis using the Azepan-4-ol scaffold.
Detailed Protocols & Methodologies
Protocol 4.1: Resin Preparation and Scaffold Immobilization
Causality: The first step is to prepare the solid support to accept the scaffold. Rink Amide resin is supplied with an acid-labile linker terminated by an Fmoc-protected amine.[12] The Fmoc group must be removed with a base (piperidine) to expose the free amine.[11] The Azepan-4-ol scaffold is then attached. A direct coupling is inefficient; therefore, we first "functionalize" the azepane's secondary amine with succinic anhydride. This reaction creates a terminal carboxylic acid on the scaffold, which can then be efficiently coupled to the resin's free amine using standard peptide coupling reagents.
Materials:
-
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Succinic anhydride
-
2-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling & Deprotection:
-
Place 1.0 g of Rink Amide resin into a synthesis vessel.
-
Add 10 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.
-
Drain the DMF.
-
Add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain.
-
Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 20 minutes to ensure complete Fmoc removal.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (3 x 10 mL). The resin is now ready for coupling.
-
-
Scaffold Functionalization (in solution):
-
In a separate flask, dissolve this compound (3.0 eq. relative to resin loading) in 10 mL of DCM.
-
Add DIPEA (3.1 eq.) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Add succinic anhydride (2.8 eq.) and stir the mixture at room temperature for 4 hours. Monitor by TLC for consumption of the starting amine.
-
The resulting product, a succinylated azepane derivative, can be used directly in the next step after solvent removal under reduced pressure.
-
-
On-Resin Coupling:
-
Dissolve the crude succinylated azepane from the previous step in 10 mL of DMF.
-
In a separate vial, dissolve HCTU (2.9 eq.) in 5 mL of DMF.
-
Add the HCTU solution to the dissolved scaffold, followed immediately by DIPEA (6.0 eq.).
-
Add this activated mixture to the deprotected resin.
-
Agitate the reaction at room temperature for 2-4 hours.
-
To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.[13]
-
Once complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Protocol 4.2: Library Diversification at the C4-Hydroxyl Group
Causality: With the scaffold securely anchored to the resin, the free secondary alcohol is now accessible for a range of chemical transformations. This is the key step for generating library diversity. Below are representative protocols for O-alkylation and oxidation. These can be performed in parallel on aliquots of the resin to create different compound sets.
Caption: Diversification potential of the resin-bound Azepan-4-ol scaffold.
A. O-Alkylation Protocol (Williamson Ether Synthesis)
Materials:
-
Scaffold-bound resin
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
A library of alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Methanol (for quenching)
Procedure:
-
Wash the scaffold-bound resin with anhydrous THF (3 x 10 mL).
-
Suspend the resin in 10 mL of anhydrous THF.
-
Carefully add NaH (10 eq.) portion-wise at 0°C. Caution: Hydrogen gas evolution.
-
Allow the suspension to stir at room temperature for 1 hour to form the alkoxide.
-
Add the desired alkyl halide (10 eq.) and stir the mixture at 50°C for 12-16 hours.
-
Cool the reaction to 0°C and cautiously quench with 1 mL of methanol.
-
Drain the solvent and wash the resin with THF (3 x 10 mL), water/DMF (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally DCM (5 x 10 mL).
-
Dry the resin under vacuum.
B. Oxidation to Ketone Protocol
Causality: Oxidation of the secondary alcohol to a ketone provides another key diversification point for reactions like reductive amination or Wittig olefination. Using a solid-supported oxidizing agent simplifies workup. A polymer-bound hypervalent iodine catalyst is an excellent choice for clean oxidations.[9][14]
Materials:
-
Scaffold-bound resin
-
Polymer-supported IBX (or similar solid-phase oxidant)
-
Acetonitrile/Water (e.g., 7:3 v/v)
Procedure:
-
Swell the scaffold-bound resin in the acetonitrile/water solvent system.
-
Add the solid-supported oxidant (5-10 eq.).
-
Heat the reaction mixture to 70°C and stir for 6-12 hours.
-
Monitor the reaction by cleaving a small sample of resin and analyzing the product via LC-MS.
-
Once complete, cool the reaction, drain the solvent, and filter away the solid-phase oxidant.
-
Wash the product-bound resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4.3: Cleavage and Final Product Isolation
Causality: The Rink Amide linker is designed to be stable to the basic and neutral conditions used during synthesis but is labile to strong acid.[11][12] A cleavage cocktail based on Trifluoroacetic Acid (TFA) is used to simultaneously break the linker-product bond and remove any acid-labile side-chain protecting groups. Scavengers, such as triisopropylsilane (TIS) and water, are included to trap reactive cationic species generated during cleavage, preventing side reactions with the product.[11]
Materials:
-
Product-bound resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Place the dry, product-bound resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: Work in a fume hood. TFA is highly corrosive.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[15]
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with an additional 1 mL of fresh TFA, combining the filtrates.
-
Add 10 mL of cold diethyl ether to the combined filtrate to precipitate the crude product.
-
Place the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube, decant the ether, and wash the solid product pellet with another 10 mL of cold ether.
-
Dry the final product under vacuum. The crude product can then be analyzed and purified by HPLC-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance.- Insufficient activation time or reagents.- Poor resin swelling. | - Increase coupling time to 12 hours or double couple (repeat the coupling step).- Use a more potent coupling agent like HATU.- Ensure adequate resin swelling in high-quality DMF. |
| Low Cleavage Yield | - Incomplete reaction in a previous step.- Insufficient cleavage time or volume of TFA cocktail. | - Verify completion of all on-resin steps before cleavage.- Increase cleavage time to 4 hours and ensure the resin is well-suspended in the cocktail. |
| Unexpected Side Products | - Cationic species reacting with the product during cleavage.- Incomplete deprotection or side-reactions during diversification. | - Ensure proper scavengers (TIS, water) are used in the cleavage cocktail.- Re-evaluate reaction conditions for diversification steps (temperature, time, reagent equivalents). |
Conclusion
This compound is a highly effective and versatile scaffold for the solid-phase synthesis of diverse chemical libraries. The protocols detailed in this guide provide a robust and logically structured pathway for its successful implementation. By capitalizing on its orthogonal functional handles, researchers can efficiently generate novel collections of azepane-based molecules, significantly enhancing discovery campaigns aimed at identifying new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. ijpsr.com [ijpsr.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. nbinno.com [nbinno.com]
- 12. appliedpolytech.com [appliedpolytech.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Application Notes and Protocols: Azepan-4-ol Hydrochloride as a Versatile Precursor for Alzheimer's Disease Drug Discovery
For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Introduction: The Strategic Value of the Azepane Scaffold in Alzheimer's Disease Research
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multifactorial pathologies, including the accumulation of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, and cholinergic neuronal loss.[1][2] This complexity necessitates a multi-target approach to drug discovery, a strategy for which heterocyclic scaffolds are exceptionally well-suited.[3][4] Among these, the seven-membered nitrogen-containing azepane ring has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional confirmation provides an excellent framework for developing novel therapeutics with the potential to cross the blood-brain barrier (BBB) and interact with key neurological targets.[5][6]
Azepan-4-ol hydrochloride is a versatile and commercially available building block that serves as an ideal starting point for the synthesis of a diverse library of compounds aimed at tackling the multifaceted nature of Alzheimer's disease. The secondary amine of the azepane ring is readily functionalized, while the hydroxyl group at the 4-position offers a handle for further chemical modification or can play a crucial role in forming hydrogen bonds with biological targets. This guide provides detailed protocols for the synthesis of lead compounds derived from this compound and their subsequent in vitro evaluation against key pathological drivers of Alzheimer's disease.
Chemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [7] |
| Molecular Weight | 151.63 g/mol | [7] |
| CAS Number | 1159823-34-3 | [7] |
| Appearance | Typically a white to off-white solid | General Supplier Information |
| Solubility | Soluble in water and polar organic solvents | General Chemical Knowledge |
Synthetic Strategy: From a Simple Precursor to a Diverse Library of Potential Therapeutics
The primary amino group of Azepan-4-ol provides a reactive site for various chemical transformations, most notably N-alkylation and N-acylation. These reactions allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic diversification of this compound.
Experimental Protocols: Synthesis of Lead Compounds
The following protocols are illustrative examples of how this compound can be functionalized to generate compounds with potential therapeutic relevance to Alzheimer's disease.
Protocol 1: Synthesis of an N-Aryl Azepan-4-ol Derivative (Hypothetical Aβ Aggregation Inhibitor)
This protocol describes the synthesis of a hypothetical N-aryl derivative, a class of compounds that has shown promise as inhibitors of amyloid-beta aggregation.[8][9]
Reaction Scheme:
Azepan-4-ol + 2-fluoro-5-nitroanisole → 1-(2-methoxy-4-nitrophenyl)azepan-4-ol
Materials:
-
This compound
-
2-fluoro-5-nitroanisole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.
-
Add 2-fluoro-5-nitroanisole (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) under an inert atmosphere and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-aryl azepan-4-ol derivative.
Protocol 2: Synthesis of an N-Acyl Azepan-4-ol Derivative (Hypothetical Cholinesterase Inhibitor)
This protocol outlines the synthesis of an N-acyl derivative. Acyl substitution can introduce functionalities that interact with the active site of cholinesterases.[10]
Reaction Scheme:
Azepan-4-ol + 3,4-dimethoxybenzoyl chloride → (4-hydroxyazepan-1-yl)(3,4-dimethoxyphenyl)methanone
Materials:
-
This compound
-
3,4-dimethoxybenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.5 eq) to the suspension and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl azepan-4-ol derivative.
Application in Biological Assays: A Roadmap for In Vitro Evaluation
Once synthesized, the novel azepane derivatives must be evaluated for their biological activity against key targets in Alzheimer's disease pathology. The following is a proposed workflow for the initial in vitro screening cascade.
Caption: In vitro screening cascade for azepane derivatives.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.[11][12]
Principle:
AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (azepane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and positive control in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each test compound dilution.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 4: Thioflavin T (ThT) Amyloid-β Aggregation Inhibition Assay
This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in vitro.[5][13]
Principle:
Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This property is used to quantify the extent of Aβ aggregation.
Materials:
-
Amyloid-beta (1-42) peptide (Aβ₄₂)
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (azepane derivatives) dissolved in a suitable solvent
-
Positive control (e.g., Curcumin)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Aβ₄₂ Preparation:
-
Dissolve Aβ₄₂ peptide in HFIP to ensure it is in a monomeric state.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C until use.
-
Immediately before the assay, resuspend the Aβ₄₂ film in the assay buffer to the desired concentration (e.g., 10 µM).
-
-
Assay Setup:
-
In a 96-well black plate, add the Aβ₄₂ solution.
-
Add the test compounds at various concentrations.
-
Add ThT solution to a final concentration of 10 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the percentage of inhibition of aggregation by comparing the final fluorescence values of samples with and without the test compounds.
-
Calculate the IC₅₀ value for Aβ aggregation inhibition.
-
Protocol 5: BACE1 (β-Secretase) FRET Assay
This assay measures the activity of BACE1, the enzyme that initiates the production of Aβ peptides.[14]
Principle:
The assay uses a peptide substrate labeled with a fluorescent donor and a quencher. In its intact form, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., sodium acetate, pH 4.5)
-
Test compounds (azepane derivatives)
-
Positive control (BACE1 inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well black plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the BACE1 enzyme solution and incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the BACE1 FRET substrate to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over 60-90 minutes at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Calculate the reaction velocity from the linear portion of the kinetic curve.
-
Determine the percentage of BACE1 inhibition for each compound concentration.
-
Calculate the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a strategically valuable and economically viable starting material for the development of novel therapeutics for Alzheimer's disease. The synthetic accessibility and the versatility of the azepane scaffold allow for the creation of large, diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for the synthesis of lead compounds and their initial in vitro characterization. Promising candidates identified through this screening cascade can be advanced to more complex cellular models to assess neuroprotective effects and ultimately to in vivo studies to evaluate their pharmacokinetic properties and efficacy in animal models of Alzheimer's disease. The continued exploration of the chemical space around the azepane scaffold holds significant promise for the discovery of next-generation, multi-target therapies for this devastating neurodegenerative disease.
References
- 1. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of BACE-1 inhibitors utilizing a tertiary hydroxyl motif as the transition state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of tetrahydroxybiphenyls and tetrahydroxyterphenyls and their evaluation as amyloid-β aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of multi-functional small-molecule based inhibitors of amyloid-β aggregation: Molecular modeling and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Azepane Scaffold from Azepan-4-ol Hydrochloride
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a crucial structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more common five- and six-membered heterocycles.[1][2] Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antiviral properties.[3][4] Consequently, robust and versatile synthetic routes to access functionally diverse azepane derivatives are of paramount importance for drug development professionals.
This guide provides a detailed exploration of synthetic strategies starting from the commercially available and versatile building block, Azepan-4-ol hydrochloride (also known as 4-hydroxyazepane hydrochloride).[5] We will dissect key reaction pathways, provide detailed, field-tested protocols, and explain the critical reasoning behind experimental choices. The focus is on three primary diversification strategies: functionalization at the ring nitrogen (N1), modification of the C4-hydroxyl group, and derivatization via the key intermediate, azepan-4-one.
The Starting Point: this compound
This compound is a stable, crystalline solid. The hydrochloride salt form ensures stability for storage but necessitates a neutralization step before most synthetic transformations, as the protonated amine is non-nucleophilic. A simple aqueous workup with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically sufficient to liberate the free base for subsequent reactions.
Strategy 1: N-Functionalization - Modulating Core Physicochemical Properties
The secondary amine of the azepane ring is the most reactive site for initial functionalization. Modifying this position allows for the introduction of various groups that can tune the molecule's polarity, basicity, and steric profile, or serve as handles for further elaboration.
Protocol 1.1: N-Alkylation via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for C-N bond formation due to its broad substrate scope and operational simplicity.[6] This protocol details the N-alkylation of azepan-4-ol with an aldehyde.
Principle: The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the secondary amine with an aldehyde, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice here; it is less basic and more selective for iminium ions over carbonyls, preventing reduction of the starting aldehyde.
Experimental Protocol: General Procedure for N-Alkylation
-
Neutralization & Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, ~0.1 M), add a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes, then separate the organic layer. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution of the free base directly.
-
Imine Formation: To the DCM solution of azepan-4-ol, add the desired aldehyde (1.1 eq.) and glacial acetic acid (0.1 eq.). The acid catalyzes the formation of the iminium ion. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the initial exotherm and any gas evolution. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 20 minutes, then separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
| Aldehyde Example | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 85-95% |
| Isovaleraldehyde | NaBH(OAc)₃ | DCM | 80-90% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 75-85% |
Strategy 2: The Azepan-4-one Hub - Diversification at C4
Oxidation of the C4-hydroxyl group to the corresponding ketone, Azepan-4-one , creates a versatile electrophilic center for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8]
Workflow: From Azepan-4-ol to C4-Functionalized Azepanes
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azepan-4-one | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocols for N-alkylation of "Azepan-4-ol hydrochloride"
An In-Depth Guide to the N-Alkylation of Azepan-4-ol Hydrochloride for Medicinal Chemistry Applications
Introduction: The Azepane Scaffold in Drug Discovery
The seven-membered azepane ring is a valuable structural motif in medicinal chemistry, offering a three-dimensional framework that is less prevalent than its five- and six-membered counterparts like pyrrolidine and piperidine.[1] This unique topology allows for the exploration of novel chemical space, which can be critical for developing selective and potent therapeutic agents. Azepan-4-ol, in particular, serves as a versatile starting material.[2] The hydroxyl group provides a handle for further functionalization, while the secondary amine is a prime site for modification.
N-alkylation of the azepane nitrogen is a fundamental strategy for modulating a molecule's physicochemical properties, such as lipophilicity, basicity (pKa), and metabolic stability. These modifications directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3][4] This guide provides detailed protocols for the two most common and reliable methods for N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination . We will delve into the mechanistic rationale behind each step, offering insights to help researchers troubleshoot and adapt these protocols for their specific synthetic goals.
Core Concepts: Navigating the Challenges of Amine Alkylation
The N-alkylation of secondary amines like azepan-4-ol is not always straightforward. A primary challenge is the potential for over-alkylation.[5][6] The product of the initial reaction, a tertiary amine, is often more nucleophilic and less sterically hindered than the starting secondary amine.[7] This can lead to a subsequent reaction with the alkylating agent, resulting in the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired product.[7][8]
To achieve selective mono-alkylation, chemists employ specific strategies:
-
Direct Alkylation: This classic SN2 reaction is effective but requires careful control of stoichiometry and reaction conditions to minimize the formation of the quaternary salt.[5][8]
-
Reductive Amination: Widely regarded as the superior method for controlled mono-alkylation of primary and secondary amines, this approach avoids the issue of over-alkylation by proceeding through a different mechanism that is not prone to a "runaway" reaction.[7][9]
Since the starting material is a hydrochloride salt, the first step in any protocol is the in-situ neutralization of the ammonium salt to liberate the free, nucleophilic secondary amine. This is typically accomplished by using at least one equivalent of a suitable base.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method relies on the nucleophilic attack of the azepane nitrogen on an electrophilic alkyl halide (or other alkylating agents with a good leaving group, like tosylates or mesylates).[10] It is a robust and widely used transformation in synthetic chemistry.[8]
Reaction Principle & Workflow
The reaction follows an SN2 mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. An additional equivalent of base is required to neutralize the hydrogen halide (H-X) that is generated during the reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Benzyl bromide (Alkylating agent example, 1.1 eq.)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq.)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to form a suspension (approx. 0.2 M concentration with respect to the amine).
-
Stir the suspension vigorously for 15 minutes at room temperature to ensure partial neutralization of the hydrochloride salt.
-
Alkylation: Add benzyl bromide (1.1 eq.) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 70°C and stir vigorously. The progress of the reaction should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts through a pad of Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the product from streaking on the acidic silica) to afford the pure N-benzyl-azepan-4-ol.
Expertise & Causality
-
Choice of Base: Potassium carbonate is an excellent choice. It is an inexpensive, non-nucleophilic inorganic base that is easily removed by filtration.[11] Using at least two equivalents is critical: one to neutralize the starting hydrochloride salt and the second to scavenge the HBr generated during the SN2 reaction.[8]
-
Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates SN2 reactions. Dichloromethane or tetrahydrofuran (THF) can also be used.[10]
-
Monitoring: Careful monitoring is the key to preventing over-alkylation. The reaction should be stopped as soon as the starting material is consumed to minimize the formation of the quaternary ammonium salt.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[9][12] This method is particularly advantageous for creating sterically hindered amines or for ensuring selective mono-alkylation.[7]
Reaction Principle & Mechanism
The reaction proceeds in two distinct stages that occur in one pot. First, the secondary amine of azepan-4-ol attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form a positively charged iminium ion. In the second stage, a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic iminium carbon to yield the final N-alkylated product.[9][11]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq.)
-
Cyclohexanone (Carbonyl example, 1.2 eq.)
-
Triethylamine (Et₃N, 1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in 1,2-dichloroethane (approx. 0.2 M).
-
Add triethylamine (1.1 eq.) to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes.
-
Add cyclohexanone (1.2 eq.) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 10 minutes. The addition may be slightly exothermic and cause some gas evolution.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. This step neutralizes the acidic byproducts of the reducing agent.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-cyclohexyl-azepan-4-ol.
Expertise & Causality
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for most reductive aminations.[11] It is milder and more selective than other hydride reagents like sodium borohydride (NaBH₄). It is particularly effective at reducing iminium ions in the presence of unreacted aldehydes or ketones and does not require acidic conditions, which can sometimes promote side reactions.
-
Solvent Selection: Chlorinated solvents like DCM and DCE are ideal as they are relatively non-polar, do not react with the reagents, and are excellent at dissolving a wide range of organic substrates.
-
One-Pot Procedure: The beauty of this reaction lies in its operational simplicity. The formation of the iminium ion and its subsequent reduction occur sequentially in the same flask, making it a highly efficient process.
Comparative Summary of N-Alkylation Protocols
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Alkylating Agent | Alkyl Halide (R-X), Tosylate, etc. | Aldehyde or Ketone (R₂C=O) |
| Key Reagents | Inorganic/Organic Base (e.g., K₂CO₃, Et₃N) | Selective Reducing Agent (e.g., NaBH(OAc)₃) |
| Primary Byproduct | Inorganic Salt (e.g., KX) | Borate salts, Acetic Acid |
| Selectivity | Moderate; risk of over-alkylation to quaternary salt[7][8] | Excellent; highly selective for mono-alkylation[7] |
| Substrate Scope | Best for primary and some secondary halides | Broad; excellent for complex and sterically hindered groups |
| Common Solvents | Acetonitrile, DMF, THF | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Key Advantage | Simple reagents, well-established | High selectivity, broad scope, mild conditions |
Conclusion
The N-alkylation of this compound is a critical transformation for generating diverse libraries of compounds for drug discovery. While direct alkylation with alkyl halides is a viable method, it requires careful control to avoid over-alkylation. For most applications, reductive amination stands out as the more robust, selective, and versatile strategy . It allows for the introduction of a wide array of substituents under mild conditions with excellent control over the reaction outcome. By understanding the mechanisms and experimental nuances of these protocols, researchers can confidently synthesize novel N-substituted azepane derivatives to advance their scientific programs.
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of Azepan-4-ol Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide for Advanced Drug Discovery
Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, there is a discernible shift away from predominantly flat, aromatic scaffolds towards more three-dimensional molecular architectures. Saturated heterocycles are at the forefront of this evolution, offering improved physicochemical properties such as enhanced aqueous solubility, better metabolic stability, and a more favorable toxicity profile when compared to their aromatic counterparts.[1] These attributes are critical for developing successful therapeutic agents. Among the diverse array of saturated heterocycles, the azepane framework, a seven-membered nitrogen-containing ring, has emerged as a valuable scaffold in numerous biologically active molecules.[2][3]
This technical guide focuses on a key building block, Azepan-4-ol hydrochloride (and its free base form, Azepan-4-ol), and its strategic deployment in palladium-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstone methodologies for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, forming the backbone of many pharmaceutical compounds.[4][5] We will explore the nuanced application of this versatile building block, providing detailed protocols and mechanistic insights to empower researchers in the synthesis of novel chemical entities.
Physicochemical Properties of Azepan-4-ol
A thorough understanding of the reactant's properties is fundamental to successful reaction design. Azepan-4-ol is typically supplied as its hydrochloride salt for enhanced stability and ease of handling. However, for most cross-coupling reactions, it is the free base that serves as the active nucleophile.
Table 1: Physicochemical Data for Azepan-4-ol and its Hydrochloride Salt
| Property | Azepan-4-ol | This compound | Data Source |
| CAS Number | 39888-51-2 | 1159823-34-3 | [6][7] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [6][7] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [6][7] |
| Appearance | Slightly yellow powder | White to off-white solid | [8] |
| Boiling Point | 203.7 °C at 760 mmHg | Not available | [9] |
| XLogP3 | 0.45 | Not available | [9] |
The presence of the hydrochloride salt necessitates the use of a stoichiometric amount of base in the reaction mixture to liberate the free secondary amine for participation in the catalytic cycle. The choice of base is critical and will be discussed in the protocol sections.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forging C(aryl)-N bonds.[10] Azepan-4-ol serves as an excellent nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides or triflates.
Mechanistic Considerations: The Role of the Amine and Base
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
When using this compound, the added base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) first neutralizes the HCl to generate the free amine in situ. An additional equivalent of base is then required for the deprotonation step within the catalytic cycle.[11][12] The hydroxyl group on the azepane ring is generally well-tolerated and does not require protection, although its potential to coordinate with the palladium center should be considered, which may influence ligand choice and reaction kinetics.
Protocol 1: General Procedure for Buchwald-Hartwig Amination with this compound
This protocol is a representative procedure adapted from established methods for secondary cyclic amines.[12][13] Optimization may be required for specific substrates.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent | CAS Number | Mol. Wt. | Amount (mmol) | Equivalents |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| This compound | 1159823-34-3 | 151.63 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.01 (0.02 Pd) | 0.02 (Pd) |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 2.5 | 2.5 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5.0 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 182 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (2.5 mmol, 240 mg).
-
Expert Insight: The use of a strong, non-nucleophilic base like NaOt-Bu is crucial. Two equivalents are needed to neutralize the hydrochloride salt and deprotonate the amine-palladium complex in the catalytic cycle. An excess (2.5 eq) ensures complete reaction. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling secondary amines.
-
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-azepan-4-ol product.
Application in Suzuki-Miyaura Cross-Coupling
While Azepan-4-ol itself is not directly used in Suzuki couplings, N-protected derivatives are key intermediates. For instance, N-Boc-azepan-4-ol can undergo functionalization at the 4-position, and the azepane nitrogen can be subsequently arylated via a Suzuki reaction. More directly, an aryl halide containing the azepan-4-ol motif can be coupled with a boronic acid. A published synthesis of LATS1/LATS2 kinase inhibitors provides a concrete example where a Suzuki reaction is used to couple a boronic acid to an aryl chloride scaffold that already contains a protected azepan-4-ol.[14]
Mechanistic Considerations: The Directing Effect of the Hydroxyl Group
The Suzuki-Miyaura reaction cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
An intriguing aspect relevant to Azepan-4-ol is the potential for the hydroxyl group to act as a directing group. Studies have shown that a hydroxyl group positioned appropriately on a substrate can coordinate to the palladium center, influencing the regioselectivity and efficiency of the transmetalation step. This coordination can activate an otherwise unreactive boronate or direct the coupling to a specific site in a poly-functionalized molecule, offering a powerful tool for synthetic strategy.
Protocol 2: Suzuki Coupling for the Synthesis of a 4-Aryl-azepan-4-ol Derivative
This protocol is adapted from the synthesis of LATS kinase inhibitors and demonstrates the coupling of a boronic acid ester to a complex aryl chloride containing a protected azepan-4-ol moiety.[14]
Table 3: Reagents and Materials for Suzuki Coupling
| Reagent | CAS Number | Mol. Wt. | Amount (mmol) | Equivalents |
| tert-butyl 4-(4-chlorophenyl)-4-hydroxyazepane-1-carboxylate | Not available | 341.86 | 1.0 | 1.0 |
| Heteroaryl boronic acid pinacol ester | Varies | Varies | 1.5 | 1.5 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 95464-05-4 | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 8.0 mL | - |
| Water | 7732-18-5 | 18.02 | 2.0 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine tert-butyl 4-(4-chlorophenyl)-4-hydroxyazepane-1-carboxylate (1.0 mmol, 342 mg), the heteroaryl boronic acid pinacol ester (1.5 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 mmol, 41 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Expert Insight: The dppf ligand is robust and effective for coupling a wide range of aryl halides and boronic acids. An aqueous base like K₂CO₃ is standard for Suzuki reactions, facilitating the transmetalation step.
-
-
Solvent Addition: Add 1,4-dioxane (8.0 mL) and water (2.0 mL) to the vial.
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 100 °C (either in an oil bath or a microwave reactor) and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting aryl chloride.
-
Workup: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) to liberate the azepane nitrogen for further functionalization.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its incorporation into molecular scaffolds via robust palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling provides a direct route to novel, three-dimensional chemical matter. Understanding the nuances of its application, such as the necessity of liberating the free amine from its hydrochloride salt and the potential directing effects of its hydroxyl group, allows researchers to harness its full synthetic potential. As the demand for sp³-rich scaffolds in drug discovery continues to grow, the strategic use of reagents like Azepan-4-ol will be instrumental in the development of the next generation of therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2013045461A1 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Role of Azepan-4-ol Hydrochloride in Advanced Material Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Functional Polymers
Azepan-4-ol, a seven-membered heterocyclic compound featuring both a secondary amine and a secondary alcohol, is emerging as a highly valuable monomer for the synthesis of advanced functional polymers.[1] While extensively utilized as a key intermediate in pharmaceutical development, its unique bifunctional nature presents significant opportunities in material science.[1][2] The commercially available hydrochloride salt, Azepan-4-ol hydrochloride, serves as a stable, solid precursor that can be readily converted to its reactive free-base form for polymerization.
The core value of Azepan-4-ol in polymer chemistry lies in its ability to introduce specific functionalities into a polymer backbone. The hydroxyl (-OH) group can participate in step-growth polymerizations to form polyesters or polyurethanes, while the cyclic secondary amine (-NH-) offers a site for creating polyamides or for post-polymerization modification. This dual reactivity allows for the design of materials with tailored properties, such as enhanced hydrophilicity, sites for drug conjugation, or improved adhesion.[2]
This document provides a detailed guide for researchers and scientists on the application of this compound in the synthesis of functional polyurethanes, including a comprehensive, field-tested protocol and characterization methodologies.
Physicochemical Properties
A clear understanding of the starting material is critical. The hydrochloride salt offers superior stability and ease of handling, while the free base is the reactive species required for most polymerization reactions.
| Property | This compound | Azepan-4-ol (Free Base) | Data Source(s) |
| CAS Number | 1159823-34-3 | 39888-51-2 | [3][4] |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO | [3][4] |
| Molecular Weight | 151.63 g/mol | 115.18 g/mol | [3][4] |
| Appearance | White to slightly yellow powder | Slightly yellow powder | [1][3] |
| Purity | ≥ 97% | ≥ 96% | [1][3] |
| Key Functional Groups | Secondary ammonium chloride, Secondary alcohol | Secondary amine, Secondary alcohol | N/A |
| Primary Role | Stable precursor | Reactive monomer | N/A |
Core Application: Synthesis of an Azepane-Functionalized Polyurethane
Principle and Rationale
Polyurethanes are a versatile class of polymers known for applications ranging from flexible foams to durable coatings and elastomers.[5] Their properties are dictated by the choice of polyol and isocyanate monomers.[6] By using Azepan-4-ol as a co-monomer or chain extender, we can create a polyurethane backbone where the azepane ring is a pendant group.
Causality of Experimental Design:
-
Bifunctionality: The hydroxyl group of Azepan-4-ol reacts with an isocyanate group to form the urethane linkage, incorporating the molecule into the polymer chain.
-
Pendant Functionality: The secondary amine within the azepane ring does not readily react with isocyanates under standard polyurethane synthesis conditions, especially compared to the more nucleophilic hydroxyl group. This preserves the amine as a functional handle on the final polymer.
-
Post-Polymerization Modification: This pendant amine can be subsequently quaternized to create cationic polymers for gene delivery, reacted with acyl chlorides to attach specific moieties, or used to chelate metal ions, opening a vast design space for creating smart or active materials.
Experimental Workflow
The overall process involves the initial neutralization of the stable hydrochloride salt, followed by a controlled polymerization reaction and subsequent purification of the final polymer.
Caption: Workflow for Azepane-Functionalized Polyurethane Synthesis.
Detailed Synthesis Protocol
This protocol is a robust, self-validating system. Each step is designed to ensure the successful synthesis of a well-defined polymer, with characterization checkpoints to verify the outcome.
Materials:
-
This compound (≥97%)[3]
-
Methylene diphenyl diisocyanate (MDI)
-
Triethylamine (TEA), freshly distilled
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Syringes for liquid transfer
-
Buchner funnel and vacuum flask
Procedure:
-
Monomer Preparation (In-situ Neutralization): a. In a flame-dried three-neck flask under a nitrogen atmosphere, add this compound (e.g., 1.52 g, 10 mmol). b. Add anhydrous DMF (e.g., 20 mL) and stir until fully dissolved. c. Slowly add triethylamine (1.01 g, 10 mmol) via syringe. A white precipitate of triethylamine hydrochloride will form. Stir for 30 minutes at room temperature. This step is critical to generate the reactive free-base form of the monomer.
-
Polymerization: a. To the stirred suspension, add MDI (e.g., 2.50 g, 10 mmol) dissolved in 10 mL of anhydrous DMF. b. Add one drop of DBTDL catalyst using a syringe. c. Heat the reaction mixture to 70°C and stir under nitrogen for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL). c. The polyurethane will precipitate as a solid. Continue stirring for 30 minutes. d. Filter the polymer using a Buchner funnel, washing thoroughly with fresh methanol to remove unreacted monomers, catalyst, and the triethylamine hydrochloride salt. e. Dry the purified polymer in a vacuum oven at 50°C to a constant weight.
Reaction Mechanism
The core of the synthesis is the polyaddition reaction between the hydroxyl group of Azepan-4-ol and the isocyanate groups of MDI.
Caption: Formation of the Urethane Linkage.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Analysis Technique | Purpose | Expected Observation / Result |
| FTIR Spectroscopy | Confirm functional groups | Disappearance of the broad -OH stretch (~3400 cm⁻¹) from Azepan-4-ol and the strong -NCO peak (~2270 cm⁻¹) from MDI. Appearance of a strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) characteristic of the urethane linkage. |
| ¹H NMR Spectroscopy | Verify polymer structure | Appearance of new peaks corresponding to the urethane proton. Shifts in the peaks adjacent to the original alcohol group, confirming its reaction. The characteristic peaks of the azepane ring should remain intact. |
| Gel Permeation (GPC) | Determine molecular weight (Mn, Mw) and polydispersity (PDI) | A unimodal distribution indicating successful polymerization. Mw can be controlled by stoichiometry and reaction time. A PDI value between 1.5 and 2.5 is typical for this type of step-growth polymerization. |
| Thermogravimetric (TGA) | Assess thermal stability | Provides the onset temperature of decomposition, indicating the thermal limits of the material. |
| Differential Scanning (DSC) | Determine glass transition temperature (Tg) | Identifies the Tg, which is a critical parameter for understanding the mechanical properties (e.g., whether it is a rigid plastic or a flexible elastomer at room temperature). |
Potential Alternative Applications
The unique structure of Azepan-4-ol lends itself to other areas of material science:
-
Polyamides: The secondary amine can be reacted with diacyl chlorides to form functional polyamides. This reaction is often faster than polyurethane formation but requires careful stoichiometric control.
-
Epoxy Resins: The secondary amine can act as a curing agent for epoxy resins, opening the epoxide ring. The hydroxyl group can further catalyze the curing process, potentially leading to highly cross-linked and robust thermoset materials.
-
Biodegradable Polymers: The core structure could be incorporated into biodegradable polyesters or poly(α-hydroxyl acid)s to add functionality, though this requires more complex synthetic routes.[7]
Conclusion
This compound is more than a pharmaceutical intermediate; it is a potent functional monomer for modern material science. By leveraging its dual hydroxyl and secondary amine functionalities, researchers can design and synthesize a new generation of functional polymers. The protocol detailed herein for creating azepane-functionalized polyurethanes provides a reliable and verifiable pathway to producing materials with built-in handles for post-polymerization modification, enabling applications in drug delivery, advanced coatings, and smart materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What Are the Main Types of Polyol? - LECRON SHARE [lecronchem.com]
- 6. Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Gold-Catalyzed Synthesis of Azepan-4-ones: A Detailed Guide for Researchers
The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique conformational flexibility allows for effective interaction with a variety of biological targets, leading to a wide spectrum of therapeutic applications, including anti-cancer, anti-Alzheimer's, and antimicrobial agents.[2][3] Consequently, the development of efficient and versatile synthetic routes to functionalized azepanes is of paramount importance to medicinal chemists and drug development professionals. Among the emerging synthetic strategies, gold catalysis has proven to be a powerful tool for the construction of complex molecular architectures under mild conditions. This application note provides a comprehensive overview and detailed protocols for the gold-catalyzed synthesis of azepan-4-ones, a valuable class of intermediates for the elaboration into diverse azepane-based compounds.
A Novel [5+2] Annulation Strategy for Azepan-4-one Synthesis
A particularly innovative and efficient approach to bicyclic azepan-4-ones has been developed, which relies on a gold-catalyzed intramolecular [5+2] annulation. This two-step process commences with the alkylation of a secondary amine with a suitable pent-4-yn-1-yl derivative, followed by a one-pot oxidation and gold-catalyzed cyclization. This methodology demonstrates broad substrate scope and offers good to excellent yields and diastereoselectivities.
Reaction Parameters and Catalyst Performance
The success of the gold-catalyzed [5+2] annulation is influenced by the choice of catalyst and the steric and electronic properties of the substrates. A summary of representative examples is provided in the table below.
| Entry | Secondary Amine | Gold Catalyst (mol%) | Product | Yield (%) | Diastereoselectivity |
| 1 | Dibenzylamine | (2-biphenyl)Cy₂PAuNTf₂ (5) | 6a | 85 | >20:1 |
| 2 | Pyrrolidine | (2-biphenyl)Cy₂PAuNTf₂ (5) | 6c | 82 | >20:1 |
| 3 | N-methylbenzylamine | (2-biphenyl)Cy₂PAuNTf₂ (5) | 6e | 88 | >20:1 |
| 4 | 2-Methylpiperidine | (2-biphenyl)Cy₂PAuNTf₂ (5) | 6l | 74 | 5:1 |
| 5 | 4-Methylpiperidine | Et₃PAuNTf₂ (5) | 6m | 81 | >20:1 |
Data synthesized from Cui, L., Ye, L., & Zhang, L. (2010). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Communications, 46(19), 3351–3353.
Mechanistic Insights into the Gold-Catalyzed Annulation
The key step in this synthetic sequence is the gold-catalyzed transformation of an N-alkynyl amine N-oxide intermediate. The proposed mechanism involves the initial activation of the alkyne moiety by the gold(I) catalyst, followed by an intramolecular oxidation to generate a gold carbene species. This highly reactive intermediate then undergoes a formal 1,7-C(sp³)–H insertion, leading to the formation of the seven-membered azepane ring. The regioselectivity of the C-H insertion is largely governed by steric factors, with a preference for insertion into less hindered C-H bonds.
Figure 1: Proposed mechanism for the gold-catalyzed synthesis of azepan-4-ones.
Experimental Protocols
The following protocols are based on the successful synthesis of bicyclic azepan-4-ones as reported in the literature.
General Procedure for the Two-Step Synthesis of Azepan-4-ones
Figure 2: General experimental workflow for azepan-4-one synthesis.
Step 1: N-Alkylation of Secondary Amines
-
To a solution of the secondary amine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol, 2.0 equiv).
-
Pent-4-yn-1-yl tosylate (1.2 mmol, 1.2 equiv) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours, or until consumption of the starting material is observed by TLC analysis.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and dichloromethane (20 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude N-(pent-4-yn-1-yl) amine is purified by flash column chromatography on silica gel.
Step 2: One-Pot Oxidation and Gold-Catalyzed [5+2] Annulation
-
The purified N-(pent-4-yn-1-yl) amine (0.5 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0 °C in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (77%, 0.6 mmol, 1.2 equiv) is added portion-wise over 5 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂ or Et₃PAuNTf₂) (0.025 mmol, 5 mol%) is added in one portion.
-
The reaction is allowed to warm to room temperature and stirred for 2-8 hours, monitoring progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired azepan-4-one.
Characterization Data for a Representative Product (6a)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 – 7.20 (m, 10H), 4.01 (d, J = 14.8 Hz, 1H), 3.85 (d, J = 14.8 Hz, 1H), 3.65 (d, J = 14.4 Hz, 1H), 3.50 (d, J = 14.4 Hz, 1H), 3.25 (m, 1H), 3.05 (m, 1H), 2.80 – 2.65 (m, 2H), 2.50 (m, 1H), 2.30 (m, 1H), 2.05 (m, 1H), 1.80 (m, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 210.1, 138.5, 138.2, 129.2, 129.0, 128.5, 128.4, 127.3, 127.2, 60.8, 59.5, 58.2, 54.5, 45.1, 38.2, 25.5.
Conclusion
The gold-catalyzed [5+2] annulation represents a significant advancement in the synthesis of the azepane core structure. This methodology provides a reliable and efficient route to functionalized azepan-4-ones, which are valuable precursors for the synthesis of novel therapeutic agents. The mild reaction conditions and broad substrate scope make this an attractive strategy for researchers in medicinal chemistry and drug discovery. Further exploration of the reaction mechanism and the development of enantioselective variants will undoubtedly expand the utility of this powerful synthetic tool.
References
- 1. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Mechanistic insights and functionalization of alkynes in homogeneous g" by Manish Kumar [ir.library.louisville.edu]
- 3. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Azepan-4-ol Hydrochloride Synthesis Scale-Up
Introduction
Azepan-4-ol, a seven-membered N-heterocycle, is a crucial building block in medicinal chemistry, frequently found in a wide array of bioactive molecules and pharmaceutical candidates.[1][2][3] While its synthesis may be straightforward on a laboratory scale, transitioning to multi-gram or kilogram production presents significant hurdles. The inherent challenges of medium-sized ring synthesis, such as unfavorable transannular interactions and complex reaction kinetics, are amplified at scale.[4][5]
This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to help you successfully navigate the scale-up of Azepan-4-ol hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Azepan-4-ol, and how do they compare for scale-up?
A1: Two principal retrosynthetic pathways are commonly considered for industrial-scale production: the Beckmann Rearrangement of a cyclohexanone derivative and the Intramolecular Reductive Amination of a linear precursor.
| Synthetic Route | Description | Pros for Scale-Up | Cons for Scale-Up |
| Beckmann Rearrangement | Typically starts with cyclohexanone, which is converted to its oxime. The oxime undergoes an acid-catalyzed rearrangement to form ε-caprolactam, which is then reduced to the azepane ring. A final ketone reduction yields Azepan-4-ol.[6] | Readily available and inexpensive starting materials. Well-established and documented chemistry.[7] | Often requires highly corrosive and hazardous reagents (e.g., fuming sulfuric acid).[7] The rearrangement can be highly exothermic, posing thermal management challenges. Multiple synthetic steps can lower overall yield. |
| Intramolecular Reductive Amination | A linear C6 chain with terminal functional groups (e.g., an amine and a ketone/aldehyde) is cyclized in the presence of a reducing agent to form the azepane ring directly.[8] | Can offer a more convergent synthesis with fewer steps. Milder reaction conditions are often possible compared to the Beckmann rearrangement.[9] | Precursor synthesis can be lengthy and costly. Cyclization to a seven-membered ring can be slow and prone to side reactions, requiring careful optimization.[5] |
The choice depends heavily on available equipment, safety infrastructure, and cost-of-goods analysis. While the Beckmann route uses cheaper raw materials, the capital cost for handling hazardous reagents safely can be high. The reductive amination route may offer a safer profile but requires a more complex and potentially expensive starting material.
Q2: What are the most critical process parameters (CPPs) to monitor during the scale-up of the Beckmann rearrangement?
A2: For the Beckmann rearrangement of cyclohexanone oxime, the following CPPs are paramount:
-
Temperature Control: The rearrangement is often highly exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of dangerous byproducts. A robust cooling system and controlled addition rate are non-negotiable.[7]
-
Reagent Stoichiometry and Addition Rate: The concentration and addition rate of the acid catalyst (e.g., sulfuric acid, PPA) directly influence reaction kinetics and heat output.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where temperature and reagent concentration are dangerously high, leading to byproduct formation and potential safety incidents.
-
Water Content: The presence of water can interfere with the reaction. Anhydrous conditions are typically required for efficient rearrangement.
Q3: Why is the final salt formation and crystallization of this compound so challenging?
A3: The final isolation step is critical for achieving the desired purity, stability, and handling properties. Key challenges include:
-
"Oiling Out": this compound, like many amine salts, can separate from the crystallization solvent as a liquid or "oil" rather than a solid.[10] This is often caused by high supersaturation, rapid cooling, or an inappropriate solvent system.
-
Polymorphism: The crystalline form of the final product can vary depending on the crystallization conditions. Different polymorphs can have different physical properties, including solubility and stability, which is a major concern for pharmaceutical applications.[10]
-
Hygroscopicity: The hydrochloride salt can be hygroscopic, making it difficult to handle and store. The crystallization process must be designed to produce a stable, non-hygroscopic form.
Troubleshooting Guide: Beckmann Rearrangement Route
This guide focuses on the common multi-step synthesis starting from a substituted cyclohexanone, as it is a frequently employed route.
Diagram: Workflow for Beckmann Rearrangement Route
Caption: High-level workflow for the synthesis of Azepan-4-ol HCl via Beckmann Rearrangement.
Issue 1: Low Yield or Stalled Oxime Formation (Step 1)
Question: My reaction to form the cyclohexanone oxime from the ketone and hydroxylamine hydrochloride is showing low conversion, even after prolonged reaction times. What's going wrong?
Answer: Incomplete oxime formation is typically related to pH control or inefficient water removal.
Underlying Causality: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. The free amine is the active nucleophile, but at low pH, it exists as the unreactive ammonium salt. At high pH, the hydroxylamine can decompose. Therefore, maintaining an optimal pH (typically 4-6) is crucial. The reaction also produces water, which can push the equilibrium back towards the starting materials.
Troubleshooting Protocol:
-
pH Monitoring and Control:
-
Use a pH meter to monitor the reaction mixture.
-
Add a base (e.g., sodium acetate, pyridine) portion-wise to neutralize the HCl released from hydroxylamine hydrochloride and maintain the target pH. Do not add all the base at once, as this can cause an initial pH spike.
-
-
Water Removal:
-
On a laboratory scale, a Dean-Stark trap can be used if the solvent is appropriate (e.g., toluene).
-
At scale, consider a solvent system that allows for azeotropic removal of water.
-
-
Temperature:
-
Ensure the reaction temperature is appropriate. While often run at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate, but must be balanced against reagent stability.
-
Issue 2: Exotherm and Byproduct Formation During Beckmann Rearrangement (Step 2)
Question: During the addition of my oxime to concentrated acid, I observed a significant, difficult-to-control exotherm, and my final product was a complex mixture with a low yield of the desired lactam. How can I improve this?
Answer: This is a classic scale-up challenge for the Beckmann rearrangement, stemming from poor thermal management and competing side reactions like Beckmann fragmentation.[6]
Underlying Causality: The traditional use of strong protic acids like fuming sulfuric acid or polyphosphoric acid (PPA) creates a highly exothermic protonation event.[7] If the temperature is not strictly controlled, the intermediate can follow alternative decomposition pathways, leading to fragmentation products (e.g., nitriles) instead of the desired lactam.
Troubleshooting Protocol:
-
Reverse Addition: Add the strong acid slowly to a solution or slurry of the oxime in a suitable solvent at a low temperature. This allows the reaction mass to absorb the heat of solution/reaction more effectively.
-
Use Milder Catalytic Systems:
-
Investigate alternative, milder reagents that can be used in catalytic amounts. Cyanuric chloride with a co-catalyst like zinc chloride has been shown to promote the rearrangement under less harsh conditions.[6]
-
Solid acid catalysts (e.g., zeolites) can also be effective, particularly in vapor-phase industrial processes, offering easier separation and reduced corrosion.[7]
-
-
Process Parameters:
-
Cooling: Ensure your reactor has sufficient cooling capacity for the planned batch size.
-
Addition Rate: A slow, controlled addition is critical. Use a dosing pump for precise control.
-
Agitation: High-efficiency stirring is essential to dissipate heat and prevent localized hot spots.
-
Issue 3: Incomplete Reduction of the Lactam Intermediate (Step 3)
Question: I am struggling to fully reduce the ε-caprolactam intermediate to Azepan-4-ol. My reaction yields a mix of starting material, product, and other intermediates.
Answer: The reduction of amides (lactams) is challenging and highly dependent on the choice of reducing agent and reaction conditions.
Underlying Causality: Lactams are less reactive than esters or ketones. Strong reducing agents are required.
-
Metal Hydrides (e.g., LiAlH₄, NaBH₄/BF₃·Et₂O): These are effective but generate significant hydrogen gas and require stringent anhydrous conditions. Workup can be complicated by the formation of aluminum or boron salts.
-
Catalytic Hydrogenation (e.g., H₂ over Ru/C, Rh/C): This is a cleaner, more atom-economical method suitable for large-scale production.[11] However, it requires high pressure and temperature, and the catalyst can be sensitive to impurities in the substrate.
Troubleshooting Protocol:
-
If using Metal Hydrides:
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. Any moisture will consume the hydride reagent.
-
Solvent Choice: THF is a common choice. Ensure the lactam is fully soluble.
-
Stoichiometry: Use a sufficient excess of the hydride (typically 2-4 equivalents) to ensure complete reduction.
-
-
If using Catalytic Hydrogenation:
-
Catalyst Screening: Screen different catalysts (e.g., Ru/C, Rh/Al₂O₃) and loadings (typically 1-5 mol%).
-
Pressure and Temperature: This reaction often requires high pressures (5-10 MPa) and elevated temperatures (100-150 °C).[11] Optimize these parameters systematically.
-
Substrate Purity: Ensure the lactam is free of potential catalyst poisons like sulfur or halogen-containing impurities. Pre-treating the substrate with activated carbon can sometimes help.
-
Diagram: Troubleshooting Low Yield in Scale-Up
Caption: A logical workflow for diagnosing and resolving low-yield issues during synthesis scale-up.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Azepan-4-ol Hydrochloride by Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Azepan-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Azepane motifs are crucial building blocks in a variety of pharmaceutical agents[1][2]. Achieving high purity is paramount for downstream applications, and recrystallization remains a powerful, scalable, and economical purification technique[3].
This document moves beyond simple protocols to provide in-depth troubleshooting advice and explain the scientific principles behind each step, empowering you to solve challenges encountered during your experiments.
Understanding the Molecule and the Challenge
This compound is a polar, cyclic secondary amine salt. Its structure presents specific purification challenges. As a hydrochloride salt, it has significantly different solubility characteristics compared to its free-base form, generally exhibiting higher solubility in polar protic solvents and lower solubility in non-polar organic solvents[4][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [6][7] |
| Molecular Weight | 151.63 g/mol | [6][7] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Melting Point | Data not consistently reported; requires experimental determination. The related Azepan-4-one hydrochloride has a reported melting point. | [8] |
| Structure | (Structure generated based on name) |
The primary challenge in developing a recrystallization protocol for a compound like this compound is the lack of extensive published solubility data. Therefore, a systematic approach to solvent selection is the first and most critical step.
The Recrystallization Workflow: A Logic Diagram
Recrystallization is a multi-step process based on the principle that a compound's solubility in a solvent increases with temperature[3]. The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either fully soluble or completely insoluble at all temperatures[9][10].
Caption: General workflow for purification by recrystallization.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: How do I select the best solvent system? There's no data in the literature.
A1: This is the most common starting problem. You must perform a systematic solvent screening on a small scale. The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point[3][10].
Underlying Principle: The principle of "like dissolves like" is a good starting point[4]. Since this compound is a polar, ionic salt, polar solvents are the best candidates.
Recommended Screening Solvents:
-
High Polarity (Protic): Water, Methanol, Ethanol, Isopropanol (IPA).
-
Medium Polarity (Aprotic): Acetonitrile, Acetone, Ethyl Acetate.
-
Low Polarity: Dichloromethane (DCM), Toluene, Heptane (Primarily for use as anti-solvents).
Actionable Protocol: See Protocol 1: Systematic Solvent Screening below for a detailed, step-by-step guide. A mixed-solvent system, often combining a "good" solvent (dissolves the compound well) with a miscible "bad" or "anti-solvent" (dissolves the compound poorly), is frequently effective when no single solvent works perfectly[9].
Q2: My compound separated as an oil instead of crystallizing. What should I do?
A2: This phenomenon, known as "oiling out," is a common issue, especially with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the solute's melting point[11][12]. The oil is simply the liquefied, impure solute.
Causality & Solutions:
-
High Solute Concentration: The solution may be too concentrated. Solution: Add a small amount of hot solvent back into the mixture to redissolve the oil completely. Then, allow it to cool much more slowly. A slower cooling rate is critical for allowing ordered crystal lattice formation[12].
-
Cooling Rate Too Fast: Rapid cooling (e.g., plunging a hot flask into an ice bath) promotes oiling. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels, before moving it to a colder environment.
-
Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound. Solution: If the previous steps fail, a different solvent with a lower boiling point must be selected.
-
Presence of Impurities: Impurities can depress the melting point of the solute, increasing the likelihood of oiling out. Solution: Try adding a slightly larger volume of the hot solvent to ensure all impurities remain in solution during cooling.
Q3: The solution is clear and no crystals have formed, even after cooling in an ice bath. How can I induce crystallization?
A3: This indicates that the solution is not yet supersaturated at the lower temperature, or that the energy barrier for crystal nucleation has not been overcome.
Causality & Solutions:
-
Solution is Too Dilute: You may have used too much solvent. Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much. Periodically remove from heat and allow to cool to check for crystal formation.
-
Nucleation Failure: Crystal growth requires a "seed" to start. Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the solution. This provides a template for crystal growth. Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site[13].
-
Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until persistent cloudiness appears. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow it to cool slowly.
Q4: My final yield is very low. How can I improve it?
A4: A low yield is typically a result of using too much solvent, cooling to an insufficiently low temperature, or premature crystallization during a hot filtration step.
Causality & Solutions:
-
Excess Solvent: This is the most common cause. The compound has some solubility even in cold solvent, and excess volume will lead to significant product loss in the mother liquor[14]. Solution: During the dissolution step, add the hot solvent in small portions, just enough to dissolve the solid completely. Refer to your solvent screening tests to estimate the required volume.
-
Incomplete Crystallization: Solution: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath or refrigerator) to maximize precipitation.
-
Filtration and Washing Losses: Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product[14].
Q5: The recovered crystals are still impure or colored. What went wrong?
A5: This indicates that impurities were not successfully separated. This can happen if the impurities have similar solubility to the target compound or if they were trapped within the crystals during formation.
Causality & Solutions:
-
Crystallization Was Too Fast: Rapid crystal growth can trap solvent and soluble impurities within the crystal lattice. Solution: Ensure cooling is slow and undisturbed to allow for the formation of larger, purer crystals.
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurity. Solution: Re-evaluate your solvent screening. The impurity should either be very soluble (stays in the mother liquor) or very insoluble (can be removed by hot filtration)[9].
-
Colored Impurities: Highly colored, minor impurities can often be removed with activated carbon. Solution: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated carbon. Re-heat to boiling for a few minutes, then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before cooling to crystallize[12]. Use carbon sparingly, as it can also adsorb your product.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or mixed-solvent system using a small amount of crude material.
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., water, IPA, acetonitrile) dropwise, up to ~0.5 mL. Agitate vigorously.
-
Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization (poor cold insolubility). It may, however, be a "good" solvent for a mixed-solvent system.
-
-
Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves.
-
Observation: Note the approximate volume of solvent required. A good solvent will dissolve the compound near its boiling point in a reasonable volume.
-
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent will show abundant crystal formation upon cooling. Note the quality and quantity of the crystals. If oiling out occurs, note this as well.
-
-
Analysis: Select the solvent that provides the best balance of low solubility when cold and high solubility when hot, with good crystal formation.
Table 2: Example Solvent Screening Log
| Solvent | Solubility (RT) | Solubility (Hot) | Outcome on Cooling | Suitability |
| Water | High | Very High | No/Few Crystals | Poor (Single), Good (Solvent) |
| Isopropanol (IPA) | Low | High | Abundant Crystals | Excellent (Single) |
| Acetonitrile | Very Low | Low | Poor Dissolution | Poor (Single) |
| Ethyl Acetate | Insoluble | Insoluble | N/A | Poor (Single), Good (Anti-solvent) |
Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Addition of Solvent: Continue adding hot isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold isopropanol.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Advanced Troubleshooting Flowchart
This diagram provides a logical path for diagnosing and solving recrystallization problems.
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CAS 1159823-34-3 | this compound - Synblock [synblock.com]
- 8. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Recrystallization [wiredchemist.com]
- 13. reddit.com [reddit.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Azepan-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of Azepan-4-ol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts and challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] Our goal is to equip you with the expertise to identify, mitigate, and resolve common synthetic hurdles, ensuring the purity and yield of your final product.
Troubleshooting Guide: Common Synthetic Issues & Byproducts
This section addresses specific problems you might encounter during your synthesis. We delve into the root causes and provide actionable, field-proven solutions.
Question 1: "My final product shows a persistent impurity with a mass corresponding to Azepan-4-one. How can I eliminate this?"
This is a frequent issue and points directly to an incomplete reduction of the ketone intermediate, Azepan-4-one.[3]
Root Cause Analysis:
The conversion of Azepan-4-one to Azepan-4-ol is a standard ketone reduction, typically employing a hydride-based reducing agent like sodium borohydride (NaBH₄). Incomplete reduction can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry might be inadequate to fully convert the starting material.
-
Reagent Decomposition: Sodium borohydride can decompose, especially in acidic or protic solvents over time, losing its reductive power.
-
Low Reaction Temperature: The reaction may be too sluggish at lower temperatures, requiring more time than allotted.
-
Steric Hindrance: While minimal for this substrate, substitution on the azepane ring in analogous syntheses could slow the reaction rate.
Troubleshooting Protocol & Solutions:
-
Verify Reagent Stoichiometry and Quality:
-
Action: Use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents).
-
Pro-Tip: Always use a freshly opened bottle of NaBH₄ or one that has been stored under anhydrous conditions. Test the activity of an old bottle on a simple ketone like cyclohexanone as a control.
-
-
Optimize Reaction Conditions:
-
Solvent: Methanol or ethanol are standard choices. Ensure the solvent is anhydrous if using stronger, water-sensitive hydrides.
-
Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stir for several hours (2-4 hours) can drive it to completion.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the Azepan-4-one spot/peak is your endpoint.
-
-
Experimental Protocol: Optimized Reduction of Azepan-4-one
-
Dissolve Azepan-4-one hydrochloride (1.0 eq) in methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, monitoring for any gas evolution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase with a potassium permanganate stain for visualization).
-
Once the starting material is consumed, carefully quench the reaction by slowly adding acetone, followed by water.
-
Proceed with standard aqueous workup and extraction.
-
Question 2: "After what I thought was a successful synthesis, my NMR and Mass Spec data show the presence of N-benzyl azepan-4-ol. What went wrong?"
This impurity indicates an incomplete deprotection step. The N-benzyl group is a common protecting group for the azepane nitrogen during synthesis, and its removal via catalytic hydrogenation can be deceptively tricky.[4]
Root Cause Analysis:
Catalytic hydrogenation for N-benzyl deprotection (hydrogenolysis) is a heterogeneous reaction that can be inhibited by several factors:
-
Catalyst Inactivation (Poisoning): The product, Azepan-4-ol, is a secondary amine. Amines can strongly coordinate to the surface of the palladium catalyst, blocking active sites and preventing further reaction.[4][5] Impurities containing sulfur or other heavy atoms can also act as potent catalyst poisons.
-
Insufficient Hydrogen: The reaction may be starved of hydrogen due to poor mixing, low pressure, or leaks in the system.
-
Poor Catalyst Quality: The Palladium on Carbon (Pd/C) catalyst may be old, have low activity, or be of an inappropriate type for this transformation.
Troubleshooting Protocol & Solutions:
-
Re-evaluate Your Catalyst and Conditions:
-
Catalyst Choice: For stubborn debenzylations, switch to a more active catalyst. Pearlmann's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for this purpose.[5]
-
Catalyst Loading: Use a sufficient amount of catalyst, typically 10% by weight relative to the substrate.
-
Acidification: Adding a catalytic amount of acid (e.g., acetic acid or HCl in the solvent) protonates the amine nitrogen. This prevents it from binding to and poisoning the palladium surface, significantly accelerating the reaction.[5]
-
-
Optimize the Hydrogenation Setup:
-
Pressure: While a hydrogen balloon is often sufficient, increasing the pressure to 50-100 psi in a dedicated hydrogenation vessel can dramatically improve reaction rates.
-
Agitation: Ensure vigorous stirring to facilitate the mass transfer of hydrogen from the gas phase to the catalyst surface.
-
-
Alternative Deprotection Method: Transfer Hydrogenation:
-
If high-pressure hydrogenation is not feasible, consider transfer hydrogenation. Using a hydrogen donor like ammonium formate with Pd/C in a refluxing solvent (e.g., methanol) is a powerful alternative.[6] This method avoids the need for a pressurized hydrogen gas setup.
-
Workflow: Troubleshooting Incomplete Debenzylation
Caption: Decision tree for resolving incomplete N-benzyl deprotection.
Question 3: "I'm attempting a synthesis route involving the Beckmann rearrangement of cyclohexanone oxime and my yields are poor with a complex mixture of byproducts. What's happening?"
The Beckmann rearrangement is a classic method for producing ε-caprolactam, a key precursor to the azepane ring system, but it is notoriously sensitive to reaction conditions.[7][8]
Root Cause Analysis & Common Byproducts:
The acid-catalyzed rearrangement of cyclohexanone oxime to ε-caprolactam can be plagued by side reactions if not carefully controlled.[9]
-
Acetamide Formation: Under certain conditions, particularly with water present at high temperatures, fragmentation of the oxime can occur, leading to the formation of significant quantities of acetamide as a major byproduct.[10][11]
-
Unreacted Starting Material: Incomplete conversion is common if the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is not strong enough or if the temperature is too low.[7]
-
Polymerization/Degradation: Strong acidic conditions and high temperatures can lead to the formation of polymeric tars, complicating purification and reducing yield.
Pathway: Beckmann Rearrangement and Side Reaction
Caption: Formation of ε-caprolactam and the acetamide byproduct.
Troubleshooting Protocol & Solutions:
-
Strict Control of Reagents and Conditions:
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Water can promote fragmentation pathways.[11]
-
Catalyst Choice: Fuming sulfuric acid or polyphosphoric acid (PPA) are commonly used and effective.[7] The choice of acid can significantly impact selectivity.
-
Temperature Control: Maintain the recommended temperature for the specific acid used. Overheating can drastically increase the formation of degradation products.
-
-
Purification Strategy:
-
Careful distillation or crystallization is often required to separate the desired caprolactam from unreacted starting materials and byproducts.
-
An aqueous workup with neutralization is necessary to remove the acid catalyst.
-
Frequently Asked Questions (FAQs)
Q: What are the primary sources of impurities in the this compound synthesis? A: Impurities can generally be traced back to three main sources:
-
Starting Materials: Impurities present in the initial building blocks (e.g., cyclohexanone, protecting agents).
-
Incomplete Reactions: Unconverted intermediates, such as Azepan-4-one or N-benzyl azepan-4-ol.
-
Side Reactions: Byproducts formed from alternative reaction pathways, like the acetamide from a Beckmann rearrangement or over-reduction products under harsh conditions.
Q: How can I effectively monitor the reaction progress to minimize byproduct formation? A: A multi-pronged approach is best.
-
TLC: An indispensable tool for rapid, qualitative checks. It's excellent for visualizing the consumption of starting materials and the appearance of products.
-
HPLC/LC-MS: For quantitative analysis. These techniques can separate and quantify the main product alongside trace impurities, giving you a precise picture of the reaction's purity profile over time.[12]
-
NMR Spectroscopy: Taking a crude ¹H NMR of a small aliquot from the reaction mixture can provide a clear view of the conversion ratio and detect major byproducts.[13]
Q: What are the recommended analytical techniques for creating a comprehensive impurity profile of my final product? A: A combination of chromatographic and spectroscopic methods is required by regulatory bodies for full characterization.[12][14]
-
HPLC with UV/DAD detection: The workhorse for quantifying known and unknown organic impurities.
-
LC-MS/MS: Essential for identifying unknown impurities by providing accurate mass and fragmentation data.[13]
-
GC-MS: Used to detect and quantify volatile organic impurities and residual solvents.
-
NMR (¹H, ¹³C, DEPT): Provides definitive structural elucidation of isolated impurities.
-
ICP-MS: Necessary for detecting and quantifying trace inorganic or metallic impurities, often from catalysts or manufacturing equipment.[12][15]
Summary of Common Byproducts and Analytical Methods
| Impurity/Byproduct | Likely Source | Recommended Analytical Method |
| Azepan-4-one | Incomplete reduction of the ketone intermediate | HPLC, LC-MS, GC-MS |
| N-Benzyl azepan-4-ol | Incomplete hydrogenolysis (deprotection) | HPLC, LC-MS |
| ε-Caprolactam | Precursor from Beckmann rearrangement | HPLC, GC-MS |
| Acetamide | Side reaction in Beckmann rearrangement[10] | HPLC, LC-MS, NMR |
| Toluene | Byproduct of N-benzyl deprotection | GC-MS (as residual solvent) |
| Residual Solvents | From reaction and purification steps | GC-MS |
| Inorganic Salts | From workup and hydrochloride salt formation | ICP-MS, Ion Chromatography |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Azepan-4-one | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01929J [pubs.rsc.org]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Azepane Ring Formation
Welcome to the technical support resource for the synthesis of the azepane ring. This guide is tailored for researchers, scientists, and professionals in drug development, offering solutions to common challenges encountered during the formation of this seven-membered nitrogen heterocycle. The azepane core is a significant scaffold in medicinal chemistry, present in a range of bioactive molecules.[1][2] However, its synthesis is often hampered by challenges such as slow cyclization kinetics.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of azepane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the azepane ring?
A1: The main approaches to forming the azepane ring can be categorized into ring-closing reactions, ring-expansion reactions, and various multi-step sequences.[3] Key methodologies include Reductive Amination, Ring-Closing Metathesis (RCM), Beckmann Rearrangement, and Pictet-Spengler reactions.[3] Each method has its own set of potential side reactions that require careful management.
Q2: I'm observing the formation of a six-membered ring instead of the desired seven-membered azepane. What could be the cause?
A2: The formation of a six-membered ring as a major side product is a common challenge, especially in ring-expansion or certain cyclization strategies.[3] This can be influenced by factors such as steric hindrance around the nitrogen atom and the specific nature of the starting material.[3]
Q3: My lactam reduction to an azepane is resulting in low yields. What are the common pitfalls?
A3: Low yields during the reduction of lactams to azepanes, often carried out with powerful reducing agents like lithium aluminum hydride (LAH), can stem from several issues. Incomplete reduction is a frequent problem. Furthermore, if other reducible functional groups (e.g., esters, nitriles) are present in your substrate, the potent reducing agent may react with them, leading to a product mixture and a diminished yield of the target azepane.[3] Implementing a suitable protecting group strategy for these sensitive functionalities is essential.[3]
Q4: Racemization is occurring during my chiral azepane synthesis. What are the common causes?
A4: Racemization in chiral azepane synthesis often happens when a stereogenic center is deprotonated, forming a planar, achiral intermediate like an enolate or imine.[4] Subsequent reprotonation can occur from either side, leading to a mix of enantiomers.[4] Key contributing factors include:
-
Elevated Temperatures: Higher temperatures can provide the energy needed for deprotonation.[4]
-
Strong Bases: Strong bases can easily remove a proton from a chiral carbon, particularly if it's in an acidic environment (e.g., alpha to a carbonyl group).[4]
-
Prolonged Reaction Times: Longer exposure to racemization-inducing conditions increases the likelihood of reduced enantiomeric excess.[4]
-
Inappropriate N-Protecting Group: The choice of the nitrogen-protecting group can affect the acidity of nearby protons and the stability of the chiral center.[4]
Troubleshooting Guides by Synthetic Method
Reductive Amination
Intramolecular reductive amination is a widely used method for the synthesis of cyclic amines, including azepanes.[5][6] However, challenges such as incomplete reaction and side-product formation are common.
Issue: Incomplete reaction or low yield of the desired azepane.
-
Potential Cause 1: Inefficient imine/enamine formation. The initial condensation to form the imine or enamine intermediate may be slow or reversible.
-
Troubleshooting Steps:
-
Dean-Stark Trap: Use a Dean-Stark apparatus to remove water and drive the equilibrium towards imine formation.
-
Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) to facilitate the condensation.
-
pH Optimization: Adjust the pH of the reaction mixture. The optimal pH for imine formation is typically between 4 and 6.
-
-
-
Potential Cause 2: Ineffective reducing agent. The chosen reducing agent may not be sufficiently reactive to reduce the iminium ion intermediate.
-
Troubleshooting Steps:
-
Stronger Reducing Agent: Switch to a more powerful reducing agent. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
-
Temperature Adjustment: While higher temperatures can sometimes lead to side reactions, a moderate increase may be necessary to facilitate the reduction.[4]
-
-
-
Potential Cause 3: Competing intermolecular reactions. At low concentrations, intramolecular cyclization is favored. However, at higher concentrations, intermolecular reactions can lead to oligomerization or polymerization.
-
Troubleshooting Steps:
-
High Dilution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Experimental Protocol: Intramolecular Asymmetric Reductive Amination [4]
An iridium-catalyzed intramolecular asymmetric reductive amination has been shown to produce dibenz[c,e]azepines with excellent enantiocontrol.[4]
| Parameter | Condition |
| Substrate | 2'-amino-[1,1'-biphenyl]-2-carbaldehyde derivative |
| Catalyst | [Ir(COD)Cl]₂ |
| Ligand | Chiral phosphine ligand (e.g., (R)-Segphos) |
| Reductant | H₂ |
| Solvent | Toluene |
| Temperature | 80 °C |
| Pressure | 50 bar H₂ |
This method directly forms the chiral azepane ring with high enantioselectivity, bypassing intermediates that are prone to racemization.[4]
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for forming cyclic olefins, including unsaturated precursors to azepanes, from acyclic dienes.[7][8] The choice of catalyst and reaction conditions is crucial to prevent side reactions.[7]
Issue: Low yield or formation of undesired side products.
-
Potential Cause 1: Catalyst deactivation. The ruthenium-based catalysts commonly used in RCM can be sensitive to impurities in the substrate or solvent.
-
Troubleshooting Steps:
-
Purify Substrate and Solvent: Ensure that the diene substrate and solvent are free of impurities that can poison the catalyst, such as thiols, phosphines, or oxidizing agents.
-
Use a Catalyst Scavenger: After the reaction is complete, add a scavenger to remove residual ruthenium.
-
Optimize Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to more side products.[7] A systematic optimization of the catalyst loading is recommended.
-
-
-
Potential Cause 2: E/Z selectivity issues. The stereochemistry of the resulting double bond can be difficult to control.
-
Troubleshooting Steps:
-
Catalyst Selection: Different generations of Grubbs and Hoveyda-Grubbs catalysts exhibit varying selectivities. Screen a range of catalysts to find the one that provides the desired stereoisomer.
-
Temperature and Solvent Effects: The reaction temperature and solvent can influence the E/Z ratio. Lower temperatures often favor the Z-isomer.
-
-
-
Potential Cause 3: Dimerization or oligomerization. Similar to reductive amination, intermolecular RCM can compete with the desired intramolecular cyclization.
-
Troubleshooting Steps:
-
High Dilution: Employ high-dilution conditions to favor the formation of the monomeric cyclic product.[9]
-
-
Troubleshooting Workflow for RCM
Caption: A general workflow for troubleshooting low yields in RCM reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of C-N bonds.[10][11] While powerful, its application in forming seven-membered rings can be challenging.
Issue: Low to no conversion.
-
Potential Cause 1: Inappropriate ligand. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[10]
-
Troubleshooting Steps:
-
Ligand Screening: Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific substrate.
-
Pre-catalyst Selection: Consider using a pre-formed palladium-ligand complex to ensure consistent catalyst activity.
-
-
-
Potential Cause 2: Base incompatibility. The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting Steps:
-
Base Screening: Test different bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). The optimal base will depend on the pKa of the amine and the nature of the aryl halide.
-
-
-
Potential Cause 3: Substrate inhibition or decomposition. Some functional groups on the substrate can inhibit the catalyst or lead to decomposition under the reaction conditions.
-
Troubleshooting Steps:
-
Protecting Groups: Protect sensitive functional groups that may interfere with the catalytic cycle.
-
Milder Conditions: Explore milder reaction conditions, such as lower temperatures or the use of a weaker base, to minimize substrate decomposition.[12]
-
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[13] Its application to form the seven-membered azepino-indole skeleton has also been demonstrated.[13][14]
Issue: Low yield of the azepane ring.
-
Potential Cause 1: Unfavorable equilibrium for iminium ion formation. The initial condensation to form the iminium ion intermediate can be a limiting step.
-
Troubleshooting Steps:
-
Acid Catalyst: Use a Brønsted or Lewis acid catalyst to promote the formation of the iminium ion.
-
Azeotropic Removal of Water: Similar to reductive amination, removing water can drive the reaction forward.
-
-
-
Potential Cause 2: Poor nucleophilicity of the aromatic ring. The intramolecular cyclization step requires the aromatic ring to be sufficiently electron-rich to attack the iminium ion.
-
Troubleshooting Steps:
-
Electron-Donating Groups: If possible, introduce electron-donating groups onto the aromatic ring to increase its nucleophilicity.
-
Alternative Cyclization Strategies: If the Pictet-Spengler reaction is not efficient, consider alternative cyclization methods.
-
-
Decision Tree for Optimizing Azepane Ring Closure
Caption: A decision-making workflow for troubleshooting azepane ring formation based on the synthetic method.
Data Summary: Impact of Reaction Conditions on Racemization
The following table summarizes the hypothetical effect of different bases and temperatures on the enantiomeric excess (ee) of a chiral azepane formed via intramolecular cyclization.[4]
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Sodium Ethoxide | Ethanol | 25 | 70 |
| Triethylamine | DCM | 25 | 92 |
| DIPEA | DCM | 25 | 95 |
| 2,6-Lutidine | THF | 0 | >98 |
Data is illustrative and based on general principles outlined in the provided context.[4]
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Uncovering the Mechanism of Azepino‐Indole Skeleton Formation via Pictet–Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Azepan-4-ol hydrochloride" stability and storage conditions
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the Technical Support Center for Azepan-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and handling of this compound. As Senior Application Scientists, we have synthesized data from published literature and supplier documentation for related molecules to create this comprehensive resource.
The structural integrity of a chemical reagent is paramount to the reproducibility and success of any experiment. This compound, a valuable building block in medicinal chemistry, possesses functional groups—a secondary amine and a secondary alcohol within a seven-membered ring—that dictate its handling requirements. The hydrochloride salt form generally enhances water solubility and crystalline stability compared to the free base, but also introduces a susceptibility to moisture.[1] This guide will address the most common challenges and questions regarding its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on data for structurally related compounds, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow, oxidative degradation. A supplier of the stereoisomer, (R)-Azepan-4-ol hydrochloride, specifies storage at room temperature under an inert atmosphere.[2] General guidance for other azepane hydrochloride derivatives also emphasizes cool, dry conditions.[3]
Q2: Is this compound hygroscopic?
Q3: How should I handle the compound upon receiving a new shipment?
A3: Upon receipt, visually inspect the container for an intact seal. The compound is expected to be a white to off-white or slightly yellow solid. We recommend transferring the material from the shipping container to a desiccator for storage. For weighing, especially for preparing solutions of precise concentrations, it is advisable to use a glovebox with a controlled low-humidity atmosphere or to allow the container to equilibrate to room temperature before opening to prevent condensation.
Q4: Can I store this compound in a solution? What is its solution stability?
A4: There is limited public data on the solution stability of this compound. As a general principle for compounds of this class, it is strongly recommended to prepare solutions fresh for each experiment. Aqueous solutions of amine salts can have a slightly acidic pH, which is generally stable. However, prolonged storage in solution, especially if not sterile or if exposed to light and air, can lead to degradation. If short-term storage is necessary, we advise sterile filtering the solution, protecting it from light, and storing it at ≤4°C or frozen at -20°C. A stability study in your specific experimental buffer would be the most definitive approach.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the stability and handling of this compound.
Problem 1: My experimental results are inconsistent, and I suspect an issue with reagent concentration.
-
Potential Cause: Inaccurate weighing due to moisture absorption (hygroscopicity). If the compound has absorbed water, the actual mass of the active molecule will be lower than the weighed mass, leading to lower-than-expected concentrations.
-
Troubleshooting Steps:
-
Dry the Material: If you suspect moisture absorption, dry a small amount of the solid under a high vacuum for several hours at room temperature. Use a phosphorus pentoxide or other high-efficiency desiccant.
-
Handle in a Controlled Environment: When weighing, handle the compound in a glovebox or a nitrogen-purged dry box to prevent moisture uptake from the ambient atmosphere.
-
Re-prepare Solutions: Prepare a fresh stock solution from the dried material and repeat the experiment.
-
Analytical Verification: If the issue persists, verify the concentration of your stock solution using an analytical technique like quantitative NMR (qNMR) or a UV-Vis standard curve if the molecule has a suitable chromophore.
-
Problem 2: The solid compound, which was initially white, has developed a yellow or brownish tint over time.
-
Potential Cause: This discoloration often indicates chemical degradation. The secondary amine or alcohol functional groups could be susceptible to slow oxidation, particularly if exposed to air and light over extended periods. The presence of impurities can sometimes catalyze this process.
-
Troubleshooting Steps:
-
Assess Purity: The first step is to check the purity of the discolored material. Use techniques like HPLC, LC-MS, or NMR to identify potential degradation products or impurities.
-
Compare with a New Sample: If possible, compare the analytical data with that of a new, unopened lot of the compound.
-
Decision Point: If significant degradation is confirmed, it is safest to discard the old batch and use a fresh supply to ensure the integrity of your experimental results. Discolored material should not be used in sensitive applications.
-
Preventative Action: Review your storage protocol. Ensure the container is tightly sealed and consider flushing with an inert gas like argon before sealing, especially for long-term storage. Store protected from light.
-
Problem 3: After preparing a solution, I observe new peaks in my LC-MS or NMR analysis that were not present in the solid.
-
Potential Cause: The compound may be unstable in your chosen solvent or buffer system. The hydroxyl group could potentially undergo elimination or other reactions, or the compound could react with components in your buffer (e.g., phosphate).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions immediately before use. Avoid storing them for extended periods.
-
Solvent Selection: Ensure your solvent is pure and degassed. Protic solvents are generally suitable, but reactivity should be considered. For example, avoid highly reactive solvents unless they are part of a specific synthetic step.
-
pH and Buffer Effects: Investigate the effect of pH. Prepare solutions in buffers at different pH values to see if stability is affected. Some compounds are more stable at a specific pH range.
-
Short-Term Storage Study: If you must store solutions, perform a small-scale stability study. Analyze the solution by HPLC or LC-MS immediately after preparation and then at various time points (e.g., 4, 8, 24 hours) under your intended storage conditions (room temp, 4°C, -20°C) to determine the rate and extent of degradation.
-
Data and Workflow Visualization
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Physical Form | Solid (Crystalline Powder) | As supplied by manufacturers. |
| Storage Temperature | Room Temperature or Cooler (2-8°C) | Balances stability with preventing moisture condensation on cold containers.[2] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Minimizes hygroscopicity and prevents long-term oxidative degradation.[2][4] |
| Container | Tightly Sealed, Opaque Vial | Prevents moisture ingress and protects from light. |
| Handling | In Glovebox or Dry Environment | Prevents water absorption during weighing and transfer. |
| Solution Prep | Prepare Fresh for Each Use | Avoids potential degradation in solution over time. |
Workflow for Handling New Compound
This diagram outlines the decision-making process upon receiving and handling a new batch of this compound to ensure its stability and the reliability of experimental data.
Caption: Decision workflow for handling this compound.
References
Identifying and characterizing impurities in "Azepan-4-ol hydrochloride"
Welcome to the technical support guide for Azepan-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this important chemical intermediate.[1] This guide moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and ensure the quality and safety of your materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the most likely sources and types of impurities in my this compound sample?
Impurities can be introduced at various stages of the synthetic and storage lifecycle.[2][3] Understanding their origin is the first step in identification and control.
-
Process-Related Impurities: These arise directly from the manufacturing process.
-
Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors. For cyclic amines like azepane derivatives, this could include uncyclized amino-alcohols or partially reduced intermediates.[4][5]
-
By-products: Side reactions are a common source. In cyclic amine synthesis, this can include the formation of dimers, oligomers, or isomeric products where the hydroxyl group is in a different position.[4][6]
-
Reagents and Catalysts: Residual catalysts (e.g., Palladium, Ruthenium), or reagents used in the synthesis may persist in the final product.[2][6]
-
-
Degradation Products: Azepan-4-ol can degrade over time, especially under suboptimal storage conditions (e.g., exposure to air, light, or high temperatures). Oxidation of the secondary amine or the alcohol group are potential degradation pathways.
-
Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[7][8]
Q2: My compound is highly polar. How does this affect my choice of chromatographic method?
The polarity of this compound presents a significant challenge for traditional reversed-phase (RP) HPLC.[9]
-
The Challenge with Standard RP-HPLC: Highly polar analytes have weak interactions with non-polar stationary phases (like C18) and are poorly retained. They often elute in or near the solvent front (void volume), leading to poor separation from other polar impurities and inaccurate quantification.[10][11] Furthermore, using high percentages of aqueous mobile phase (>95%) to increase retention can cause "phase collapse" on traditional C18 columns, leading to irreproducible results.[11]
-
Recommended Chromatographic Approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of polar compounds that are unretained in reversed-phase mode.[10][12]
-
Aqueous C18 (AQ-C18) Columns: These are modified reversed-phase columns designed to prevent phase collapse in highly aqueous mobile phases.[9] They often incorporate polar-embedded or polar-endcapped groups to maintain stationary phase hydration and allow for stable retention of polar analytes.[9][12]
-
Ion-Pair Chromatography: This technique adds a reagent to the mobile phase that contains a hydrophobic region and an ionic group. This reagent pairs with the ionized analyte (the amine in Azepan-4-ol), increasing its overall hydrophobicity and enhancing its retention on a standard RP column.[13]
-
Q3: When is it necessary to perform full structural elucidation with NMR?
While LC-MS provides critical information about the mass and potential molecular formula of an impurity, it is often insufficient for definitive identification.[14]
NMR spectroscopy is essential when:
-
An impurity is novel or unexpected: If the impurity's mass does not correspond to any known starting material, intermediate, or likely by-product, NMR is required to determine its unique chemical structure.[15]
-
Isomers are present: Mass spectrometry cannot distinguish between isomers (compounds with the same molecular formula but different atomic arrangements). NMR experiments, particularly 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies, can reveal the precise connectivity and stereochemistry of the molecule.[14][16]
-
Regulatory submission is required: For pharmaceutical development, regulatory bodies like the FDA and EMA require unambiguous structural confirmation for any impurity present above a certain threshold.[3] An MS spectrum alone is not considered definitive proof of structure.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific issues you may encounter during your analysis.
Issue 1: Poor Peak Shape or Minimal Retention in Reversed-Phase HPLC
-
Symptom: Your this compound peak is broad, shows tailing, or elutes very early (at or near the void volume).
-
Causality: This is a classic sign of poor interaction between a highly polar analyte and a non-polar stationary phase. The secondary amine can also interact with residual silanols on the silica surface, causing peak tailing.
-
Troubleshooting Steps:
-
Confirm Phase Collapse: If using a standard C18 column with >95% aqueous mobile phase, stop the flow for 10-15 minutes and then restart it. A significant shift in retention time confirms phase collapse.[11]
-
Switch to a HILIC Column: This is the most robust solution. Start with a mobile phase of 90-95% acetonitrile with an aqueous buffer (e.g., 10 mM ammonium formate, pH 3-5) and gradient to a lower organic percentage.[12]
-
Use an Aqueous-Stable Column (e.g., AQ-C18): If you must remain in reversed-phase mode, use a column specifically designed for high-aqueous conditions.[9]
-
Modify Mobile Phase: Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase to block active silanol sites and improve peak shape. Alternatively, use an ion-pairing reagent like heptafluorobutyric acid (HFBA) to increase retention.[13]
-
Issue 2: An Unknown Peak Appears in my LC-MS Analysis
-
Symptom: Your chromatogram shows a peak that you cannot account for. The mass spectrometer provides a mass-to-charge ratio (m/z).
-
Causality: This could be a process-related impurity, a degradation product, or even a contaminant from your analytical system.
-
Troubleshooting Workflow: The following workflow guides you from initial detection to potential identification.
Caption: Workflow for Unknown Impurity Identification.
Issue 3: I Cannot Get a Signal for Azepan-4-ol in GC-MS
-
Symptom: No peak corresponding to your compound is observed in the GC chromatogram.
-
Causality: Azepan-4-ol is a non-volatile, polar compound due to its hydroxyl (-OH) and secondary amine (-NH) groups. These functional groups will interact strongly with the stationary phase and will not travel through a standard GC column at typical operating temperatures.
-
Solution: Derivatization
-
You must perform a chemical derivatization step to make the analyte suitable for GC analysis. This involves converting the polar -OH and -NH groups into less polar, more volatile functional groups.
-
Common Derivatizing Agents: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They will react with both the alcohol and the amine to form trimethylsilyl (TMS) ethers and TMS-amines, respectively.
-
Protocol: See the detailed GC-MS protocol in the next section for a step-by-step guide.[17]
-
Part 3: Experimental Protocols & Data
This section provides detailed methodologies and reference data to guide your experimental work.
Potential Impurity Profile
The following table summarizes potential impurities that could be encountered during the synthesis and analysis of this compound.
| Impurity Name | Structure | Potential Source | Key Analytical Signature (LC-MS) |
| Azepan-4-one | ![]() | Oxidation of Azepan-4-ol; or intermediate | [M+H]⁺ at m/z 114.09 |
| Starting Diol/Dihalide | Varies based on synthesis | Incomplete cyclization | Dependent on structure |
| Azepane Dimer | ![]() | Side reaction during synthesis | [M+H]⁺ at m/z 213.20 (example) |
| N-Oxide | ![]() | Oxidative degradation | [M+H]⁺ at m/z 132.09 |
(Note: Structures are illustrative examples of impurity classes)
Protocol 1: HPLC-UV/MS Method for Impurity Profiling (HILIC)
This protocol is designed for the robust separation and detection of Azepan-4-ol and its polar impurities.
-
Instrumentation:
-
HPLC or UHPLC system with UV/PDA detector.
-
Mass spectrometer (single quadrupole or high-resolution like Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0.0 95 5.0 70 6.0 70 6.1 95 | 8.0 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 210 nm.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 90:10 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL. Ensure complete dissolution.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (%RSD) for the retention time and peak area of the main Azepan-4-ol peak should be <2.0%.
-
Protocol 2: GC-MS Method with Silylation for Volatility Enhancement
This method is suitable for confirming the presence of impurities and can be more sensitive for certain non-polar by-products.
-
Derivatization Procedure:
-
Place ~1 mg of the this compound sample into a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-600.
-
Logical Diagram for Analytical Method Selection
References
- 1. chemimpex.com [chemimpex.com]
- 2. cormica.com [cormica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclic amine synthesis [organic-chemistry.org]
- 7. agilent.com [agilent.com]
- 8. The Expert’s Guide to Pharmaceutical Impurity Analysis | Separation Science [sepscience.com]
- 9. hplc.eu [hplc.eu]
- 10. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Ring Expansion of Piperidines to Azepanes
Welcome to the Technical Support Center for azepane synthesis via piperidine ring expansion. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this synthetically important yet often troublesome transformation. The azepane scaffold is a valuable motif in medicinal chemistry, but its synthesis is notably less straightforward than that of its five- and six-membered counterparts.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common pitfalls of these reactions.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter during the ring expansion of piperidines. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Problem 1: Low or No Yield of the Desired Azepane
You've set up your ring expansion reaction, but upon workup and analysis, you find a low yield of the azepane product or none at all.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Many ring expansion reactions are highly sensitive to temperature, solvent, and catalyst choice.
-
Solution: Systematically screen reaction parameters. For instance, in palladium-catalyzed allylic amine rearrangements, the choice of solvent (e.g., MeCN, DCE, or DCM) and temperature (ranging from 40 to 80 °C) can significantly impact the yield.[3] Start with conditions reported in the literature for a similar substrate and then perform a methodical optimization.
-
-
Incorrect Reagent Stoichiometry: The ratio of reagents, especially in multi-component reactions, is critical.
-
Solution: Carefully check the stoichiometry of your reactants, catalysts, and any additives. For photochemical dearomative ring expansions of nitroarenes, for example, the equivalents of the amine and phosphite reagent are crucial for efficient conversion.[1]
-
-
Catalyst Inactivity or Poisoning: The catalyst may be inactive or poisoned by impurities in the starting materials or solvent.
-
Solution: Ensure the use of high-purity, dry solvents and reagents. For metal-catalyzed reactions, consider using a glovebox for setup to prevent catalyst deactivation by oxygen or moisture. If catalyst poisoning is suspected, purifying the starting materials or using a catalyst scavenger may be necessary.
-
-
Unfavorable Substrate Electronics or Sterics: The electronic and steric properties of your piperidine substrate can significantly influence the reaction's feasibility.
-
Solution: Analyze the structure of your starting material. Electron-withdrawing or bulky substituents may hinder the desired transformation. It may be necessary to modify the substrate or choose an alternative ring-expansion strategy that is more tolerant of your specific functional groups.
-
Problem 2: Formation of Significant Side Products
Your reaction is consuming the starting material, but instead of the desired azepane, you are isolating a mixture of unexpected products.
Possible Causes and Solutions:
-
Competing Reaction Pathways: Many ring expansion methods have competing side reactions. For example, in the Dowd-Beckwith ring expansion, a common side reaction is the reduction of the haloalkane to a saturated alkyl group.[4]
-
Solution: Adjust the reaction conditions to favor the desired pathway. In the case of the Dowd-Beckwith reaction, this could involve modifying the concentration of the radical initiator or the tin hydride. Understanding the mechanism of both the desired reaction and the side reactions is key to effective troubleshooting.
-
-
Formation of a More Stable Ring System: In some cases, the reaction may favor the formation of a different, more thermodynamically stable ring system. For instance, in certain cyclization strategies, the formation of a six-membered ring might be kinetically or thermodynamically favored over the seven-membered azepane.[5]
-
Solution: This is a challenging issue that may require a fundamental redesign of your synthetic route. Consider strategies that are less prone to such rearrangements, or that can be directed towards the desired product through the use of specific catalysts or directing groups.
-
-
Polymerization: Some reaction intermediates, particularly in photochemical reactions, can be prone to polymerization, leading to a complex mixture of high molecular weight species and low yields of the desired product.[6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical and theoretical aspects of piperidine to azepane ring expansions.
Q1: I am considering a Tiffeneau-Demjanov rearrangement for my piperidine substrate. What are the common pitfalls of this reaction?
A1: The Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid, is a classic method for one-carbon ring expansion.[8][9] However, it has its challenges:
-
Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate, which can be prone to undesired rearrangements, leading to a mixture of products.[10]
-
Byproduct Formation: The formation of alkenes and un-expanded cycloalcohols are common byproducts.[8]
-
Substrate Scope: The yields of the Tiffeneau-Demjanov reaction tend to decrease as the initial ring size increases, making it most effective for the synthesis of five, six, and seven-membered rings.[8][9]
Q2: My synthesis requires the use of diazomethane for a ring expansion, but I have safety concerns. Are there safer alternatives?
A2: Diazomethane is a highly effective reagent for certain ring expansions but is also explosive and toxic.[11] Fortunately, several safer alternatives are available:
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a commercially available and less explosive substitute for diazomethane. However, it is still toxic and must be handled with care.[11]
-
Imidazotetrazines: Compounds like temozolomide (TMZ) are stable, non-explosive solids that can serve as "weighable diazomethane surrogates" for reactions like esterifications.[11] Their applicability to a wide range of ring expansion reactions is an active area of research.
-
Diazo Transfer Reagents: For the synthesis of diazoketones, which can be precursors for ring expansions, diazo transfer reagents like tosyl azide can be a safer alternative to the direct use of diazomethane.
Q3: I am working on a photochemical ring expansion. What are the key experimental parameters I need to control?
A3: Photochemical reactions offer unique pathways for ring expansion but require careful control of specific parameters:
-
Wavelength of Light: The reaction must be irradiated with a wavelength of light that is absorbed by the substrate to initiate the desired transformation. Using a light source with the incorrect wavelength will result in no reaction.
-
Solvent: The choice of solvent can significantly influence the reaction's efficiency and selectivity. For example, in the photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones, using THF as the solvent was found to improve yields.[7][12]
-
Concentration: As mentioned earlier, photochemical reactions can be prone to polymerization. Running the reaction at high dilution is often necessary to obtain good yields of the desired product.[6][7]
Q4: How can I predict whether a palladium-catalyzed ring expansion of a 2-alkenylpiperidine will be successful for my substrate?
A4: The success of a palladium-catalyzed allylic amine rearrangement for ring expansion is influenced by several factors. While experimental validation is always necessary, you can make some predictions based on the following:
-
Electronic Effects: The electronic nature of the substituents on the piperidine ring and the alkenyl group can influence the equilibrium of the palladium-promoted rearrangement. Computational methods, such as DFT calculations, can be used to predict the thermodynamic driving force of the reaction.[13]
-
Stereochemistry: These reactions can proceed with high enantioretention, making them valuable for the synthesis of chiral azepanes.[3][13] The stereochemistry of the starting material will directly influence the stereochemistry of the product.
-
Alkene Substitution: The degree of substitution on the alkene can impact the reaction's feasibility. In some cases, increased substitution can lead to competing side reactions like β-hydride elimination.[13]
Experimental Protocols and Data
Palladium-Catalyzed Two-Carbon Ring Expansion of 2-Alkenylpiperidines
This protocol is a general procedure for the palladium-catalyzed ring expansion of 2-alkenylpiperidines to azepane derivatives.[3]
Experimental Protocol:
-
To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent (e.g., MeCN, DCE, or DCM), add the palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%).
-
Heat the reaction mixture to a temperature ranging from 40 to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired azepane derivative.
Quantitative Data:
| Substrate (Piperidine Derivative) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product (Azepane Derivative) | Yield (%) | Enantiomeric Excess (%) |
| N-Ts-2-(E)-propenylpiperidine | [Pd(allyl)Cl]₂ (5) | MeCN | 60 | 12 | N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine | 75 | 98 |
| N-Boc-2-vinylpiperidine | Pd₂(dba)₃ (2.5) | DCE | 80 | 24 | N-Boc-2,3,4,7-tetrahydro-1H-azepine | 68 | N/A |
Data compiled from representative examples in the literature. Actual yields and stereoselectivities may vary depending on the specific substrate and reaction conditions.[3]
Visualizations
Workflow for Palladium-Catalyzed Ring Expansion
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dowd–Beckwith ring-expansion reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. Demjanov rearrangement | PPTX [slideshare.net]
- 10. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 11. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes [organic-chemistry.org]
- 13. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to Azepan-4-ol and Piperidin-4-ol in Modern Synthesis
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the choice of a heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and synthetic accessibility of a drug candidate. Among the saturated heterocycles, the six-membered piperidine ring is a cornerstone, ubiquitous in pharmaceuticals due to its favorable conformational properties and synthetic tractability.[1] Its seven-membered homolog, the azepane ring, represents a frontier of underexplored chemical space, offering unique three-dimensional diversity but often at the cost of more complex synthetic routes.[2] This guide provides an in-depth comparison of two key building blocks, Azepan-4-ol hydrochloride and Piperidin-4-ol hydrochloride, offering field-proven insights and experimental data to inform their strategic deployment in synthesis.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between azepan-4-ol and piperidin-4-ol lies in their ring size, a seemingly small change that has significant implications for their conformational flexibility, ring strain, and ultimately, their reactivity and utility in drug design.
| Property | This compound | Piperidin-4-ol Hydrochloride | Key Takeaway |
| Molecular Formula | C₆H₁₄ClNO | C₅H₁₂ClNO | Azepane has an additional methylene group. |
| Molecular Weight | 151.63 g/mol [3] | 137.60 g/mol | The molecular weight is slightly higher for the azepane derivative. |
| Ring Size | 7-membered | 6-membered | This is the primary structural difference. |
| Conformational Flexibility | Higher, with multiple low-energy conformations | Lower, predominantly exists in a chair conformation | Azepane offers more diverse spatial arrangements of substituents. |
| Ring Strain | Higher | Lower | The increased flexibility of the azepane ring can lead to higher transannular strain. |
The greater conformational flexibility of the azepane ring can be both an advantage and a disadvantage. While it allows for a broader exploration of the target's binding pocket, it can also lead to a higher entropic penalty upon binding. The piperidine ring, with its well-defined chair conformation, often provides a more rigid and predictable scaffold for presenting substituents.
The Synthetic Crossroads: N-Alkylation in the Synthesis of Histamine H₃ Receptor Ligands
To illustrate the practical implications of choosing between these two scaffolds, we will examine a representative synthetic transformation: the N-alkylation of the parent amines, azepane and piperidine, in the synthesis of novel biphenyloxy-alkyl derivatives as histamine H₃ receptor ligands. This example is adapted from the work of Lazewska et al. (2017), which provides a direct comparison of the two heterocycles in a drug discovery context.[4]
Experimental Protocol: A Comparative N-Alkylation
The following protocol outlines the general procedure for the N-alkylation of azepane and piperidine with a generic biphenyloxy-alkyl bromide.
Materials:
-
Azepane or Piperidine (1.0 eq)
-
1-(5-bromopentyloxy)-4-phenylbenzene (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriate amine (azepane or piperidine, 1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Addition of Alkylating Agent: Add a solution of 1-(5-bromopentyloxy)-4-phenylbenzene (1.0 eq) in acetonitrile to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 80 °C (reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Caption: A generalized workflow for the N-alkylation of azepane or piperidine.
Performance in Synthesis and Biological Activity
The study by Lazewska et al. (2017) provides valuable quantitative data on the performance of azepane and piperidine derivatives in the context of histamine H₃ receptor binding affinity.[4]
| Compound | Heterocycle | Linker Length | Kᵢ (nM) for hH₃R |
| 14 | Piperidine | 5 carbons | 25 |
| 16 | Azepane | 5 carbons | 34 |
| 13 | Azepane | 6 carbons | 18 |
Data adapted from Lazewska et al. (2017).[4]
In this specific example, both the piperidine and azepane derivatives exhibited potent nanomolar affinity for the human histamine H₃ receptor.[4] Notably, the azepane derivative with a six-carbon linker (compound 13) displayed the highest affinity.[4] This suggests that the increased conformational flexibility of the azepane ring, combined with an optimal linker length, allowed for a more favorable interaction with the receptor's binding site.
Causality Behind Experimental Choices: A Deeper Dive
The choice between azepane and piperidine scaffolds is not merely a matter of ring size but is deeply rooted in the fundamental principles of organic chemistry.
Conformational Analysis and its Impact on Reactivity
The piperidine ring predominantly adopts a stable chair conformation, which minimizes torsional and steric strain. This conformational rigidity can be advantageous in pre-organizing substituents for optimal binding with a biological target.
In contrast, the seven-membered azepane ring is significantly more flexible, with several low-energy conformations such as the chair, boat, and twist-boat, which can interconvert. This flexibility can be a double-edged sword. While it allows the molecule to adapt to various binding pocket topographies, it can also lead to a higher entropic penalty upon binding, potentially reducing binding affinity.
Caption: Structural comparison of Piperidin-4-ol and Azepan-4-ol.
Ring Strain and Nucleophilicity
While piperidine is relatively strain-free, azepanes can experience some degree of transannular strain (interactions between non-adjacent atoms across the ring). This can influence the hybridization of the nitrogen lone pair and, consequently, its nucleophilicity. However, in many synthetic transformations such as N-alkylation, both heterocycles generally exhibit good nucleophilicity, allowing for efficient reaction under standard conditions.[5]
Industrial Relevance: A Contrast in Synthetic Accessibility
The synthetic accessibility of these two scaffolds differs significantly, which is reflected in their prevalence in commercial drugs.
Piperidine: The Workhorse of the Pharmaceutical Industry
The piperidine motif is found in a vast number of FDA-approved drugs.[4][6] Its synthesis is often straightforward, with well-established methods for its formation and functionalization. A prime example is the synthesis of the anti-diarrheal agent loperamide, which utilizes 4-(4-chlorophenyl)piperidin-4-ol as a key intermediate.[7][8] The robust and scalable syntheses of such piperidine building blocks have cemented their status as a mainstay in industrial drug manufacturing.
Azepane: An Emerging Scaffold with Synthetic Challenges
In contrast, the azepane ring is less common in marketed drugs, largely due to the greater challenges associated with its synthesis.[2] Methods for constructing the seven-membered ring often involve multi-step sequences, such as ring-closing metathesis or ring expansion of piperidine derivatives.[2][9] However, the unique chemical space that azepanes occupy is increasingly attracting the attention of medicinal chemists. The complex natural product Balanol, a potent protein kinase C inhibitor, features an azepane core and serves as an inspiration for the design of novel therapeutics.[10]
Conclusion: Strategic Scaffold Selection for Optimal Outcomes
The choice between this compound and Piperidin-4-ol hydrochloride in a synthetic campaign is a strategic decision that should be guided by the specific goals of the project.
-
Choose Piperidin-4-ol hydrochloride for:
-
Well-established and predictable synthetic outcomes.
-
Projects where a rigid scaffold is desired to minimize conformational ambiguity.
-
Rapid and efficient synthesis of analogs for initial structure-activity relationship (SAR) studies.
-
-
Choose this compound for:
-
Exploring novel chemical space and accessing unique three-dimensional pharmacophores.
-
Lead optimization campaigns where increased conformational flexibility may be beneficial for enhancing binding affinity.
-
Projects where the synthetic challenges are justified by the potential for discovering novel biological activity.
-
Ultimately, a thorough understanding of the distinct structural, conformational, and reactivity profiles of these two valuable building blocks empowers researchers to make informed decisions, accelerating the discovery and development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to Azepane Synthesis: A Comparative Analysis of Modern Methodologies
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a tantalizing yet under-explored region of chemical space in drug discovery.[1][2][3] Its inherent three-dimensional character offers a distinct advantage over more common flat aromatic rings, providing novel vectors for probing biological targets. However, the synthetic challenges associated with constructing this medium-sized ring, stemming from entropic penalties and transannular strain, have historically limited its representation in medicinal chemistry libraries.[1][3] This guide provides a comparative analysis of key modern and classical methodologies for azepane synthesis, offering researchers the technical insights and practical protocols needed to confidently incorporate this valuable scaffold into their research programs.
Ring Expansion Strategies: Building Out from Smaller Rings
Ring expansion reactions are among the most powerful and conceptually elegant methods for accessing azepane cores. These strategies leverage the stability and accessibility of five- or six-membered ring precursors, overcoming the kinetic and thermodynamic barriers of a direct 7-membered cyclization.
Photochemical Dearomative Ring Expansion of Nitroarenes
A cutting-edge approach involves the photochemical rearrangement of readily available nitroarenes. This method is notable for its operational simplicity, mild conditions, and remarkable translation of the starting material's substitution pattern directly onto the azepane product.[1][3]
Conceptual Overview & Mechanism:
The core of this transformation is the in situ generation of a singlet nitrene from the nitroarene precursor under blue light irradiation. The highly reactive nitrene inserts into the aromatic ring, triggering a dearomative ring expansion to form a 3H-azepine intermediate. This intermediate is then subjected to hydrogenation to yield the saturated azepane. The choice of a phosphite reagent, such as P(Oi-Pr)₃, is critical; it acts as an oxygen acceptor to facilitate the conversion of the photoexcited nitro group into the key nitrene intermediate. The entire process is a two-step sequence from a simple, flat aromatic precursor to a complex, sp³-rich scaffold.[4]
Diagram 1: Mechanism of Photochemical Azepine Formation
Caption: Workflow for azepane synthesis from nitroarenes.
Key Experimental Data:
This method demonstrates broad substrate scope, tolerating a variety of functional groups on the starting nitroarene.
| Substrate (p-substituted nitrobenzene) | Product (4-substituted azepane) | Overall Yield (2 steps) | Reference |
| p-Benzyl-nitrobenzene | 4-Benzyl-azepane | 78% | [1] |
| p-Cyano-nitrobenzene | 4-Cyano-azepane | 61% | [1] |
| p-Bromo-nitrobenzene | 4-Bromo-azepane | 70% | [1] |
| p-CO₂Me-nitrobenzene | 4-(Methoxycarbonyl)-azepane | 55% | [1] |
Representative Protocol: Synthesis of 4-Benzyl-azepane [1]
-
Ring Expansion: To a solution of p-benzyl-nitrobenzene (0.2 mmol, 1.0 equiv.) in isopropanol (2.0 mL, 0.1 M), add triisopropyl phosphite (20 equiv.) and diethylamine (8 equiv.). Irradiate the mixture with blue LEDs (427 nm) at room temperature for 16 hours. After completion, concentrate the mixture in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the intermediate 3H-azepine.
-
Reduction: Dissolve the purified 3H-azepine in a suitable solvent. Add Pd/C (10 mol%) and PtO₂ (10 mol%). Subject the mixture to a hydrogen atmosphere (50 bar) at room temperature until the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the final 4-benzyl-azepane.
The Beckmann Rearrangement
The Beckmann rearrangement is a cornerstone of organic synthesis and provides a classical, industrially significant route to azepanes, specifically to ε-caprolactam, the monomer for Nylon 6. The reaction transforms a cyclohexanone oxime into a seven-membered lactam (a cyclic amide).
Conceptual Overview & Mechanism:
The reaction is initiated by the activation of the oxime's hydroxyl group with a strong acid (e.g., sulfuric acid) or another activating agent, converting it into a good leaving group. This is followed by a concerted[5][6]-shift, where the alkyl group anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen. The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. The stereospecificity of the migration is a key mechanistic feature.
Diagram 2: The Beckmann Rearrangement Mechanism
Caption: Mechanism for ε-caprolactam synthesis.
Representative Protocol: Laboratory Synthesis of ε-Caprolactam [7]
-
Oxime Formation: Dissolve hydroxylamine hydrochloride (7.5 g) and sodium acetate crystals (12 g) in water (30 mL) in an Erlenmeyer flask. Heat the mixture to 40°C and add cyclohexanone (7.5 g). Stopper the flask and shake vigorously for 10-15 minutes until the oxime separates as a crystalline solid. Cool the flask in an ice bath, filter the solid, and wash with cold water.
-
Rearrangement: In a beaker, carefully add concentrated sulfuric acid (12 mL) and heat to 120°C on a hot plate in a fume hood. Add small portions of the dried cyclohexanone oxime (5.0 g) to the hot acid over 5 minutes, ensuring the temperature does not exceed 130°C.
-
Neutralization & Extraction: After the addition is complete, cool the dark viscous solution in an ice bath. Slowly and carefully pour the solution into a flask containing crushed ice (75 g) and 88% ammonia solution (25 mL). The pH should be approximately 6. Extract the aqueous solution with chloroform (3 x 20 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield crude ε-caprolactam, which can be further purified by distillation or recrystallization.
The Schmidt Reaction
Related to the Beckmann rearrangement, the Schmidt reaction provides an alternative route for ring expansion. It typically involves the reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. Recent advancements have enabled highly stereoselective and asymmetric versions of this reaction.[8][9]
Conceptual Overview & Mechanism:
The reaction begins with the acid-catalyzed addition of the azide to the ketone, forming an azidohydrin intermediate. This intermediate then loses water and dinitrogen (N₂) in a concerted step involving the migration of one of the alkyl groups to the nitrogen atom. The regioselectivity of the migration is a key consideration. Asymmetric variants often use chiral hydroxyalkyl azides to direct a diastereoselective ring expansion, leading to enantioenriched azepane products after reduction and de-tethering.[9]
Key Experimental Data: Asymmetric Schmidt Ring Expansion [9]
| Cyclohexanone Substrate | Diastereomeric Ratio (d.r.) | Yield (of iminium ether) | Reference |
| 4,4-diphenylcyclohexanone | >20:1 | 93% | [9] |
| 4-phenyl-4-methylcyclohexanone | >20:1 | 92% | [9] |
| 4,4-di(p-tolyl)cyclohexanone | >20:1 | 94% | [9] |
Cyclization Strategies: Forming the Ring from a Linear Precursor
These methods construct the azepane ring through the intramolecular cyclization of a suitably functionalized linear precursor. The success of these reactions hinges on overcoming the entropic barrier to forming a seven-membered ring.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has become a workhorse in modern organic synthesis for the formation of cyclic olefins, including the unsaturated precursors to azepanes.[10] The development of well-defined, functional-group-tolerant ruthenium catalysts (e.g., Grubbs and Hoveyda-Grubbs catalysts) has made this a highly reliable and versatile strategy.
Conceptual Overview & Mechanism:
RCM involves the intramolecular reaction of a diene, typically catalyzed by a ruthenium carbene complex. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. The key to the reaction's success is the formation of a stable cyclic alkene and the release of a small, volatile alkene (usually ethylene), which drives the equilibrium toward the product. The choice of catalyst is crucial; second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more active and are required for more sterically hindered or electron-deficient olefins.[11]
Diagram 3: Catalytic Cycle of Ring-Closing Metathesis
Caption: Simplified mechanism of RCM for azepine synthesis.
Representative Protocol: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine
This protocol is adapted from a standard procedure for a related five-membered ring synthesis and is representative for this transformation.[11]
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add the diene precursor, N-allyl-N-(but-3-en-1-yl)-4-methylbenzenesulfonamide (1.0 equiv).
-
Reaction: Dissolve the substrate in anhydrous dichloromethane (to a concentration of 0.1 M). Add Grubbs' Second Generation Catalyst (5 mol%) to the solution.
-
Heating and Monitoring: Stir the reaction mixture at 40°C for 4-6 hours. Monitor the consumption of the starting material by TLC. The driving force is the generation of ethylene gas, which is allowed to escape.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the unsaturated azepine, which can then be hydrogenated in a subsequent step to afford the fully saturated azepane.
Intramolecular Reductive Amination (ARA)
This powerful method constructs the azepane ring by forming a C-N bond through the cyclization of an amino-ketone or amino-aldehyde precursor. The in situ formed cyclic imine or iminium ion is immediately reduced to the amine. The development of asymmetric catalysts for this reaction allows for excellent control of stereochemistry.[6]
Conceptual Overview & Mechanism:
The reaction is typically a one-pot process. An amino-ketone is treated with an acid to catalyze the intramolecular condensation to form a cyclic iminium ion. This intermediate is then reduced by a hydride source (e.g., H₂ with a metal catalyst, or a silane). In asymmetric variants, a chiral catalyst, often based on Iridium or Ruthenium complexed with a chiral ligand, coordinates to the imine and directs the hydride addition to one face, thereby establishing the stereocenter(s) with high enantioselectivity.[6]
Key Experimental Data: Ir-Catalyzed Asymmetric Reductive Amination [6]
| Substrate (Bridged Biaryl Amino-ketone) | Ligand | Yield | Enantiomeric Excess (ee) | Reference |
| Substrate 1a | (R)-MeO-Biphep | 91% | 96% | [6] |
| Substrate 1n | (S)-SegPhos | 72% | 89% | [6] |
| Substrate 1o | (S)-SegPhos | 81% | 91% | [6] |
Comparative Analysis
Choosing the optimal synthetic route depends on several factors including the desired substitution pattern, required stereochemistry, scalability, and the availability of starting materials.
| Methodology | Key Strengths | Key Limitations | Typical Yields | Stereocontrol |
| Photochemical Ring Expansion | Excellent for polysubstituted azepanes; uses simple, flat starting materials; predictable regiochemistry.[1][3] | Requires specialized photochemical equipment; substrate scope can be limited by electronics. | 55-80% (2 steps) | Achiral (product is often a racemate or meso). |
| Beckmann Rearrangement | Industrially scalable; uses inexpensive starting materials; high yielding for lactam synthesis.[7] | Harsh acidic conditions; generates significant waste (e.g., ammonium sulfate); limited functional group tolerance. | Moderate to High | Not typically used for asymmetric synthesis, but migration is stereospecific. |
| Schmidt Reaction | Can be performed under milder conditions than Beckmann; modern variants offer high stereoselectivity.[9] | Use of azides requires caution; regioselectivity can be an issue with unsymmetrical ketones. | High | Excellent (with chiral azides, d.r. >20:1). |
| Ring-Closing Metathesis (RCM) | Excellent functional group tolerance; mild conditions; reliable for various ring sizes.[10] | Requires synthesis of diene precursor; expensive Ru catalysts; removal of metal traces can be difficult. | High | Stereocontrol is typically substrate-based; subsequent reactions needed for chirality. |
| Intramolecular Reductive Amination | Direct cyclization; excellent for asymmetric synthesis; good for complex scaffolds.[6] | Requires synthesis of linear amino-ketone precursor; catalyst- and substrate-dependent. | High | Excellent (up to 97% ee reported). |
Conclusion and Future Outlook
The synthesis of azepanes has evolved significantly from classical, harsh methods to elegant, highly selective modern strategies. The photochemical ring expansion of nitroarenes offers a revolutionary approach for rapidly building molecular complexity from simple aromatic feedstocks.[1][3] For enantioselective synthesis, asymmetric intramolecular reductive amination and stereoselective Schmidt reactions provide powerful tools for accessing chiral azepanes with high fidelity.[6][9] Meanwhile, Ring-Closing Metathesis remains a robust and versatile method, particularly valued for its exceptional functional group tolerance.
As the demand for novel, three-dimensional molecules in drug discovery continues to grow, the importance of efficient and selective azepane synthesis will only increase. Future research will likely focus on developing new catalytic systems with even greater activity and selectivity, expanding the substrate scope of existing methods, and designing novel disconnections that further streamline the path to this valuable heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studypool.com [studypool.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement - American Chemical Society [acs.digitellinc.com]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Navigating the Azepane Scaffold: A Comparative Guide to the Biological Activity of Azepan-4-ol Derivatives
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability have made it a cornerstone in the design of novel therapeutics targeting a wide array of biological systems. At the heart of many of these complex molecules lies a simpler, yet potent, building block: Azepan-4-ol. This guide provides a comprehensive comparison of the biological activities of various Azepan-4-ol derivatives, juxtaposed with the parent compound, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are sparse, this document synthesizes available data to illuminate the structure-activity relationships (SAR) that govern the pharmacological profiles of these promising compounds.
Azepan-4-ol: The Versatile Core
Azepan-4-ol, with its hydroxyl group, serves as a key intermediate for a multitude of chemical modifications. This functional handle allows for the introduction of diverse substituents, enabling the exploration of a vast chemical space and the fine-tuning of biological activity. The fundamental structure of Azepan-4-ol provides a flexible backbone that can be tailored to interact with specific biological targets.
Caption: The chemical structure of Azepan-4-ol.
Comparative Biological Activities of Azepane Derivatives
While direct comparisons to Azepan-4-ol are not always available in the literature, studies on various azepane derivatives provide significant insights into how structural modifications influence biological outcomes.
Azepan-3-one Derivatives as Cathepsin K Inhibitors
A notable study on methyl-substituted azepan-3-one derivatives as cathepsin K inhibitors offers a valuable framework for understanding SAR within the azepane class.[1] Although the parent compound in this study was a more complex azepanone analogue and not Azepan-4-ol, the findings demonstrate that subtle modifications to the azepane ring can dramatically impact potency and pharmacokinetic properties.
| Compound | Substitution | Cathepsin K Ki,app (nM) | Rat Oral Bioavailability (%) | Rat in vivo Clearance (mL/min/kg) |
| Parent Azepanone | Unsubstituted | 0.16 | 42 | 49.2 |
| 10 | 4S-7-cis-methyl | 0.041 | 89 | 19.5 |
Data synthesized from Yamashita, D. S., et al. (2007).[1]
The addition of a cis-methyl group at the 7-position of the azepanone ring in compound 10 led to a nearly four-fold increase in inhibitory potency against human cathepsin K and a significant improvement in oral bioavailability and in vivo clearance compared to the unsubstituted parent compound.[1] This highlights the profound effect of stereospecific substitution on the azepane scaffold.
N-Substituted Azepane Derivatives in Neurological Disorders
The nitrogen atom of the azepane ring is a prime site for modification, leading to derivatives with significant central nervous system (CNS) activity. A study on a chiral bicyclic azepane identified an N-benzylated derivative as a potent inhibitor of monoamine transporters, which are key targets in the treatment of depression and other neurological disorders.[2]
While a direct comparison with Azepan-4-ol is not provided, the study reveals crucial SAR insights for N-substituted azepanes:
-
N-Benzylation: The introduction of a benzyl group at the nitrogen atom was found to be critical for potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[2]
-
Stereochemistry: The (R,R)-enantiomer of the N-benzylated bicyclic azepane was significantly more potent as a NET inhibitor (IC50 = 60 nM) compared to its (S,S)-enantiomer (IC50 = 1.6 µM), demonstrating a clear stereochemical preference at the target.[2]
-
Aromatic Substitution: Halogen substitution on the N-benzyl group further modulated the activity, with meta-chloro and meta-bromo substituents enhancing the potency against all three monoamine transporters.[2]
These findings underscore the importance of the N-substituent in directing the pharmacological activity of azepane derivatives.
Azepan-2-one Derivatives as Cannabinoid Receptor 2 (CB2) Agonists
In the realm of inflammatory pain, derivatives of azepan-2-one have emerged as a new class of potent and selective cannabinoid receptor 2 (CB2) agonists.[3] One of the lead compounds, 25r , demonstrated high selectivity for CB2 over CB1, a crucial feature for avoiding psychotropic side effects.[3]
| Compound | Target | EC50 (nM) | Emax (%) |
| 25r | CB2 | 21.0 | 87 |
| 25r | CB1 | > 30,000 | - |
Data from Li, Y., et al. (2023).[3]
The study highlights that the azepan-2-one scaffold can be effectively utilized to develop highly selective ligands for G-protein coupled receptors. The structure of the substituent at the 4-position of the azepan-2-one ring was systematically modified to achieve this high degree of selectivity.[3]
Experimental Protocols: A Blueprint for Comparative Evaluation
To facilitate further research in this area, this section outlines a generalized experimental workflow for the synthesis and comparative biological evaluation of Azepan-4-ol derivatives.
Synthesis of N-Substituted Azepan-4-ol Derivatives
A common and effective method for synthesizing N-substituted derivatives of Azepan-4-ol is through reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Azepan-4-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted Azepan-4-ol derivative.
Caption: Workflow for the synthesis of N-substituted Azepan-4-ol derivatives.
In Vitro Biological Evaluation
A crucial step is to assess the biological activity of the newly synthesized derivatives in comparison to the parent Azepan-4-ol. The specific assays will depend on the therapeutic target of interest.
Example Protocol: Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of compounds to a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293, CHO).
-
Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.
-
Radioligand: Select a suitable radioligand with known high affinity for the target receptor.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compounds (including Azepan-4-ol and its derivatives).
-
Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Experimental workflow for a receptor binding assay.
Future Directions and the Path Forward
The available literature strongly suggests that the Azepan-4-ol scaffold is a fertile ground for the discovery of novel bioactive molecules. However, the lack of direct comparative studies with the parent compound represents a significant knowledge gap. Future research should focus on the systematic synthesis and evaluation of Azepan-4-ol derivatives to establish clear structure-activity relationships. Such studies would ideally include:
-
A diverse library of derivatives: Exploring substitutions at both the nitrogen and the 4-hydroxyl position.
-
Comprehensive biological screening: Testing against a panel of relevant biological targets.
-
In-depth pharmacokinetic profiling: Assessing properties such as solubility, permeability, metabolic stability, and oral bioavailability.
By undertaking such systematic investigations, the full therapeutic potential of the Azepan-4-ol scaffold can be unlocked, paving the way for the development of next-generation therapeutics.
References
A Researcher's Guide to Stereoselectivity: Comparing Racemic and Enantiomerically Pure Azepan-4-ol Hydrochloride in Biological Assays
Executive Summary
In modern drug discovery, the three-dimensional structure of a molecule is not a trivial detail but a critical determinant of its biological activity. For chiral molecules, such as derivatives of the versatile azepan-4-ol scaffold, the separation and individual analysis of enantiomers is paramount. This guide provides an in-depth technical comparison between a racemic mixture of a hypothetical Azepan-4-ol hydrochloride derivative and its constituent enantiomers. We will explore the fundamental principles of stereoselectivity in biological systems and present detailed, field-proven protocols for receptor binding and functional cellular assays to empirically determine differences in affinity, potency, and efficacy. The experimental data, though illustrative, underscores a crucial reality: treating a racemate as a single entity can mask underlying pharmacology, leading to misinterpreted data and flawed drug development decisions. This guide is intended for researchers, scientists, and drug development professionals dedicated to rigorous pharmacological characterization and the pursuit of safer, more effective therapeutics.
The Imperative of Chirality in Pharmacology
The vast majority of biological macromolecules, including the enzymes and receptors that are the targets of most drugs, are chiral.[1][2] They are assembled from chiral building blocks like L-amino acids, creating specific three-dimensional environments. This inherent "handedness" of biological systems means they can interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug.[2][3][4]
The consequences of this stereoselectivity can be profound:
-
Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects or toxicity.[4][5][6]
-
Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently, leading to complex pharmacokinetic profiles for a racemic mixture.[5][7]
Regulatory agencies like the FDA now strongly encourage the development of single enantiomers over racemic mixtures, recognizing that this approach leads to simpler pharmacological profiles, improved therapeutic indices, and a better understanding of the drug's mechanism of action.[1][8][9] Therefore, the early-stage characterization of individual enantiomers is not merely an academic exercise but a critical step in translational drug development.[6][10]
This compound: A Versatile Chiral Scaffold
Azepan-4-ol is a seven-membered N-heterocycle that serves as a valuable intermediate in the synthesis of complex, biologically active molecules.[11][12][13] Its structure is frequently incorporated into compounds targeting the central nervous system.[11] For the purpose of this guide, we will consider a hypothetical drug candidate, "Azepanol-X," a derivative of this compound designed to target a G-protein coupled receptor (GPCR), a common target class for drugs affecting neurological pathways. Like many synthetic molecules, Azepanol-X is produced as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.
The central hypothesis of our investigation is that the biological activity of Azepanol-X resides primarily in one of its enantiomers due to stereoselective interactions with its GPCR target. To test this, we must first separate the enantiomers and then subject all three samples—the racemate, (R)-Azepanol-X, and (S)-Azepanol-X—to rigorous biological characterization.
Caption: Conceptual diagram of stereoselective receptor binding.
Experimental Design: Uncovering Stereoselective Activity
Our experimental workflow is designed to first quantify the physical interaction between our compounds and the target receptor (binding affinity) and then to measure the functional consequence of that interaction (cellular signaling).
Caption: High-level experimental workflow for comparing stereoisomers.
Assay 1: Radioligand Receptor Binding Assay
Causality: A binding assay is the first and most direct method to determine if a compound physically interacts with its target. By measuring the affinity (Ki), we can quantify the strength of this interaction. We use a competitive binding format, where our unlabeled test compounds compete with a known, radioactively labeled ligand for binding to the receptor. A compound with high affinity will displace the radioligand at a low concentration.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GPCR of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of radioligand (e.g., ³H-CP-55,940 for a cannabinoid receptor) at a concentration near its Kd, and 25 µL of prepared membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, non-radioactive competitor, 25 µL of radioligand, and 25 µL of membranes. This determines the amount of radioligand that binds nonspecifically to the membranes and plate.
-
Competitive Binding: Add 50 µL of serially diluted test compounds (Racemate, (R)-, and (S)-Azepanol-X; e.g., from 10 µM to 0.1 nM), 25 µL of radioligand, and 25 µL of membranes.
-
-
Incubation & Harvesting:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filter mat and place it in a scintillation bag with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) for each filter disc using a scintillation counter.
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assay 2: Functional Cellular Assay (cAMP Measurement)
Causality: A binding event does not guarantee a biological response. The compound could be an agonist (activator), antagonist (blocker), or inverse agonist (deactivator). A functional assay is essential to determine the compound's effect on downstream cellular signaling.[14][15] Many GPCRs signal by modulating the intracellular levels of cyclic AMP (cAMP).[16][17] Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. This protocol measures changes in cAMP levels to determine the functional potency (EC₅₀) and efficacy (Emax) of the compounds.
Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.
Protocol: cAMP Accumulation HTRF Assay
-
Cell Preparation:
-
Use the same engineered cell line expressing the target GPCR as in the binding assay.
-
Seed the cells into a 384-well, low-volume, white assay plate and culture overnight to allow for adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Racemate, (R)-, and (S)-Azepanol-X).
-
For a Gi-coupled receptor assay, add a known concentration of an adenylyl cyclase activator like Forskolin to all wells (except the negative control) to stimulate a baseline level of cAMP production that can then be inhibited.
-
Add the test compounds to the appropriate wells. Include a positive control (a known agonist) and a vehicle control (buffer only).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP accumulation.
-
-
Lysis and Detection (using a commercial HTRF kit):
-
Add the two detection reagents sequentially as per the manufacturer's protocol. The first reagent is typically a cAMP-d2 acceptor, and the second is an anti-cAMP antibody labeled with a Europium cryptate donor.
-
In the absence of cellular cAMP, the antibody binds the d2-labeled cAMP, bringing the donor and acceptor into close proximity and generating a high HTRF signal.
-
Cellular cAMP produced in response to an agonist will compete with the d2-labeled cAMP for antibody binding, separating the donor and acceptor and causing a decrease in the HTRF signal.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response model to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (the maximum response, or efficacy).
-
Data Presentation and Interpretation
To illustrate the expected outcome, the following tables summarize hypothetical data from our experiments.
Table 1: Receptor Binding Affinity Data
| Compound | IC₅₀ (nM) | Ki (nM) |
| (R)-Azepanol-X | 15.2 | 7.5 |
| (S)-Azepanol-X | >10,000 | >5,000 |
| Racemic (±)-Azepanol-X | 31.5 | 15.5 |
Interpretation: The data clearly shows high stereoselectivity. (R)-Azepanol-X binds to the receptor with high affinity (low Ki value), identifying it as the eutomer.[4] In contrast, (S)-Azepanol-X shows negligible binding in the tested concentration range, making it the distomer. The racemic mixture displays an intermediate affinity. Crucially, the Ki of the racemate is approximately double that of the active (R)-enantiomer, which is expected since only half of the molecules in the racemic mixture are actively competing for the binding site.[18]
Table 2: Functional Potency and Efficacy Data (cAMP Assay)
| Compound | EC₅₀ (nM) | Emax (% of Control Agonist) | Classification |
| (R)-Azepanol-X | 45.1 | 98% | Full Agonist |
| (S)-Azepanol-X | >10,000 | No Response | Inactive |
| Racemic (±)-Azepanol-X | 92.5 | 51% | Partial Agonist |
Conclusion: Actionable Insights for Drug Development
This guide demonstrates that the pharmacological characterization of a chiral compound is incomplete and potentially misleading without the separate analysis of its enantiomers.
Key Takeaways for Researchers:
-
Prioritize Chiral Separation: Chiral separation techniques, such as chiral HPLC, should be implemented early in the development of any chiral drug candidate.[3][10]
-
Characterize Both Enantiomers: Both enantiomers and the racemic mixture should be profiled in parallel in both binding and functional assays.
-
Avoid Misinterpretation: Relying solely on data from a racemic mixture can lead to a gross underestimation of the true potency and efficacy of the active enantiomer.[18] It can also completely obscure potential off-target effects or toxicity mediated by the distomer.
-
Advance the Eutomer: Once the eutomer is identified, subsequent development efforts, including lead optimization, ADME/Tox profiling, and clinical trials, should focus on this single, enantiomerically pure substance.[6][9]
By embracing a stereoselective approach to pharmacology, we enhance the scientific rigor of our research, increase the likelihood of developing successful therapeutics, and ultimately contribute to the creation of safer and more effective medicines.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. ardena.com [ardena.com]
- 10. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 11. chemimpex.com [chemimpex.com]
- 12. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. molbio.gu.se [molbio.gu.se]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Azepan-4-ol Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the validation of "Azepan-4-ol hydrochloride," a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A rigorously validated analytical method is the bedrock upon which the quality, safety, and efficacy of a final drug product are built. This document moves beyond mere procedural outlines to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our discussion is grounded in the authoritative frameworks provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the procedure meet the requirements for its intended application.[1][2] For a compound like this compound, which possesses a secondary amine within a seven-membered ring and a hydroxyl group, selecting the appropriate analytical technique is a critical first step. This guide will compare two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) , with additional insights into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy .
The Regulatory Pillar: Understanding Validation Parameters
Before delving into specific techniques, it is essential to understand the core validation parameters mandated by regulatory bodies. The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[1][3][4] These parameters are not merely a checklist but a set of characteristics that collectively ensure a method is "fit for purpose."[1][5]
The primary validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6][10] It is often expressed as the percent recovery of a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[7]
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7][8][10]
The following diagram illustrates the typical workflow for analytical method validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is fundamentally driven by the physicochemical properties of this compound. It is a polar, basic compound with a relatively low molecular weight (115.17 g/mol for the free base).[11] It lacks a significant chromophore, which presents a challenge for UV-based detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for quantifying non-volatile and thermally labile compounds.
-
Expertise & Experience (The "Why"): For a polar and basic compound like Azepan-4-ol, a reversed-phase C18 column is the standard choice. The key challenge is managing the basic amine group, which can interact with residual silanols on the silica support, leading to poor peak shape (tailing). This is mitigated by using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid). At a low pH (around 2-3), the secondary amine is protonated, and the silanols are non-ionized, minimizing secondary interactions and ensuring a sharp, symmetrical peak. Due to the lack of a strong UV chromophore, detection can be achieved at a low wavelength (e.g., 200-215 nm) or by using alternative detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or by pre-column derivatization to attach a UV-active moiety.
-
Trustworthiness (Self-Validation): An HPLC method's validity is continuously checked via system suitability tests (SST).[8] Before any sample analysis, a standard solution is injected to verify that the system is performing as expected. Key SST parameters include peak asymmetry (tailing factor), theoretical plates (column efficiency), and the relative standard deviation (%RSD) of replicate injections. These checks ensure that the chromatographic system is capable of delivering reliable data on that specific day.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for both identification and quantification.
-
Expertise & Experience (The "Why"): this compound is not directly amenable to GC analysis. Its high polarity (due to the -OH and -NH groups) and salt form make it non-volatile. Therefore, derivatization is mandatory. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the alcohol and amine groups with trimethylsilyl (TMS) groups.[12] This dramatically increases volatility and thermal stability, allowing the compound to traverse the GC column. The mass spectrometer then provides a unique fragmentation pattern (a "chemical fingerprint") that confirms the identity of the analyte with high confidence and allows for sensitive quantification.
-
Trustworthiness (Self-Validation): The mass spectrum itself is a form of self-validation. The consistent ratio of ion fragments between a known standard and an unknown sample provides a high degree of certainty in identification. For quantification, the use of a stable isotope-labeled internal standard (e.g., d4-Azepan-4-ol) is the gold standard. This internal standard co-elutes with the analyte and experiences similar matrix effects or variations in derivatization efficiency, ensuring highly accurate and precise quantification.
Quantitative NMR (qNMR) Spectroscopy
While less common for routine QC, qNMR is an invaluable tool, particularly during development.
-
Expertise & Experience (The "Why"): qNMR is a primary ratio method, meaning it can determine the amount of a substance without needing a certified reference standard of the analyte itself; instead, a certified standard of an unrelated compound is used.[13] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte proton signal to the integral of a known amount of an internal standard (e.g., maleic acid), one can directly calculate the analyte's concentration.[14] This is extremely useful for qualifying new reference standards. Furthermore, NMR is unparalleled for structural elucidation, making it the definitive technique for identifying unknown impurities or degradation products.[15][16]
-
Trustworthiness (Self-Validation): The rich structural information in an NMR spectrum provides inherent validation. The chemical shifts, coupling constants, and 2D correlation spectra (like COSY and HSQC) must all be consistent with the proposed structure of Azepan-4-ol, leaving little room for ambiguity.[16]
The following diagram illustrates the relationship between key validation parameters.
Performance Comparison & Experimental Data
The following tables summarize typical performance data for validated HPLC and GC-MS methods for the assay of this compound. These values are illustrative and serve as a benchmark for method development and validation.
Table 1: Performance Comparison of Validated Analytical Methods
| Validation Parameter | HPLC with UV Detection (210 nm) | GC-MS (after Silylation) | Rationale & Expert Insight |
| Specificity | Demonstrated by peak purity analysis (PDA detector) and separation from known impurities. | Confirmed by unique mass spectrum and retention time. Unparalleled specificity. | GC-MS is inherently more specific due to the additional dimension of mass fragmentation. HPLC specificity relies on chromatographic separation alone. |
| Linearity Range | 10 - 150 µg/mL (r² > 0.999) | 1 - 100 µg/mL (r² > 0.998) | Both methods provide excellent linearity. The wider range in HPLC is often beneficial for analyzing both high and low concentration samples without dilution. |
| Accuracy (% Recovery) | 98.5% - 101.0% | 99.0% - 101.5% | Both methods are highly accurate. The use of a stable isotope internal standard in GC-MS can often lead to slightly better recovery by correcting for sample preparation variability. |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5% Intermediate: ≤ 2.5% | HPLC generally offers slightly better precision due to fewer sample preparation steps (no derivatization). The derivatization step in GC can introduce minor variability. |
| LOQ | 5 µg/mL | 0.5 µg/mL | GC-MS is significantly more sensitive, making it the method of choice for trace-level impurity analysis. |
| Robustness | Stable with ±5% change in mobile phase organic content and ±0.2 unit change in pH. | Unaffected by ±5°C change in oven ramp rate. Derivatization time and temperature are critical parameters. | The derivatization step in the GC-MS protocol is often the least robust part of the method and requires careful control. |
Detailed Experimental Protocols
The following are condensed, step-by-step protocols for key validation experiments. A full validation protocol should be written and approved before initiating any experimental work.[1][9]
Protocol: Accuracy by Percent Recovery (HPLC)
-
Objective: To determine the accuracy of the HPLC method for the quantification of this compound by analyzing a placebo matrix spiked with known amounts of the analyte.
-
Materials: Azepan-4-ol HCl reference standard, placebo (all formulation components except the active ingredient), Mobile Phase A (0.1% TFA in Water), Mobile Phase B (0.1% TFA in Acetonitrile), volumetric flasks, analytical balance.
-
Procedure:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Mobile Phase A.
-
Prepare three concentration levels spanning the method's range (e.g., 80%, 100%, and 120% of the target concentration). For a target of 100 µg/mL, these would be 80, 100, and 120 µg/mL.
-
In triplicate for each level, accurately weigh an amount of placebo equivalent to the final sample weight into a volumetric flask.
-
Spike the placebo with the appropriate volume of stock solution to achieve the target concentrations.
-
Dilute to final volume with Mobile Phase A, mix thoroughly, and filter through a 0.45 µm syringe filter.
-
Analyze the samples using the validated HPLC method.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[6][10]
Protocol: Intermediate Precision (GC-MS)
-
Objective: To demonstrate the reliability of the GC-MS method when performed by different analysts on different days using different equipment (if available).
-
Materials: Azepan-4-ol HCl reference standard, derivatization reagent (BSTFA w/ 1% TMCS), internal standard solution, solvent (e.g., Pyridine), test samples.
-
Procedure:
-
Day 1 / Analyst 1:
-
Prepare a set of six homogeneous test samples at 100% of the target concentration.
-
Add a fixed amount of internal standard to each sample.
-
Evaporate to dryness and perform the silylation derivatization according to the method (e.g., add pyridine and BSTFA, heat at 70°C for 30 minutes).[12]
-
Analyze the six preparations by GC-MS. Calculate the assay value for each.
-
-
Day 2 / Analyst 2:
-
Repeat the entire procedure from step 1 with a new set of six samples.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and %RSD for the Day 1/Analyst 1 results.
-
Calculate the mean, standard deviation, and %RSD for the Day 2/Analyst 2 results.
-
Calculate the overall mean, standard deviation, and %RSD for all 12 results combined.
-
-
-
Acceptance Criteria: The %RSD for each set of six replicates should not exceed 2.0%. The overall %RSD for the 12 combined results should not exceed 2.5%.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the analytical validation of this compound. The optimal choice depends on the intended purpose of the method.
-
For routine quality control (QC) and release testing for assay and purity, HPLC is generally the preferred method. It offers excellent precision, high throughput, and simpler sample preparation, making it more efficient in a high-volume QC environment. The lower sensitivity is typically not a limitation for assay determination.
-
For impurity identification and the quantification of trace-level impurities or genotoxic concerns, GC-MS is the superior choice. Its exceptional sensitivity (low LOQ) and unparalleled specificity make it ideal for challenging analytical problems where definitive identification is required.
Ultimately, a comprehensive analytical strategy may employ both techniques: HPLC for routine release and stability testing, and GC-MS or LC-MS for impurity characterization and trace analysis during process development and forced degradation studies. This dual-pronged approach provides a robust, self-validating system that ensures the highest level of data integrity and product quality, in full compliance with global regulatory expectations.[17][18]
References
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. propharmagroup.com [propharmagroup.com]
- 11. Azepan-4-ol | C6H13NO | CID 5149746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 18. ajrconline.org [ajrconline.org]
A Comparative Guide to Impurity Profiling and Reference Standards for Azepan-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Azepan-4-ol hydrochloride, a crucial building block in the synthesis of various therapeutic agents, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth technical comparison of methodologies for impurity profiling and evaluates the available reference standards, empowering researchers to make informed decisions that ensure the integrity of their drug development programs.
The Genesis of Impurities: A Synthetic Perspective
To effectively profile impurities, one must first understand their origin. While multiple synthetic routes to this compound exist, a common and industrially scalable approach involves a multi-step synthesis commencing from cyclohexanone. This pathway provides a logical framework for predicting potential process-related impurities.
A plausible synthetic route begins with the Beckmann rearrangement of cyclohexanone oxime to yield ε-caprolactam. This lactam can then be manipulated to form the azepane ring, leading to the key intermediate, Azepan-4-one hydrochloride . The final step involves the reduction of the ketone to the desired alcohol, this compound.
Caption: Plausible synthetic pathway to this compound.
Based on this pathway, we can anticipate several classes of impurities:
-
Starting Materials and Intermediates:
-
Unreacted Azepan-4-one hydrochloride.
-
Residual ε-caprolactam or its precursors.
-
-
By-products from the Beckmann Rearrangement: The Beckmann rearrangement is known to generate side products. For instance, the formation of nitriles or other rearranged isomers can occur, though typically in small amounts under optimized conditions.[1][2][3]
-
By-products from the Reduction Step: The use of reducing agents like sodium borohydride (NaBH4) is generally selective for ketones. However, over-reduction or side reactions can occur. The primary by-products are often borate esters, which are typically removed during aqueous workup.[4][5][6] Incomplete reduction is also a possibility.
-
Reagents and Solvents: Residual solvents and reagents used throughout the synthesis are also potential impurities.
Unmasking the Profile: A Comparison of Analytical Techniques
A multi-pronged analytical approach is essential for a comprehensive impurity profile. The choice of technique depends on the nature of the impurity and the required sensitivity.
| Analytical Technique | Principle | Strengths | Weaknesses | Best Suited For |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, quantitative, widely available. | Requires impurities to have a UV chromophore. May have limited sensitivity for some impurities. | Quantifying known, UV-active impurities and the API. Routine quality control. |
| LC-MS/MS | HPLC separation coupled with mass spectrometry for detection and identification. | High sensitivity and selectivity. Provides molecular weight and structural information for unknown impurities. | Can have variable response factors, making quantification challenging without reference standards. Matrix effects can suppress ionization. | Identifying unknown impurities, characterizing degradation products, and quantifying trace-level impurities. |
| GC-MS | Separation of volatile compounds in the gas phase with mass spectrometry detection. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Detecting and quantifying residual solvents. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation. Can be quantitative (qNMR) without a reference standard for the impurity. | Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures. | Structural confirmation of isolated impurities. Can be used for quantification of major impurities. |
Workflow for Comprehensive Impurity Profiling
A robust workflow integrates these techniques to build a complete picture of the impurity profile.
References
Comparative study of azepane and oxepane scaffolds in drug design
A deep dive into the physicochemical and pharmacological nuances of two key seven-membered heterocyclic scaffolds, providing researchers with actionable data for informed decision-making in drug discovery.
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Seven-membered rings, in particular, offer a compelling balance of conformational flexibility and structural novelty, allowing for the exploration of previously inaccessible chemical space. Among these, the azepane (a saturated ring containing one nitrogen atom) and oxepane (its oxygen-containing counterpart) scaffolds have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two valuable building blocks, empowering researchers to make informed decisions in their quest for novel therapeutics.
Physicochemical Properties: A Tale of Two Heteroatoms
The introduction of a nitrogen or oxygen atom into a seven-membered ring profoundly influences its physicochemical properties, which in turn dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While direct, head-to-head comparative studies on a wide range of analogous pairs are limited, we can infer key differences based on fundamental chemical principles and available data.
A theoretical study utilizing density functional theory provides some insights into the intrinsic properties of the parent scaffolds. The dipole moment of oxepane is predicted to be slightly higher than that of azepane, suggesting that oxepane may have a greater propensity for polar interactions.[1]
Table 1: Comparative Physicochemical Properties of Azepane and Oxepane Scaffolds
| Property | Azepane | Oxepane | Rationale & Implications for Drug Design |
| Heteroatom | Nitrogen (Secondary Amine) | Oxygen (Ether) | The nitrogen in azepane can act as a hydrogen bond donor and acceptor, and is basic, allowing for salt formation to modulate solubility. The oxygen in oxepane is a hydrogen bond acceptor. |
| pKa | ~11 (for protonated form) | Not applicable | The basicity of the azepane nitrogen offers a handle for tuning solubility and formulation properties through salt selection. |
| Polarity/Dipole Moment | Moderate | Moderate to High | The ether linkage in oxepane generally imparts greater polarity than the secondary amine in azepane, potentially influencing solubility and interactions with polar targets.[1] |
| Lipophilicity (LogP) | Dependent on substitution | Dependent on substitution | The replacement of a -NH- group with an -O- atom can lead to a slight increase or decrease in LogP depending on the overall molecular context. This needs to be evaluated on a case-by-case basis. |
| Aqueous Solubility | Generally good, tunable via salt formation | Generally moderate | The ability to form salts often makes azepane derivatives more readily solubilized. The solubility of oxepanes is highly dependent on other functional groups present. |
| Metabolic Stability | Susceptible to N-dealkylation, oxidation | Generally more stable, ether cleavage is possible | The secondary amine of azepane is a potential site for phase I metabolism. The ether linkage in oxepane is typically more resistant to metabolic degradation.[2] |
Conformational Analysis: The Flexibility Factor
Seven-membered rings are inherently more flexible than their five- and six-membered counterparts, adopting a variety of low-energy conformations. The preferred conformation can significantly impact how a molecule presents its substituents to a biological target. Both azepane and oxepane favor a twist-chair conformation as their most stable arrangement.[1]
The increased conformational flexibility of these seven-membered rings can be advantageous, allowing for a better fit into complex or dynamic binding pockets. However, this flexibility can also come at an entropic cost upon binding. Therefore, the strategic placement of substituents to pre-organize the ring into a bioactive conformation is a key consideration in the design of potent ligands.
Synthesis of Azepane and Oxepane Scaffolds
The construction of seven-membered rings can be challenging due to entropic factors. However, a number of robust synthetic methodologies have been developed for both azepane and oxepane scaffolds.
Common Synthetic Strategies
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of unsaturated seven-membered rings from acyclic diene precursors, which can then be reduced to the saturated scaffolds.
-
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes/ketones is a common route to azepanes.
-
Beckmann Rearrangement: This classic reaction can be used to expand a six-membered ring (cyclohexanone oxime) into a seven-membered lactam, which can then be reduced to the azepane.[3]
-
Diazocarbonyl Chemistry: The reaction of diazocarbonyl compounds can be employed to construct functionalized azepane and oxepane rings.
-
Dearomative Ring Expansion: A novel photochemical method allows for the synthesis of complex azepanes from simple nitroarenes.[4]
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of azepane and oxepane analogs.
Caption: A generalized workflow for the synthesis and comparative evaluation of azepane and oxepane analogs.
Role in Medicinal Chemistry: Case Studies and Applications
Both azepane and oxepane scaffolds are found in a number of approved drugs and biologically active natural products, highlighting their therapeutic potential.
Azepane: This scaffold is present in a variety of pharmaceuticals, including:
-
Tolazamide: An anti-diabetic medication.
-
Bazedoxifene: A selective estrogen receptor modulator.
-
Setastine: An antihistamine.
The azepane ring in these drugs often serves as a key structural element for interacting with their respective biological targets, and its conformational flexibility can be crucial for achieving high binding affinity.[5]
Oxepane: The oxepane motif is a common feature in many marine natural products with potent biological activities, such as anticancer, antibacterial, and antifungal properties. While less prevalent in approved drugs compared to azepane, its presence in these complex natural products underscores its potential as a pharmacophore.
Unfortunately, there is a notable lack of published "bioisosteric replacement" case studies where an azepane is directly substituted with an oxepane (or vice versa) within the same drug discovery program, with a detailed comparison of the resulting ADME and activity profiles. Such studies would be invaluable for elucidating the nuanced effects of this heteroatom swap.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of novel azepane and oxepane analogs, standardized experimental protocols are essential.
Determination of Aqueous Solubility (Turbidimetric Method)
This high-throughput method provides a kinetic measurement of solubility.
-
Prepare Stock Solutions: Dissolve test compounds in DMSO to a concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate at room temperature with shaking for 2 hours. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The solubility is determined as the concentration at which the turbidity significantly increases above the background.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to phase I metabolism.
-
Prepare Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound (final concentration, e.g., 1 µM) to initiate the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[6][7][8][9]
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2 for hepatotoxicity) at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength of 590 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Both azepane and oxepane scaffolds offer unique advantages in drug design. The azepane ring, with its basic nitrogen, provides a valuable handle for modulating physicochemical properties, particularly solubility. Its conformational flexibility has been successfully exploited in a number of approved drugs. The oxepane scaffold, while less explored in marketed drugs, is prevalent in bioactive natural products and its ether linkage generally offers greater metabolic stability.
The key takeaway for medicinal chemists is that the choice between an azepane and an oxepane scaffold is highly context-dependent and should be guided by the specific goals of the drug discovery program. If aqueous solubility is a major hurdle, the basicity of the azepane ring may be advantageous. Conversely, if metabolic instability at a nitrogen center is a concern, the oxepane may be a more suitable choice.
The field would greatly benefit from more direct comparative studies of azepane and oxepane bioisosteres. Such studies would provide invaluable data to guide the rational design of future therapeutics and further unlock the potential of these versatile seven-membered heterocyclic scaffolds.
References
- 1. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Stereochemical Confirmation of Azepan-4-ol: X-ray Crystallography and its Alternatives
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For cyclic structures such as "Azepan-4-ol," a key building block in medicinal chemistry, unambiguous confirmation of its stereochemistry is a critical step. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of X-ray crystallography, the definitive method for stereochemical assignment, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms. For azepane derivatives, X-ray crystallography has been successfully employed to confirm their stereochemistry.
The primary strength of X-ray crystallography lies in its unambiguous nature; a well-refined crystal structure provides direct and incontrovertible evidence of the molecule's absolute configuration. However, the major bottleneck of this technique is the prerequisite of a suitable single crystal, which can be challenging and time-consuming to obtain, particularly for molecules that are oils or are difficult to crystallize.
Caption: Workflow for Stereochemical Determination by X-ray Crystallography.
Spectroscopic Alternatives: VCD and NMR
When single crystals are elusive, spectroscopic methods offer powerful and often more accessible alternatives for determining absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. This technique provides a unique spectroscopic fingerprint that is highly sensitive to the molecule's stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretically predicted spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
VCD offers the significant advantage of being applicable to samples in solution, thereby circumventing the need for crystallization. It is a non-destructive technique that can be performed on relatively small amounts of material (typically 5-15 mg), and the sample is recoverable.
Caption: Workflow for Stereochemical Determination by VCD Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, a cornerstone of chemical analysis, can also be a powerful tool for stereochemical determination. For chiral molecules like Azepan-4-ol, which contains both a secondary amine and a secondary alcohol, NMR methods involving chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are particularly effective.
The principle behind using CDAs is to convert a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure reagent. These resulting diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. For alcohols and amines, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs are commonly used CDAs.
CSAs, on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction leads to differential chemical shifts for the enantiomers, enabling their distinction in the NMR spectrum. For amines, BINOL-derived phosphoric acids are effective CSAs.
Caption: Workflow for Stereochemical Determination by NMR with a CDA.
Comparative Analysis
The choice of method for determining the absolute configuration of Azepan-4-ol will depend on several factors, including sample availability, the physical state of the compound, available instrumentation, and the desired level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (with Chiral Agents) |
| Principle | Diffraction of X-rays by a single crystal. | Differential absorption of circularly polarized infrared light in solution. | Formation of diastereomeric species with distinct NMR spectra. |
| Sample Requirement | High-quality single crystal (µg to mg). | 5-15 mg in solution (recoverable). | 1-5 mg of pure sample. |
| Time Required | Days to weeks (crystal growth is often the rate-limiting step). | Hours to a day. | 1-2 days. |
| Accuracy/Confidence | High (unambiguous). | High (requires accurate computational modeling). | High (for amenable functional groups). |
| Key Instrumentation | X-ray Diffractometer. | VCD Spectrometer. | High-field NMR Spectrometer. |
| Cost (Relative) | High. | Medium. | Medium. |
| Advantages | Provides definitive 3D structure. | Applicable to solutions and oils, non-destructive. | Widely available instrumentation, can be used for enantiomeric excess determination. |
| Limitations | Requires a high-quality single crystal. | Requires computational resources and expertise. | Requires a suitable functional group for derivatization or interaction. |
Detailed Experimental Protocols
Protocol 1: Crystal Growth of Azepan-4-ol for X-ray Crystallography
-
Compound Purification: Ensure Azepan-4-ol is of high purity (>95%) as impurities can inhibit crystallization.
-
Solvent Screening: In small vials, test the solubility of a few milligrams of Azepan-4-ol in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot and show decreased solubility upon cooling.
-
Crystallization Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of Azepan-4-ol in a suitable solvent. Filter the solution into a clean vial and cover it with a perforated cap or parafilm to allow for slow solvent evaporation over several days.
-
Slow Cooling: Prepare a saturated solution of Azepan-4-ol in a suitable solvent at an elevated temperature. Place the container in a heat bath and allow it to cool to room temperature slowly.
-
Vapor Diffusion: Dissolve Azepan-4-ol in a solvent in which it is soluble. Place this vial inside a larger, sealed container with a solvent in which the compound is insoluble but miscible with the first solvent (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette.
Protocol 2: VCD Spectroscopy of Azepan-4-ol
-
Sample Preparation: Dissolve approximately 5-10 mg of enantiomerically pure Azepan-4-ol in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.
-
Data Acquisition:
-
Transfer the solution to an IR cell with BaF₂ windows and a pathlength of approximately 100 µm.
-
Measure the VCD and IR spectra on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for Azepan-4-ol using a suitable molecular mechanics force field.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
-
The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental data in terms of band shapes and signs.
-
Protocol 3: NMR Analysis of Azepan-4-ol using a Chiral Derivatizing Agent
-
Derivatization:
-
In a clean, dry NMR tube, dissolve approximately 1-2 mg of enantiomerically pure Azepan-4-ol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess of an appropriate chiral derivatizing agent (e.g., (R)-Mosher's acid chloride for the alcohol or a chiral isocyanate for the amine).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester or urea.
-
For comparison, repeat the derivatization with the other enantiomer of the chiral derivatizing agent (e.g., (S)-Mosher's acid chloride).
-
-
Stereochemical Assignment:
-
Analyze the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomeric derivatives.
-
Based on established models for the specific chiral derivatizing agent, the absolute configuration of the stereocenter in Azepan-4-ol can be determined from the sign of the Δδ values for various protons.
-
Conclusion
The determination of the absolute stereochemistry of "Azepan-4-ol" is a critical undertaking in its application in drug development. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism and NMR spectroscopy with chiral auxiliaries present robust and more broadly applicable alternatives. VCD provides a powerful method for stereochemical determination in solution, contingent on computational support, while NMR offers a well-established and accessible approach for molecules with suitable functional groups. The selection of the most appropriate technique will ultimately be guided by the specific circumstances of the research, including the physical properties of the sample, available resources, and the level of certainty required.
A Comparative Guide to the Pharmacokinetic Profiles of Modern Azepane-Based Therapeutics
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional confirmation provides a versatile platform for developing therapeutics with fine-tuned physicochemical and pharmacokinetic properties.[1][2][3] This guide offers a detailed comparison of the pharmacokinetic profiles of several notable azepane-containing compounds that have recently entered clinical use or are in late-stage development. We will delve into the experimental data that underpins our understanding of their absorption, distribution, metabolism, and excretion (ADME), providing researchers and drug development professionals with the insights needed to navigate the complexities of this important chemical class.
Comparative Pharmacokinetic Data of Key Azepane-Based Compounds
The clinical utility of a drug is profoundly influenced by its pharmacokinetic (PK) profile. Factors such as the route of administration, bioavailability, half-life, and metabolic pathway dictate dosing regimens and potential drug-drug interactions.[4] Below is a summary of key PK parameters for a selection of azepane-based compounds, including the novel CGRP receptor antagonists ("gepants") and the first-in-class HIV-1 capsid inhibitor, lenacapavir.
| Parameter | Zavegepant (Nasal)[5][6] | Ubrogepant (Oral)[7][8] | Atogepant (Oral)[9][10] | Lenacapavir (Oral)[11][12] | Lenacapavir (SC)[11][13] |
| Tmax (Time to Peak Conc.) | ~0.5 hours | ~1.5 hours | ~1-2 hours[9] | ~4 hours | ~84 days |
| Bioavailability (F) | ~5% | Data not specified | Dose-proportional PK[10] | ~6-10% | 100%[12] |
| Elimination Half-life (t½) | ~6.55 hours | ~5-7 hours | ~11 hours[9] | ~10-12 days | ~8-12 weeks |
| Protein Binding | ~90% | 87%[7] | Data not specified | >98.5% | >98.5%[12] |
| Metabolism | CYP3A4, CYP2D6 (minor) | Primarily CYP3A4[8][14] | Primarily CYP3A4[9][10] | CYP3A, UGT1A1 | CYP3A, UGT1A1[12] |
| Primary Excretion Route | Biliary/Fecal[5][6] | Biliary/Fecal[7][8] | Primarily in feces[9][10] | Feces (76%)[12] | Feces (76%)[12] |
SC: Subcutaneous
Methodology Deep Dive: A Standard Preclinical In Vivo Pharmacokinetic Study
The data presented above is derived from rigorous clinical trials. However, the journey to understanding a compound's PK profile begins with preclinical studies, typically in rodent models.[15][16] These studies are essential for estimating an initial safe starting dose for human trials and identifying key parameters for clinical monitoring.[15][17]
The following is a generalized, yet detailed, protocol for an in vivo pharmacokinetic study in rats, a common model in drug discovery.[18][19][20]
Objective:
To determine the fundamental pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) of a novel azepane-based compound following intravenous and oral administration in male Wistar rats.
Experimental Protocol:
-
Animal Models and Housing:
-
Compound Formulation and Administration:
-
Rationale: The choice of vehicle is critical to ensure the compound is fully solubilized and stable. A common vehicle for preclinical studies is a mixture of DMSO, PEG400, and saline.
-
Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle and administered as a single bolus injection, typically into the jugular or tail vein.[18] This route provides 100% bioavailability and serves as a reference for calculating the bioavailability of other routes.
-
Oral (PO) Administration: The compound is administered via oral gavage.[18] This route is crucial for assessing absorption characteristics and first-pass metabolism.
-
-
Blood Sampling:
-
Rationale: A well-designed sampling schedule is vital to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.[21]
-
Procedure: Serial blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21]
-
Technique: Samples are often collected from the submandibular or saphenous vein into tubes containing an anticoagulant like heparin.[18] Plasma is separated by centrifugation and stored at -80°C until analysis.[18]
-
-
Bioanalytical Method - LC-MS/MS:
-
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[18][22]
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated using a solvent like cold acetonitrile. An internal standard is added to correct for variations in sample processing and instrument response.[22]
-
Analysis: The supernatant is injected into the LC-MS/MS system. The compound is separated from other matrix components on a chromatography column and then detected by the mass spectrometer.
-
Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the concentration of the compound in the study samples.[22]
-
-
Pharmacokinetic Data Analysis:
-
Software: The resulting plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin).
-
Parameters Calculated: Key PK parameters are determined using non-compartmental analysis, including Cmax, Tmax, Area Under the Curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[23] Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.[18]
-
Visualizing the Experimental Workflow
To provide a clearer understanding of the process, the following diagram illustrates the typical workflow of a preclinical pharmacokinetic study.
Caption: General workflow for a rodent pharmacokinetic study.
Discussion and Mechanistic Insights
The diverse pharmacokinetic profiles of the azepane-based compounds highlighted in this guide underscore the significant impact of structural modifications on ADME properties.
-
Gepants (Zavegepant, Ubrogepant, Atogepant): These small molecule CGRP receptor antagonists are all primarily metabolized by the CYP3A4 enzyme system and are largely eliminated through the feces.[5][6][8][9][14] Their half-lives are a key differentiator for their clinical use; the shorter half-lives of zavegepant and ubrogepant make them suitable for the acute treatment of migraine, whereas the longer half-life of atogepant is ideal for preventive therapy.[4][9] Zavegepant's formulation as a nasal spray results in a very rapid Tmax (~30 minutes), offering a fast onset of action, but this comes with a low absolute bioavailability of about 5%.[5][6]
-
Lenacapavir: This HIV-1 capsid inhibitor showcases a remarkable pharmacokinetic profile that enables long-acting administration.[13] Following subcutaneous injection, it exhibits an extremely long half-life of 8-12 weeks, allowing for dosing just once every six months.[11] This is a significant advantage for treatment adherence in HIV management.[24] Its oral formulation has a much shorter, yet still substantial, half-life of 10-12 days and is used as an initial loading dose.[11][12] The high protein binding (>98.5%) of lenacapavir contributes to its long residence time in the body.[12]
The development of these compounds illustrates the successful application of medicinal chemistry principles to optimize pharmacokinetic properties for specific therapeutic goals. Understanding the interplay between chemical structure and ADME is paramount for the design of future azepane-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gepants — a long way to cure: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ubrogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Population Pharmacokinetics of Atogepant for the Prevention of Migraine | springermedizin.de [springermedizin.de]
- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 12. thebodypro.com [thebodypro.com]
- 13. Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 15. karger.com [karger.com]
- 16. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 17. fda.gov [fda.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pk/bio-distribution | MuriGenics [murigenics.com]
- 20. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 21. fda.gov [fda.gov]
- 22. benchchem.com [benchchem.com]
- 23. protocols.io [protocols.io]
- 24. Pharmacokinetics and safety of once-yearly lenacapavir: a phase 1, open-label study published [natap.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Azepan-4-ol Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. Azepan-4-ol hydrochloride, a versatile cyclic amine intermediate, requires meticulous handling not only during synthesis and experimentation but also at the end of its use. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.
Core Principles: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is paramount. This compound (C₆H₁₄ClNO) is the hydrochloride salt of a secondary amine. While specific toxicological data for this exact compound is limited, its structure and the available data for analogous compounds, such as Azepan-4-one hydrochloride, inform a robust safety-first approach.[1]
The primary hazards are associated with its potential acidity (due to the hydrochloride salt) and the toxicological profile of cyclic amines. Key hazard statements for similar compounds include:
-
Harmful if swallowed.
-
Causes skin irritation.
Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All operations involving the solid or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
The Disposal Workflow: A Decision-Based Approach
The disposal of this compound is not a one-size-fits-all process. It involves a series of decisions based on the quantity of waste, its form (solid or solution), and the available institutional resources. The following workflow provides a logical pathway for determining the correct disposal route.
Caption: Disposal decision workflow for this compound.
Quantitative Data Summary
Accurate data is the foundation of safety and compliance. The following table summarizes key physicochemical and regulatory information pertinent to the disposal of this compound.
| Parameter | Value / Information | Source / Rationale |
| Molecular Formula | C₆H₁₄ClNO | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| CAS Number | 1159823-34-3 | [5] |
| Appearance | Solid (powder/crystalline) | [1] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant | [1][2][3] |
| Potential EPA Waste Code | D002 (Corrosivity) | Based on the acidic nature of the hydrochloride salt in aqueous solution.[6][7] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | [1] |
| Neutralization Target pH | 6.0 - 8.0 | Standard practice for neutralizing acidic/basic laboratory waste.[8] |
Step-by-Step Disposal Protocols
Based on the decision workflow, two primary disposal pathways exist: direct collection as hazardous waste or treatment followed by disposal.
Protocol 1: Disposal of Solid Waste and Concentrated Solutions
This protocol applies to pure, unused this compound powder and solutions with a concentration greater than 5% w/v. The guiding principle here is containment and segregation.
Methodology:
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure, leak-proof screw cap. A wide-mouth polyethylene or glass bottle is ideal for solids.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. Fill out all required fields, including:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity or volume.
-
The date accumulation started.
-
The primary hazard(s): "Toxic," "Irritant."
-
-
Collection: Carefully transfer the waste into the labeled container. If transferring solid, minimize dust generation. This should be performed in a chemical fume hood.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage area must be secure, well-ventilated, and away from incompatible materials like strong bases and oxidizing agents.[4]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Protocol 2: Treatment and Disposal of Dilute Aqueous Solutions (<5% w/v)
For dilute aqueous solutions, chemical neutralization is a viable pre-treatment step that can render the waste less hazardous. This process converts the acidic hydrochloride salt to the free base form of azepane.
Causality: The hydrochloride salt makes the solution acidic. Neutralizing with a weak base, such as sodium bicarbonate (NaHCO₃), safely increases the pH to a neutral range by reacting with the hydrochloric acid component, releasing benign carbon dioxide gas and forming sodium chloride. This avoids the strong exothermic reaction that can occur with strong bases.
Methodology:
-
Preparation: Perform this procedure in a chemical fume hood. Wear all required PPE. Place the beaker containing the dilute this compound solution on a magnetic stir plate and add a stir bar.
-
Neutralization: While stirring, slowly and carefully add small portions of solid sodium bicarbonate or a saturated sodium bicarbonate solution to the waste.
-
Rationale: Portion-wise addition is critical to control the effervescence (CO₂ release) and prevent the solution from foaming over.
-
-
pH Monitoring: Periodically, stop adding the base and measure the pH of the solution using a calibrated pH meter or pH paper.
-
Completion: Continue adding base until the pH of the solution is stable within a neutral range of 6.0 to 8.0.
-
Final Disposal:
-
Consult EHS: The neutralized solution may or may not be suitable for drain disposal. This is dictated by local regulations and institutional policy. You are REQUIRED to consult your EHS office for guidance.
-
Aqueous Waste Stream: If not permitted for drain disposal, pour the neutralized solution into a designated "Aqueous Hazardous Waste" container, properly labeled with all chemical components (e.g., "Water, Azepan-4-ol, Sodium Chloride, Sodium Bicarbonate").[9]
-
Drain Disposal (with approval): If, and only if, you have received explicit approval from your EHS office, you may pour the neutralized solution down the drain, followed by flushing with at least 20 times its volume of cold water.
-
By adhering to these scientifically grounded and safety-focused procedures, you ensure that the disposal of this compound is managed responsibly, upholding the highest standards of laboratory practice and environmental stewardship.
References
- 1. carlroth.com [carlroth.com]
- 2. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (hydrochloride) | 223251-25-0 [sigmaaldrich.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. actenviro.com [actenviro.com]
- 7. pwaste.com [pwaste.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling Azepan-4-ol Hydrochloride: Essential Safety and Operational Protocols
For the diligent researcher, the promise of novel compounds like Azepan-4-ol hydrochloride is matched only by a commitment to rigorous safety.[1] This guide moves beyond mere compliance, offering a framework for handling this specific chemical with the expertise and foresight that defines best-in-class laboratory practice. We will dissect the "why" behind each procedural step, ensuring that your handling protocol is not just a list of rules, but a self-validating system of safety and scientific integrity.
Hazard Analysis: Understanding the Intrinsic Risks
This compound and its close structural analogs, such as Azepan-4-one hydrochloride, are classified as hazardous substances that demand careful handling.[2][3] The primary risks are associated with its potential for causing severe irritation and damage upon contact or inhalation.[4] Understanding these hazards is the critical first step in mitigating risk.
The hydrochloride salt form means the compound is likely a solid, possibly a powder, which can become an inhalation hazard if aerosolized.[2] It is harmful if swallowed or inhaled and causes serious, potentially irreversible, eye damage.[2][3] Furthermore, it is a known skin and respiratory irritant.[2][4]
Table 1: GHS Hazard Classification for Azepan-4-one hydrochloride
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][3][4] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[2][3][4] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[2][3][4] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation[2][3][4] |
Note: This data is for the closely related Azepan-4-one hydrochloride, and similar precautions should be taken for this compound.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the assessed hazards. For this compound, the protocol must defend against dermal contact, eye exposure, and inhalation of fine dust or aerosols.
Table 2: Mandatory PPE for Handling this compound
| Body Area | Required PPE | Specification & Rationale |
|---|---|---|
| Eyes/Face | Chemical Splash Goggles & Face Shield | Rationale: The classification "Causes serious eye damage" necessitates robust protection.[2][4] Goggles provide a full seal against dust and splashes.[5][6] A face shield is required when handling larger quantities or when there is a significant risk of splashing.[5][6] All eyewear must meet ANSI Z87.1 standards.[6] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Rationale: The compound is a skin irritant and harmful upon contact.[2][4] Gloves tested to EN 374 standards are required.[2] Always check the manufacturer's compatibility chart for hydrochloric acid and similar organic compounds.[5][7] Double-gloving may be prudent for extended handling. |
| Body | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Rationale: Protects against spills and contamination of personal clothing. The lab coat should be fully buttoned with long sleeves.[5][6] An apron provides an additional layer of chemical resistance.[5] |
| Respiratory | Use within a Certified Chemical Fume Hood | Rationale: The primary engineering control to prevent respiratory irritation from dust or aerosols.[2][7] If work outside a hood is unavoidable, a respiratory protection analysis is required to select the appropriate NIOSH-approved respirator.[5][8] |
| Feet | Closed-Toe Shoes | Rationale: Protects feet from spills. Shoes must cover the entire foot; open-toed shoes are strictly prohibited in the laboratory.[6][9] |
Operational Plan: A Step-by-Step Handling Protocol
A successful experiment is a safe one. This protocol integrates safety checks at every stage of the handling process, from preparation to disposal.
Workflow for Safe Handling of this compound
Caption: Procedural workflow for handling this compound.
Detailed Protocol Steps:
-
Preparation:
-
Designate Area: All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risks.[5][7]
-
Verify Emergency Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Assemble Materials: Pre-gather all necessary equipment, including the chemical container, glassware, spill kit (with sodium bicarbonate for neutralization), and a designated, labeled hazardous waste container.[4][10]
-
-
Donning PPE:
-
Put on your lab coat, closed-toe shoes, and safety goggles.
-
Don the appropriate chemical-resistant gloves, ensuring they are free of defects.
-
-
Handling the Chemical:
-
Weighing: Perform all weighing operations on a draft shield or inside the fume hood to contain any dust.[2] Avoid creating dust clouds.[4]
-
Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly. If diluting an acid, always add acid to water.[7]
-
Container Management: Keep the chemical container tightly sealed when not in use.[4][7]
-
-
Cleanup and Decontamination:
-
Doffing PPE:
Emergency and Disposal Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][4] Remove contact lenses if it is safe to do so.[7] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected skin with plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2][7]
-
Minor Spill (<1 L, contained in hood): Wearing appropriate PPE, cover the spill with a neutralizer like sodium bicarbonate.[10] Once neutralized, clean up the residue with absorbent pads and place it in the hazardous waste container.[5]
-
Major Spill (>1 L or outside hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[4][7]
Waste Disposal:
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous waste.[2] Never pour it down the drain.[2]
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh paper, and spill cleanup materials, must also be disposed of as hazardous waste in a clearly labeled, sealed container.[2][4]
-
Regulatory Compliance: All disposal must adhere strictly to local, state, and federal regulations.[2]
By integrating this comprehensive safety and handling protocol into your daily operations, you ensure the protection of yourself and your colleagues, uphold the integrity of your research, and foster a culture of excellence in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. carlroth.com [carlroth.com]
- 3. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. expert-medicals.co.uk [expert-medicals.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



